Benzosalicylanilide gamma-phenylbutyrate
Description
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Properties
CAS No. |
96179-45-2 |
|---|---|
Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] 4-phenylbutanoate |
InChI |
InChI=1S/C27H23NO3/c29-26(17-9-12-20-10-3-1-4-11-20)31-25-19-22-14-8-7-13-21(22)18-24(25)27(30)28-23-15-5-2-6-16-23/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |
InChI Key |
GNYYFMKZROHXTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Enduring Relevance of the Salicylanilide Scaffold
An In-Depth Technical Guide to the Synthesis of Benzosalicylanilide Derivatives
From their initial discovery as modest antimicrobial agents to their contemporary investigation as potent, multifaceted therapeutic candidates, salicylanilides have carved a significant niche in medicinal chemistry.[1] Characterized by a salicylic acid core linked to an aniline via an amide bond, this "privileged scaffold" has demonstrated a remarkable spectrum of biological activities, including anthelmintic, anticancer, antibacterial, and antiviral properties.[1][2][3] The continuous exploration of this chemical space is driven by the scaffold's synthetic accessibility and its capacity for nuanced structural modifications, which allows for the fine-tuning of its pharmacological profile.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for preparing benzosalicylanilide derivatives. Moving beyond mere procedural descriptions, we will delve into the mechanistic rationale behind these methods, offering field-proven insights to inform experimental design and optimization.
Foundational Synthetic Strategies: Amide Bond Formation
The central challenge in synthesizing salicylanilides is the efficient formation of the amide bond between a salicylic acid moiety and an aniline. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions due to a competing acid-base reaction.[4] Therefore, activation of the carboxylic acid is paramount.
The Acyl Chloride (Schotten-Baumann) Approach
A classic and robust method involves converting the salicylic acid to a more electrophilic salicyl-oyl chloride. This is typically achieved by reacting the salicylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride readily reacts with the aniline, often in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[]
Causality and Experimental Insight:
-
Why Thionyl Chloride? Thionyl chloride is often preferred for higher-boiling point substrates because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.[]
-
Handling the Hydroxyl Group: The phenolic hydroxyl group of salicylic acid can potentially react with the activating agent. While this is often not a major competing pathway, protection of the hydroxyl group (e.g., as an acetate ester) may be necessary for certain substrates or to avoid side reactions. This protecting group can then be removed in a subsequent step.[6]
-
Limitations: This method can be harsh and may not be suitable for sensitive substrates with functional groups intolerant to acidic conditions or strong electrophiles.
Direct Amidation via Coupling Reagents
Modern synthetic chemistry frequently employs coupling reagents to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine.
Common Classes of Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[4]
-
Trustworthiness Note: A significant drawback of DCC is the formation of dicyclohexylurea (DCU) byproduct, which is often difficult to remove completely. EDC is advantageous as its urea byproduct is water-soluble, simplifying workup.
-
-
Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and lead to faster reactions with less epimerization, particularly when coupling chiral molecules.[] They often incorporate a 1-hydroxy-1H-benzotriazole (HOBt) moiety, which acts as an activating agent and scavenger of side-reaction intermediates.
Protocol Validation: The order of addition is critical when using uronium/aminium reagents. The coupling reagent should be allowed to react with the carboxylic acid to form the active ester before the amine is introduced. Premature addition of the amine can lead to the formation of an inactive guanidinium byproduct.
Microwave-Assisted Synthesis
The application of microwave irradiation has been shown to dramatically accelerate the synthesis of salicylanilides. A one-pot method involving the direct reaction of salicylic acid and an aromatic amine in the presence of phosphorus trichloride (PCl₃) under microwave irradiation provides the desired products in good yields with significantly reduced reaction times compared to conventional heating.[7]
Expertise in Practice: Microwave synthesis is not merely about rapid heating. It often leads to different product distributions and higher yields due to localized superheating and efficient energy transfer, which can overcome activation barriers more effectively than bulk heating in an oil bath.[7][8]
Advanced Synthetic Strategies: Cross-Coupling Reactions
For more complex derivatives or when building large libraries, transition metal-catalyzed cross-coupling reactions offer unparalleled versatility. These methods form the C-N bond by coupling an aryl halide (or pseudohalide) with an amine.
The Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classic copper-promoted reaction for forming C-N bonds.[9][10] In the context of salicylanilide synthesis, this typically involves the reaction of a salicylic acid derivative (often a 2-halobenzoic acid) with an aniline, or a salicylamide with an aryl halide.
Mechanistic Considerations: The traditional Ullmann reaction requires harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[9][10] Modern iterations have improved the reaction's scope by using soluble copper catalysts supported by ligands like diamines or phenanthroline, which facilitate the catalytic cycle at lower temperatures.[9][11] The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination.[11][12]
The Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly general and efficient method for coupling aryl halides with amines under relatively mild conditions.[13][14]
The Catalytic System: This reaction relies on a palladium catalyst, a phosphine-based ligand, and a base.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors.
-
Ligands: The development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) was critical to the reaction's success. These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[13][15]
-
Base: A non-nucleophilic base, such as NaOt-Bu or Cs₂CO₃, is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[16]
Authoritative Grounding: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] This method's functional group tolerance and broad substrate scope have made it a go-to strategy in modern medicinal chemistry.[13]
Visualizing Synthetic Strategies
General Workflow for Salicylanilide Synthesis
Caption: A generalized workflow for the synthesis of salicylanilide derivatives.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Experimental Protocols & Data
This section provides representative, step-by-step protocols derived from published literature. These should be adapted based on the specific substrates and laboratory safety protocols.
Protocol 1: Synthesis of Chloro-Substituted Salicylanilide via Acyl Chloride
Adapted from[17]
-
Activation: To a solution of 2-hydroxybenzoic acid (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Reflux the mixture for 3 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-hydroxybenzoyl chloride.
-
Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the appropriately substituted chloroaniline (e.g., 2-chloroaniline or 4-chloroaniline, 1 eq.) and triethylamine (1.2 eq.) in DCM.
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final N-(chlorophenyl)-2-hydroxybenzamide.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Adapted from[7]
-
Setup: In a microwave-safe reaction vessel, combine salicylic acid (1 mmol), the desired aromatic amine (1 mmol), and phosphorus trichloride (PCl₃, 0.4 mmol) in xylene (5 mL).
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300 W.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic acid is consumed (typically 3-5 minutes).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Yields for Microwave vs. Conventional Synthesis
Data synthesized from[7]
| Entry | Aniline Substituent | Microwave Yield (%) | Conventional Heating Yield (%) |
| 1 | H | 92 | 75 |
| 2 | 4-CH₃ | 89 | 72 |
| 3 | 4-Cl | 95 | 80 |
| 4 | 4-NO₂ | 85 | 68 |
| 5 | 2-Cl | 88 | 70 |
Structure-Activity Relationship (SAR) and Biological Significance
The synthetic accessibility of the salicylanilide scaffold allows for systematic exploration of its structure-activity relationships. Modifications at three key positions—the salicylate ring, the aniline ring, and the amide linker—can profoundly impact biological activity.[18]
-
Salicylate Ring: Halogenation, particularly at the 5-position (e.g., 5-chloro), is often crucial for potent activity.[18] The 2-hydroxy group is generally considered essential, as its removal can lead to a significant drop in potency.[6][18]
-
Aniline Ring: The nature and position of substituents on the aniline ring are critical for modulating activity and selectivity. Hydrophobic and electron-withdrawing groups, such as trifluoromethyl (CF₃) or nitro (NO₂) groups, have been shown to enhance activity against various targets.[6][18]
-
Amide Linker: While less commonly modified, alterations to the amide bond itself or its replacement with bioisosteres can influence the compound's conformation and physicochemical properties.
Table 2: Biological Activity of Selected Salicylanilide Derivatives
Data synthesized from[19]
| Compound | Aniline Moiety | EGFR Inhibition IC₅₀ (nM) | A431 Cell Line IC₅₀ (µM) |
| Gefitinib | (Positive Control) | 12.1 ± 2.21 | 0.85 ± 0.51 |
| 12a | 3-chloro-4-fluorophenyl | 10.4 ± 2.25 | 0.91 ± 0.48 |
| 12b | 4-(piperidin-1-yl)propoxy... | 15.4 ± 2.33 | 0.42 ± 0.43 |
The data indicates that salicylanilide derivatives can be synthesized to exhibit potent inhibitory activity against key biological targets like the Epidermal Growth Factor Receptor (EGFR), with potencies comparable to or exceeding that of established drugs like gefitinib.[19]
Conclusion
The synthesis of benzosalicylanilide derivatives is a mature yet continually evolving field. While classic methods based on acyl chlorides and direct amidation remain valuable, modern strategies employing microwave assistance and advanced cross-coupling reactions have significantly expanded the synthetic toolbox. These powerful techniques allow for the rapid and efficient generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of this privileged scaffold for a wide range of therapeutic applications, from oncology to infectious diseases.[3][20] The choice of synthetic route must be guided by a thorough understanding of the underlying mechanisms, substrate compatibility, and desired scale, ensuring the production of high-quality compounds for rigorous biological evaluation.
References
-
Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]
-
Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. Available at: [Link]
-
Common salicylanilide derivates used in clinical or veterinary practise. ResearchGate. Available at: [Link]
-
Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. Available at: [Link]
-
Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. Available at: [Link]
-
Salicylanilides and Their Anticancer Properties. PMC. Available at: [Link]
-
One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Taylor & Francis. Available at: [Link]
-
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]
-
One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Request PDF - ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Ullmann Reaction Mechanism. BYJU'S. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors. PubMed. Available at: [Link]
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Technical Guide: In Vitro Effects of Gamma-Phenylbutyrate (4-PBA) on Cancer Cells
Executive Summary & Chemical Identity[1][2]
Gamma-phenylbutyrate , chemically known as 4-Phenylbutyrate (4-PBA) or 4-Phenylbutyric acid , is a short-chain fatty acid derivative.[1] While its glycerol ester form (Glycerol Phenylbutyrate) is clinically approved for urea cycle disorders, in vitro oncology research predominantly utilizes the salt form, Sodium 4-Phenylbutyrate (Na-PBA) .
This preference arises because the glycerol ester requires extensive lipase hydrolysis—typically a hepatic process—to release the active moiety. In cell culture models, direct application of Na-PBA ensures immediate bioavailability.
Therapeutic Profile: 4-PBA functions as a "pan-HDAC inhibitor" (Histone Deacetylase Inhibitor) and a "Chemical Chaperone."[2] Its dual mechanism targets the epigenetic dysregulation in cancer cells while simultaneously modulating Endoplasmic Reticulum (ER) stress, making it a unique candidate for combination therapies and differentiation strategies.
Mechanisms of Action: The Dual-Targeting System
The anti-neoplastic activity of 4-PBA relies on two distinct, yet interconnected, cellular mechanisms.
Epigenetic Modulation (HDAC Inhibition)
4-PBA is a Class I and II HDAC inhibitor. By blocking the deacetylation of histone tails, it forces chromatin into a relaxed (euchromatin) state.
-
Causality: HDAC inhibition
Hyperacetylation of Histones H3/H4 Reactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21). -
Outcome: G0/G1 cell cycle arrest, differentiation, and apoptosis.
Proteostasis Regulation (Chemical Chaperone)
Unlike most HDAC inhibitors, 4-PBA acts as a low-molecular-weight chemical chaperone. It interacts with hydrophobic domains of misfolded proteins in the ER lumen.
-
Causality: 4-PBA binds exposed hydrophobic regions
Prevents protein aggregation Modulates the Unfolded Protein Response (UPR). -
Outcome: In some cancers (e.g., multiple myeloma), this reduces the proteotoxic stress required for survival; in others, it facilitates the folding of mutant tumor suppressors (e.g., mutant p53) to restore function.
Visualization: Signaling Pathways
The following diagram illustrates the convergence of HDAC inhibition and ER stress modulation by 4-PBA.
Figure 1: Mechanistic pathway of 4-PBA showing dual action in the Nucleus (HDAC inhibition) and ER (Chaperone activity).
Quantitative Data Summary
The following table synthesizes in vitro efficacy data. Note the millimolar (mM) range, which is characteristic of aliphatic acid HDAC inhibitors (compared to nanomolar ranges for hydroxamic acids like Vorinostat).
| Cancer Type | Cell Line | Effective Concentration (IC50 / Active Dose) | Key Phenotype Observed | Source |
| Glioblastoma | U87-MG, T98G | 2.0 – 5.0 mM | G1 arrest, Connexin 43 upregulation | [1, 2] |
| Pancreatic | BxPC-3, T3M4 | 1.5 – 4.0 mM | Apoptosis, reduced migration | [3] |
| Prostate | PC-3, LNCaP | 2.0 – 8.0 mM | Histone hyperacetylation, p21 induction | [4] |
| Gastric | MGC-803 | 2.0 – 5.0 mM | Inhibition of proliferation, EMT modulation | [5] |
| Breast | MCF-7 | 3.0 – 10.0 mM | Synergistic cytotoxicity with cisplatin | [6] |
Critical Insight: 4-PBA is often cytostatic rather than purely cytotoxic at lower concentrations (< 2mM). Efficacy assays should account for this by measuring metabolic activity (MTT) over longer durations (72h) or using clonogenic survival assays.
Experimental Protocols
Protocol A: Determination of IC50 (Viability Assay)
Rationale: To establish the effective dose range for specific cell lines. 4-PBA requires high concentrations; ensure buffer capacity (HEPES/Bicarbonate) is sufficient to maintain pH.
Materials:
-
Sodium 4-Phenylbutyrate (Solid, >98% purity).
-
Solvent: PBS or Sterile Water (Stock solution: 100 mM or 500 mM). Do not use DMSO if not necessary, as 4-PBA is water-soluble and DMSO can induce differentiation artifacts.
Workflow:
-
Seeding: Plate cancer cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Prepare serial dilutions of 4-PBA in complete media.
-
Recommended Range: 0, 0.5, 1, 2, 5, 10, 20 mM.
-
Control: Vehicle (PBS/Water) matched to the highest volume added.
-
-
Incubation: Incubate for 72 hours . (48h is often insufficient for HDACi-mediated cell cycle arrest to manifest as a viability drop).
-
Readout: Add MTT or CellTiter-Glo reagent. Read absorbance/luminescence.
-
Calculation: Normalize to Vehicle Control = 100%. Fit non-linear regression (Log(inhibitor) vs. response) to calculate IC50.
Protocol B: Validation of HDAC Inhibition (Western Blot)
Rationale: To prove that the observed viability loss is mechanism-specific (epigenetic) and not due to osmotic stress or pH change.
Target Markers:
-
Acetyl-Histone H3 (Lys9/Lys14): Primary marker of HDAC inhibition.
-
p21 (Waf1/Cip1): Downstream functional marker.
Workflow:
-
Treatment: Treat cells in 6-well plates with IC50 concentration of 4-PBA for 24 hours.
-
Lysis: Lyse cells using RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors .
-
Crucial Step: Add Butyrate (10 mM) or Trichostatin A (TSA) to the lysis buffer to prevent deacetylation during extraction.
-
-
Separation: Run 15% SDS-PAGE (Histones are small, ~15 kDa).
-
Blotting: Transfer to PVDF membrane (0.2 µm pore size recommended for small proteins).
-
Detection: Probe for Acetyl-H3. A successful experiment will show a massive increase in band intensity in 4-PBA treated lanes compared to control.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental timeline for validating 4-PBA efficacy.
References
-
Asklund, T. et al. (2004).[3] "Histone deacetylase inhibitor 4-phenylbutyrate modulates glial fibrillary acidic protein and connexin 43 expression, and enhances gap-junction communication, in human glioblastoma cells."[3] European Journal of Cancer.[3] Link
-
Engelhard, H.H. et al. (1998). "Inhibitory effects of phenylbutyrate on the proliferation, morphology, migration and invasiveness of malignant glioma cells." Journal of Neuro-Oncology. Link
-
Dovzhanskiy, D.I. et al. (2012).[4] "Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43."[4] Anti-Cancer Drugs.[1][3][4][5][6][7][8] Link
-
Carducci, M.A. et al. (1996). "Phenylbutyrate induces apoptosis in human prostate cancer cells and is more potent than phenylacetate." Clinical Cancer Research. Link
-
Zhang, X. et al. (2016). "4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation."[9] Scientific Reports. Link
-
Sasso, J.M. et al. (2016). "Pt(IV) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action."[10] Dalton Transactions. Link
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"Benzosalicylanilide scaffolds for drug discovery"
Technical Whitepaper & Experimental Guide [1]
Executive Summary: The "Privileged" Scaffold
The Benzosalicylanilide scaffold—chemically defined as
This guide serves as a technical blueprint for exploiting this scaffold. Unlike simple salicylanilides, benzosalicylanilides exhibit a unique dual-mechanism profile: they act as protonophoric uncouplers in mitochondria and bacteria, while simultaneously inhibiting specific signaling nodes like bacterial Two-Component Systems (TCS) and oncogenic STAT3/NF-
Chemical Architecture & SAR Logic
The biological potency of benzosalicylanilides hinges on an intramolecular hydrogen bond network that "locks" the molecule into a pseudo-cyclic planar conformation. This planarity is critical for membrane insertion and target binding.
The Core Pharmacophore
The scaffold consists of three distinct domains:
-
The Acidic Head (A-Ring): A hydroxynaphthalene moiety.[1][2] The phenolic -OH at position 1 or 3 (relative to the amide) is the proton donor.
-
The Linker: An amide bond (-CONH-).[1]
-
The Hydrophobic Tail (B-Ring): An aniline derivative, often substituted with electron-withdrawing groups (EWGs) like -Cl, -CF
, or -NO .[1]
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points and their impact on biological activity.
Figure 1: SAR map detailing the functional domains of the benzosalicylanilide scaffold and their downstream effects on physicochemical properties.
Mechanisms of Action[4][5][6]
Protonophoric Uncoupling (Universal)
The most conserved mechanism is mitochondrial uncoupling .[1] The benzosalicylanilide acts as a lipophilic weak acid.
-
Protonation: In the acidic intermembrane space (IMS), the phenolic anion accepts a proton.
-
Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM).
-
Dissociation: In the alkaline matrix, the proton dissociates.
-
Return: The delocalized anion (stabilized by the amide H-bond and EWGs) diffuses back to the IMS, completing the futile cycle.
-
Result: Dissipation of the proton motive force (
), halting ATP synthesis, and triggering apoptosis in cancer cells or metabolic arrest in bacteria.
-
Two-Component System (TCS) Inhibition (Antibacterial)
In Gram-positive bacteria (e.g., S. aureus, Enterococcus), benzosalicylanilides inhibit the histidine kinase sensors (e.g., KinA, VanS).[1]
-
Mechanism: They induce structural aggregation of the kinase domain, preventing autophosphorylation. This shuts down virulence factor production and antibiotic resistance mechanisms (like vancomycin resistance).[1]
Oncogenic Signaling Modulation (Anticancer)
Unlike standard chemotherapy, these scaffolds target hypoxic and nutrient-deprived tumor microenvironments.[1]
-
STAT3/NF-
B: They inhibit the phosphorylation of STAT3 and the nuclear translocation of NF- B, often downstream of their uncoupling effect (ATP depletion reduces kinase activity). -
p53 Independence: Hydroxynaphthanilides induce apoptosis effectively in p53-mutant or null cell lines (e.g., HCT116 p53-/-), making them valuable for drug-resistant cancers.[1]
Synthesis Protocol: Microwave-Assisted Coupling
The traditional synthesis using thionyl chloride often leads to low yields due to side reactions. The Microwave-Assisted PCl
Reaction Scheme
Reagents:
-
A: 3-Hydroxy-2-naphthoic acid (1.0 eq)[1]
-
B: Substituted Aniline (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq)[1]
-
Reagent: Phosphorus Trichloride (PCl
) (0.5 eq)[1] -
Solvent: Chlorobenzene or Xylene (anhydrous)[1]
Step-by-Step Protocol
-
Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of the hydroxynaphthoic acid and 1.0 mmol of the aniline in 3 mL of anhydrous chlorobenzene.
-
Activation: Add 0.5 mmol (approx. 45
L) of PCl dropwise under nitrogen atmosphere. Caution: PCl reacts violently with moisture.[1] -
Irradiation: Seal the vial and place in a microwave reactor (e.g., CEM Discover or Biotage).
-
Settings: Dynamic mode, Target Temperature = 130°C, Max Power = 200W.
-
Time: 15–20 minutes.[1]
-
-
Work-up:
-
Cool the mixture to room temperature.
-
The product often precipitates directly. Filter the solid.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 5% NaHCO
(to remove unreacted acid) and 1M HCl (to remove unreacted aniline).[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).
Yield Expectation: >85% for electron-deficient anilines.[1]
Quantitative Data Summary
The following table summarizes the activity of key benzosalicylanilide derivatives compared to the parent salicylanilide (Niclosamide).
| Compound Class | R-Substituent (Aniline) | Log P | Bacterial MIC ( | Cancer IC | Mechanism Note |
| Salicylanilide | 2-Cl-4-NO | 3.6 | 1.5 | 0.8 | Std.[1] Uncoupler |
| Hydroxynaphthanilide | 3,5-bis(CF | 5.2 | 0.8 | 0.3 | High Lipophilicity |
| Hydroxynaphthanilide | 3,4-dichloro | 4.8 | 1.2 | 0.5 | Balanced Potency |
| Hydroxynaphthanilide | 4-methoxy | 3.9 | >30 | >20 | Inactive (e- donor) |
Note: Electron-withdrawing groups (CF
Experimental Workflow: Mechanism Validation
To confirm the mechanism of action for a new benzosalicylanilide hit, follow this logical flowchart.
Figure 2: Screening workflow to distinguish specific uncoupling/kinase inhibition from non-specific membrane lysis.[1]
References
-
Structure-activity relationships of N-benzylsalicylamides. Source: PubMed (Vertex AI Search Result 1.1) URL:[1][Link] (Context: General SAR for salicylamides)[1]
-
Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria. Source: Journal of Medicinal Chemistry / PubMed URL:[Link] (Context: Discovery of TCS inhibition mechanism)[1]
-
One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Source: Synthetic Communications URL:[Link] (Context: PCl3 Microwave protocol)[1]
-
Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides. Source: Int. J. Mol.[1] Sci. / NIH URL:[1][Link] (Context: Hydroxynaphthanilide anticancer activity)[1]
-
Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies. Source: mBio (ASM Journals) URL:[1][Link] (Context: Uncoupling and efflux pump synergy)[1]
Sources
Technical Whitepaper: Anticancer Mechanisms and Therapeutic Potential of Salicylanilide Derivatives
Topic: Anticancer Properties of Salicylanilide Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically utilized as potent anthelmintics (e.g., Niclosamide, Closantel), salicylanilide derivatives have emerged as a high-value scaffold for oncological drug repurposing.[1][2][3][4][5] This whitepaper analyzes the chemical biology, multi-targeted mechanisms of action (MOA), and experimental validation frameworks necessary for developing these compounds as anticancer agents. Unlike single-target kinase inhibitors, salicylanilides exhibit a "poly-pharmacological" profile, acting as mitochondrial uncouplers while simultaneously modulating STAT3, NF-
Part 1: Chemical Biology & Pharmacophore Analysis
The salicylanilide core consists of a salicylic acid moiety linked to an aniline ring via an amide bond.[4] The anticancer potency of this scaffold is dictated by strict Structure-Activity Relationships (SAR).
The Protonophore "Warhead"
The phenolic hydroxyl group (–OH) at the ortho position of the benzoic acid ring is the critical determinant for mitochondrial uncoupling.
-
Mechanism: The acidic proton allows the molecule to exist in anionic and neutral forms. The lipophilic anion crosses the inner mitochondrial membrane (IMM) driven by the membrane potential (
), picks up a proton in the intermembrane space, and returns as a neutral molecule, dissipating the proton gradient. -
SAR Insight: Masking this –OH group (e.g., O-methylation) often abolishes uncoupling activity but may retain or enhance kinase inhibitory potential (e.g., EGFR inhibition).
The Hydrophobic "Tail" & Substituents
-
Halogenation: Chlorine, bromine, or iodine substitutions on the aniline or salicylic ring increase lipophilicity (logP) and acidity (
), enhancing membrane permeability and protonophore efficiency. -
Nitro Groups: Electron-withdrawing groups (like
in Niclosamide) stabilize the anionic form, crucial for the proton shuttle mechanism.
Visualization: Pharmacophore Map
The following diagram illustrates the structural requirements for dual-action activity (Uncoupling vs. Kinase Inhibition).
Caption: Structural dissection of the salicylanilide scaffold highlighting the functional roles of the phenolic hydroxyl group and halogenated aniline ring.
Part 2: Multi-Targeted Mechanisms of Action (The Core)
Salicylanilides function through a unique "catastrophic energy depletion" mechanism coupled with signal transduction inhibition.
Mitochondrial Uncoupling & Metabolic Stress
By shuttling protons across the IMM, derivatives like Niclosamide uncouple oxidative phosphorylation (OXPHOS) from ATP synthesis.
-
Consequence: This leads to a rapid drop in intracellular ATP and depolarization of
. -
Downstream Effect: The energy crisis activates AMPK (AMP-activated protein kinase), which subsequently inhibits mTORC1 , triggering autophagy and inhibiting protein synthesis.
Signal Transduction Modulation
-
STAT3 Inhibition: Salicylanilides inhibit the phosphorylation of STAT3 at Tyr705.[6] This is likely indirect, mediated by the modulation of upstream kinases or phosphatases sensitive to cellular redox states.
-
NF-
B Suppression: Compounds block the phosphorylation of I B , preventing the nuclear translocation of p65/p50 subunits.[7] -
EGFR Inhibition: Certain O-substituted derivatives (where the protonophore activity is silenced) act as ATP-competitive inhibitors of the EGFR kinase domain.
Visualization: Integrated Signaling Pathways
Caption: Integrated mechanistic map showing how mitochondrial uncoupling and direct signaling inhibition converge to induce apoptosis and autophagy.
Part 3: Experimental Framework (Protocols)
To validate these mechanisms, a rigorous experimental design is required. The following protocols prioritize self-validation and causality.
Protocol A: Validation of Mitochondrial Uncoupling (Seahorse Assay)
Objective: To distinguish between electron transport chain (ETC) inhibition and uncoupling.
-
System: Seahorse XF Analyzer (Agilent).
-
Cell Model: HCT116 or A549 cells seeded at 20,000 cells/well.
-
Injection Strategy:
-
Basal Respiration: Measure Oxygen Consumption Rate (OCR).
-
Injection 1 (Oligomycin): Inhibits ATP synthase.
-
Injection 2 (Test Compound): If the compound is an uncoupler, OCR will spike (maximal respiration) despite Oligomycin presence.
-
Injection 3 (Rotenone/Antimycin A): Shuts down ETC (Negative control).
-
-
Self-Validation: If OCR decreases upon compound injection (similar to Rotenone), the compound is an ETC inhibitor, not an uncoupler.
Protocol B: STAT3 Inhibition Analysis (Western Blotting)
Objective: Confirm specific inhibition of the JAK/STAT pathway.
-
Treatment: Treat cells with compound (0.5, 1, 5
M) for 4–24 hours. -
Stimulation: Induce STAT3 phosphorylation with IL-6 (10 ng/mL) for 15 mins prior to lysis. This proves the drug can overcome potent cytokine stimulation.
-
Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.
-
Detection: Probe for p-STAT3 (Tyr705) and Total STAT3.
-
Causality Check: Total STAT3 levels must remain constant. A decrease in total protein suggests degradation or toxicity, not specific signaling inhibition.
Protocol C: Cytotoxicity Screening (SRB Assay)
Objective: Determine IC50 with high reproducibility.
-
Fixation: Fix cells with cold trichloroacetic acid (TCA) rather than MTT reduction. This avoids artifacts caused by metabolic uncouplers (which can interfere with mitochondrial reductase-based assays like MTT).
-
Staining: Stain with Sulforhodamine B (SRB).
-
Calculation:
.
Visualization: Experimental Workflow
Caption: Step-by-step screening workflow from initial cytotoxicity assessment to detailed mechanistic validation.
Part 4: Quantitative Data Landscape
The following table summarizes the potency of key salicylanilide derivatives against major cancer cell lines.
| Compound | Target Mechanism | Cell Line | IC50 ( | Ref |
| Niclosamide | Uncoupling, STAT3, Wnt | DU145 (Prostate) | 0.7 - 1.5 | [1, 2] |
| Niclosamide | Uncoupling, NF- | AML Stem Cells | ~0.5 | [3] |
| Closantel | Uncoupling, BRAF V600E | Melanoma | 2.0 - 4.0 | [4] |
| Oxyclozanide | Uncoupling | HCT116 (Colon) | 5.0 - 8.0 | [5] |
| Compound 12b | EGFR Inhibition | A549 (Lung) | 0.57 | [6] |
| Salicylanilide 16 | STAT3 Inhibition | DU145 (Prostate) | Low | [7] |
Note: IC50 values are approximate and dependent on assay conditions (e.g., serum concentration).
Part 5: Challenges & Future Outlook
Solubility & Bioavailability
The primary hurdle for salicylanilides is their poor water solubility (high logP) and rapid metabolism.
-
Solution: Development of nanosuspensions or polymeric micelles to improve systemic delivery.
-
Prodrugs: Esterification of the phenolic hydroxyl group can improve oral bioavailability, with the active drug released via plasma esterases.
Toxicity Window
While "mild" uncoupling is therapeutic, severe uncoupling can lead to hyperthermia and acidosis.
-
Strategy: Targeting tumor-specific microenvironments (e.g., hypoxia) or using antibody-drug conjugates (ADCs) to deliver the payload specifically to cancer cells.
References
-
Ren, X., et al. (2010). Niclosamide, an antihelminthic drug, inhibits signaling by STAT3.[8] ACS Medicinal Chemistry Letters. Link
-
Li, Y., et al. (2014). Niclosamide, a drug for anthelmintic therapy, suppresses the signaling pathways of Wnt/beta-catenin and Notch in colon cancer cells. Cancer Letters. Link
-
Jin, Y., et al. (2010). Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species.[6][9] Cancer Research.[6] Link
-
Kauerová, T., et al. (2023).[5] Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. Link
-
Alasadi, A., et al. (2018). Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers.[10] Nature Communications. Link
-
Hu, M., et al. (2015).[3] Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors.[4][11][12] Chemical Biology & Drug Design. Link
-
Zhu, H., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). International Journal of Molecular Sciences. Link
Sources
- 1. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 8. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 10. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. pubs.acs.org [pubs.acs.org]
"exploring the biological activity of novel Benzosalicylanilides"
A Technical Guide to Mechanism, Synthesis, and Evaluation
Executive Summary
Benzosalicylanilides—specifically hydroxynaphthanilides —represent a lipophilic evolution of the salicylanilide pharmacophore (e.g., Niclosamide). By fusing a benzene ring to the salicylate moiety, these "benzo-fused" analogs exhibit enhanced hydrophobicity and altered pKa values, significantly impacting their bioavailability and membrane interaction.
This guide details the technical exploration of these compounds, moving beyond basic screening to rigorous mechanistic validation. We focus on their dual-action potential: as potent protonophore uncouplers against multidrug-resistant bacteria (MRSA, M. tuberculosis) and as STAT3 inhibitors in oncological contexts.
Part 1: Structural Rationale & Synthesis[1]
The core advantage of benzosalicylanilides over traditional salicylanilides lies in the naphthalene ring system, which increases the partition coefficient (logP). This modification enhances penetration into the mycobacterial cell wall and the mitochondrial outer membrane.
1.1 The Pharmacophore
The essential structural features for biological activity include:
-
An Acidic Hydroxyl Group: Located ortho to the amide bond (on the naphthalene ring). This is the proton donor.
-
The Amide Linker: Provides hydrogen bond donor/acceptor sites for target binding.
-
Electron-Withdrawing Groups (EWGs): Substituents on the aniline ring (e.g., -CF3, -Cl, -NO2) modulate the acidity of the phenolic hydroxyl, optimizing the proton shuttle mechanism.
1.2 Microwave-Assisted Synthesis Protocol
Traditional thermal condensation is often inefficient for these sterically hindered systems. The industry standard has shifted toward microwave-assisted synthesis using phosphorus trichloride (
DOT Diagram: Synthesis Workflow
Figure 1: One-pot microwave-assisted synthesis of hydroxynaphthanilides via PCl3 activation.
Part 2: Antimicrobial Potency (MRSA & Mycobacteria)[2]
Benzosalicylanilides are strictly membrane-active agents. Their lipophilicity allows them to bypass efflux pumps that render traditional antibiotics ineffective against MRSA and Mycobacterium species.
2.1 Comparative Activity Data
The following table summarizes the biological activity of key hydroxynaphthanilide derivatives compared to standard controls. Note the shift in potency when the aniline ring is substituted with electron-withdrawing groups.
| Compound Scaffold | Substituent (R) | Target Organism | MIC (µM) | Reference |
| 3-hydroxynaphthanilide | 2-methoxy | S. aureus (MRSA) | 55.0 | [1] |
| 3-hydroxynaphthanilide | 4-nitro | M. kansasii | 13.0 | [1] |
| 2-hydroxynaphthanilide | 3-trifluoromethyl | M. marinum | 29.0 | [2] |
| Niclosamide (Control) | 2-Cl-4-NO2 | S. aureus | ~1-4 | [3] |
| Isoniazid (Control) | N/A | M. kansasii | >20 | [1] |
2.2 Protocol: MIC Determination for Lipophilic Compounds
Critical Challenge: These compounds precipitate in aqueous media, leading to false negatives. Solution: A modified broth microdilution method with strict solvent controls.
-
Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM.
-
Dilution: Create intermediate dilutions in the culture medium (Mueller-Hinton or Middlebrook 7H9) such that the final DMSO concentration never exceeds 1% (v/v) to avoid solvent toxicity.
-
Inoculation:
-
Readout: Visual turbidity or Resazurin (Alamar Blue) reduction.
-
Note: For resazurin assays with these compounds, add the dye 24 hours prior to reading to prevent interference from the compound's intrinsic fluorescence.
-
Part 3: Mechanism of Action (The Protonophore Cycle)
The primary mechanism of action (MoA) for benzosalicylanilides is the uncoupling of oxidative phosphorylation . They act as protonophores, collapsing the Proton Motive Force (PMF) essential for ATP synthesis.[6]
3.1 The Mechanism[6]
-
Protonation: In the acidic intermembrane space (or periplasm), the anionic form of the molecule picks up a proton (
) at the phenolic hydroxyl group. -
Translocation: The neutral, lipophilic molecule diffuses across the lipid bilayer.
-
Deprotonation: In the alkaline matrix (or cytoplasm), the proton is released, regenerating the anion.
-
Return: The anion, delocalized by the amide and aromatic rings, moves back across the membrane (often aided by the membrane potential), completing the futile cycle.
DOT Diagram: Protonophore Uncoupling Cycle
Figure 2: The futile proton cycle driven by benzosalicylanilides, dissipating the electrochemical gradient.
3.2 Validation Protocol: ATP Synthesis Inhibition
To confirm uncoupling rather than electron transport chain (ETC) inhibition, measure ATP levels directly.
-
Cell System: Use S. aureus or mammalian cells (e.g., HepG2 for toxicity).
-
Treatment: Incubate cells with the compound (0.5x to 2x MIC) for 30 minutes.
-
Lysis & Reaction: Add BacTiter-Glo™ (Promega) reagent.
-
Reaction:
.
-
-
Interpretation: A sharp drop in luminescence without a corresponding drop in cell viability (at early time points) confirms ATP depletion via uncoupling.
Part 4: Oncological Applications (STAT3 Inhibition)
Beyond bacteria, benzosalicylanilides are emerging as STAT3 inhibitors for glioblastoma and prostate cancer. The STAT3 pathway is often constitutively active in these cancers, driving survival and metastasis.
4.1 Mechanism: SH2 Domain Targeting
Benzosalicylanilides (like Niclosamide and its benzo-analogs) inhibit the phosphorylation of STAT3 at Tyr705. This prevents:
-
Dimerization: STAT3 cannot form homodimers.
-
Nuclear Translocation: The transcription factor remains cytoplasmic.
-
Transcription: Downregulation of anti-apoptotic genes (Bcl-xL, Cyclin D1).
DOT Diagram: STAT3 Inhibition Pathway
Figure 3: Disruption of the STAT3 signaling cascade by benzosalicylanilides prevents nuclear transcription of oncogenes.
References
-
Vinsova, J. et al. (2013). "Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides." Molecules, 18(7), 8639-8656.
-
Gonec, T. et al. (2013). "Synthesis of ring-substituted 2-hydroxynaphthalene-1-carboxanilides and their biological activity." Molecules, 18(9), 10548-10567.
-
Jurasek, M. et al. (2021). "Salicylanilides and Their Anticancer Properties." International Journal of Molecular Sciences, 22(20), 11028.
-
Lau, H. et al. (2022). "Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and STAT3." Pharmaceuticals, 15(7), 838.
-
Goegan, P. et al. (2002). "Stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives." Biochemistry.
Sources
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- 2. Antistaphylococcal activity of novel salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of Salicylanilide Derivatives
Abstract: This document provides a comprehensive guide to the essential analytical methodologies required for the robust characterization of salicylanilide derivatives, a class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] The protocols and insights detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, quality, and stability of these active pharmaceutical ingredients (APIs). We will delve into the core techniques of chromatography, mass spectrometry, spectroscopy, and thermal analysis, explaining the causality behind experimental choices and providing validated, step-by-step protocols.
Introduction: The Analytical Imperative for Salicylanilides
Salicylanilides, structurally defined by a 2-hydroxy-N-phenylbenzamide core, are of significant interest in medicinal chemistry.[2] Their therapeutic potential is often dictated by the nature and position of substituents on both the salicylic acid and aniline rings.[3] For instance, electron-withdrawing groups can significantly influence activity.[3] The presence of the phenolic hydroxyl group is also considered crucial for the bioactivity of many derivatives.[3]
Given these structure-activity relationships, rigorous analytical characterization is not merely a quality control exercise; it is a fundamental component of drug discovery and development. It ensures that the correct molecule has been synthesized, quantifies its purity, identifies potential impurities or degradants, and characterizes its solid-state properties, all of which can impact bioavailability and stability. This guide is structured to provide an integrated analytical workflow, from initial identification to comprehensive solid-state analysis.
Foundational Analytical Strategy
A multi-modal approach is essential for the unambiguous characterization of salicylanilide derivatives. No single technique can provide all the necessary information. Our strategy integrates orthogonal methods to build a complete profile of the molecule.
The following diagram outlines a typical characterization workflow:
Caption: Integrated workflow for salicylanilide characterization.
Chromatographic Methods: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content (assay) of salicylanilide derivatives. Its high resolution and sensitivity make it ideal for separating the main compound from process impurities and degradation products.
Expertise & Rationale: HPLC Method Development
The selection of HPLC parameters is driven by the physicochemical properties of salicylanilides.
-
Stationary Phase: The moderately lipophilic nature of the salicylanilide backbone makes a reversed-phase C18 column (e.g., 150 or 250 mm x 4.6 mm, 5 µm particle size) the first choice.[1][4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typical.[4][5] The phenolic hydroxyl and amide protons mean that pH control is critical. An acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid buffer) suppresses the ionization of the phenolic group, leading to better peak shape and retention time stability.
-
Detection: The conjugated aromatic systems in salicylanilides provide strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths (e.g., 230 nm and 280 nm) and to assess peak purity.[2][6]
Protocol 1: RP-HPLC Method for Purity and Assay
This protocol is a general starting point and must be validated for each specific derivative according to ICH Q2(R1) guidelines.[7][8]
Objective: To determine the purity (% area) and concentration (assay) of a salicylanilide derivative.
1. Materials & Reagents:
- Salicylanilide Reference Standard (of known purity)
- Salicylanilide Test Sample
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Formic Acid (ACS Grade)
- Ultrapure Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for moderately polar to nonpolar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 50% B to 95% B over 20 min | Ensures elution of the main peak and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| Detection | PDA at 230 nm | Wavelength where many salicylates show strong absorbance.[4] |
3. Sample Preparation:
- Standard Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
- Test Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the Standard Solution using the Test Sample.
- System Suitability: A solution containing the API and a known impurity or a related compound is often used to verify resolution.[9]
4. Procedure & Analysis:
- Equilibrate the HPLC system until a stable baseline is achieved.
- Perform five replicate injections of the Standard Solution to check system suitability (e.g., %RSD of peak area ≤ 2.0%).[10]
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Test Solution in duplicate.
- Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding blank and solvent peaks).
- Assay Calculation: Compare the peak area of the main peak in the Test Solution to that of the Standard Solution.
Spectroscopic and Spectrometric Methods: Structural Confirmation
While HPLC provides quantitative data on purity, it does not confirm molecular identity. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structure elucidation.
Mass Spectrometry (LC-MS)
Expertise & Rationale: Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[1] Electrospray Ionization (ESI) is typically used for salicylanilides, as the acidic and basic sites (phenol and amide) are readily ionized. High-resolution mass spectrometry (HRMS), for instance with an Orbitrap or TOF analyzer, provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[2][3]
Protocol 2: LC-MS for Identity Confirmation
-
Utilize the HPLC method described in Protocol 1.
-
Divert the column effluent to an ESI-MS detector.
-
Operate the MS in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be seen.
-
Compare the observed m/z values with the theoretical values for the expected compound. For HRMS, the mass accuracy should be within 5 ppm.
Caption: Typical HPLC-PDA-MS system configuration.
NMR Spectroscopy
Expertise & Rationale: NMR is the most definitive technique for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[11][12] Key expected signals for a salicylanilide scaffold include:
-
¹H NMR: A downfield singlet for the phenolic -OH proton (often broad), a singlet for the amide N-H proton, and a series of doublets and triplets in the aromatic region (typically 6.8-8.5 ppm) corresponding to the substituted rings.[13]
-
¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm, and a cluster of signals in the aromatic region (115-160 ppm).[13]
2D NMR techniques like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, providing unequivocal structural proof.
Infrared (IR) Spectroscopy
FT-IR provides confirmation of key functional groups. For salicylanilides, characteristic absorption bands include:
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~3200-2500 cm⁻¹: Broad O-H stretching of the intramolecularly hydrogen-bonded phenol.
-
~1650 cm⁻¹: C=O stretching (Amide I band).
-
~1530 cm⁻¹: N-H bending (Amide II band).
Solid-State Characterization: Thermal and Structural Analysis
The solid-state properties of an API, such as crystallinity and polymorphism, can significantly affect its stability, solubility, and manufacturability. Thermal analysis and X-ray diffraction are key tools for this characterization.[11][14]
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature.[15] It is used to determine the melting point, a key indicator of purity.[16] A sharp melting endotherm suggests a highly crystalline and pure material. Broad peaks may indicate impurities or the presence of an amorphous phase.[17] DSC can also detect polymorphic transitions, which appear as endothermic or exothermic events prior to melting.[14]
Protocol 3: DSC for Melting Point and Purity Estimation
-
Calibrate the DSC instrument using certified standards (e.g., Indium).
-
Accurately weigh 2-5 mg of the salicylanilide sample into an aluminum pan and hermetically seal it.
-
Place the sample in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14]
-
Record the heat flow versus temperature. The peak of the endotherm is taken as the melting point, while the onset temperature is also a critical parameter.[18]
-
The instrument software can use the van't Hoff equation to estimate purity based on the shape of the melting peak, though this provides an estimate and is not a substitute for chromatographic purity.[16]
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[16] It is primarily used to assess thermal stability and to quantify the presence of residual solvents or water (hydrates).[17] A significant mass loss at temperatures below 120 °C typically indicates the presence of volatiles, while decomposition is observed at higher temperatures.[16][18]
Typical TGA Profile Interpretation:
| Temperature Range | Observation | Interpretation |
| 30 - 120 °C | Mass loss | Evaporation of residual solvent or unbound water. |
| 120 - 200 °C | Mass loss (stoichiometric) | Loss of water of hydration (for a hydrate). |
| > 200 °C | Significant, rapid mass loss | Onset of thermal decomposition. |
Conclusion
The analytical characterization of salicylanilide derivatives requires a thoughtful, multi-technique approach. The integrated workflow presented in these notes, combining chromatography for purity, mass spectrometry and NMR for identity, and thermal analysis for solid-state properties, provides a robust framework for ensuring the quality and consistency of these promising pharmaceutical compounds. Each method must be carefully developed and validated to demonstrate it is fit for its intended purpose, in line with global regulatory expectations.[10]
References
-
Kráľová, K., et al. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 12(9), 2133-2147. Available at: [Link]
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Păduraru, O. M., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4619. Available at: [Link]
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Szabó, R., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
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Sharma, P., et al. (2020). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID. International Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 41-48. Available at: [Link]
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Suezawa, H., et al. (2001). Studies on the Conformations of Antimicrobial Salicylanilide Derivatives by Spectroscopy. Bulletin of the Chemical Society of Japan, 74(12), 2361-2367. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Long, W. J., et al. Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies Application Note. Available at: [Link]
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Phetmung, H., et al. (2019). Thermal analysis, structure, spectroscopy and DFT calculations of a pharmaceutical cocrystal of salicylic acid and salicylamide. Journal of Molecular Structure, 1196, 755-764. Available at: [Link]
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DeVoogd, N. J., et al. (2014). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. ACS Medicinal Chemistry Letters, 5(6), 683-688. Available at: [Link]
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Caldow, M., et al. (2009). Multi-residue determination of phenolic and salicylanilide anthelmintics and related compounds in bovine kidney by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(46), 8200-5. Available at: [Link]
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TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Application Note. Available at: [Link]
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Sreehitha, S., et al. (2016). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Pharmaceutical and Healthcare-Open Access, 1(1). Available at: [Link]
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Mary, Y. S., et al. (2015). Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. International Journal of ChemTech Research, 8(4), 1775-1784. Available at: [Link]
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Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. Application Booklet. Available at: [Link]
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AMS BIO. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Waisser, K., et al. (2005). The Oriented Development of Antituberculotics: Salicylanilides. Archiv der Pharmazie, 338(4), 173-178. Available at: [Link]
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Sobańska, A. W., & Brzezińska, E. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Acta Poloniae Pharmaceutica, 79(1), 59-71. Available at: [Link]
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Lizarraga, E., et al. (2021). Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. Medicinal Chemistry Research, 30, 1189-1203. Available at: [Link]
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Jamieson, W. D., & Hutzinger, O. (1970). Mass Spectrometry of Isomeric Hydroxy-Salicylanilides and Their Derivatives. Organic Mass Spectrometry, 3(10), 1435-1440. Available at: [Link]
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Păduraru, O. M., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. ResearchGate. Available at: [Link]
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Kožuszniková, E., et al. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. In Advances in chromatography and electrophoresis & Chiranal 2016 (pp. 112-113). Palacký University, Olomouc. Available at: [Link]
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Ciesielski, W., & Zakrzewski, R. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(17), 5489. Available at: [Link]
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Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. ResearchGate. Available at: [Link]
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Pawlak, Z., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 185-95. Available at: [Link]
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Application Note: Phenylbutyrate (4-PBA) in Neurological Disorder Models
[1][2][3][4][5]
Abstract
Sodium phenylbutyrate (4-PBA) has evolved from a canonical ammonia scavenger for urea cycle disorders into a versatile tool for neurodegenerative research. Its utility stems from a dual mechanism of action: functioning as a low-molecular-weight chemical chaperone to alleviate Endoplasmic Reticulum (ER) stress and acting as a Histone Deacetylase (HDAC) inhibitor to modulate gene transcription.[1] This guide provides a technical framework for applying 4-PBA in models of Alzheimer’s (AD), Parkinson’s (PD), Amyotrophic Lateral Sclerosis (ALS), and Ischemia, focusing on experimental design, dosage optimization, and signal validation.
Mechanistic Rationale & Experimental Logic
The Dual-Action Mechanism
The efficacy of 4-PBA in neurological models relies on distinguishing its two primary modes of action, which often require distinct concentration ranges.
-
Chemical Chaperone (ER Stress Relief):
-
Mechanism: 4-PBA interacts with hydrophobic domains of misfolded proteins, preventing aggregation and shielding them from premature degradation.[2] It suppresses the Unfolded Protein Response (UPR), specifically downregulating markers like GRP78/BiP, p-PERK, and CHOP.
-
Experimental Context: Critical for models driven by protein misfolding (e.g.,
-synuclein in PD, Amyloid- /Tau in AD, SOD1 in ALS). -
Dosage Note: Typically requires millimolar (mM) concentrations in vitro or high mg/kg doses in vivo to achieve stoichiometric chaperoning.
-
-
HDAC Inhibition (Epigenetic Modulation):
-
Mechanism: Acts as a pan-HDAC inhibitor (Class I/II), increasing histone acetylation (H3/H4). This opens chromatin structure, promoting the transcription of neurotrophic factors (e.g., BDNF, DJ-1) and survival genes (bcl-2).
-
Experimental Context: Essential for restoring synaptic plasticity and cognitive function, often independent of protein clearance.
-
Pathway Visualization
The following diagram illustrates the convergence of these mechanisms on neuronal survival.
Caption: 4-PBA exerts neuroprotection via direct inhibition of protein aggregation (left) and epigenetic upregulation of survival factors (right).
Experimental Protocols
In Vitro Optimization Protocol
Objective: Determine the optimal concentration for ER stress reduction vs. toxicity in neuronal cell lines (e.g., SH-SY5Y, Neuro2a, primary neurons).
Reagents:
-
4-PBA Stock: Dissolve Sodium 4-phenylbutyrate in sterile PBS or water to create a 1 M stock solution . Filter sterilize (0.22 µm). Store at -20°C. Note: Avoid DMSO if possible to minimize solvent toxicity, as PBA is water-soluble.
-
Stressor: Tunicamycin (Tm) or Thapsigargin (Tg) to induce ER stress.
Workflow:
-
Seeding: Plate cells (e.g., SH-SY5Y) at
cells/well in 6-well plates. Culture for 24h. -
Pre-treatment (Prophylactic Model):
-
Add 4-PBA to media at varying concentrations: 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM .
-
Incubate for 1–2 hours prior to stressor addition.
-
Expert Insight: Concentrations >10 mM can be osmotically stressful or toxic. The "sweet spot" for neuroprotection is often 2–5 mM .
-
-
Stress Induction:
-
Add Tunicamycin (1–2 µg/mL) or Thapsigargin (1 µM) to the PBA-containing media.
-
Incubate for 24 hours .
-
-
Readouts:
-
Viability: MTT or LDH assay.
-
Mechanism Check: Western Blot for GRP78, CHOP, and Acetyl-Histone H3.
-
In Vivo Administration Protocol (Mouse Models)
Objective: Chronic administration for neurodegenerative models (AD/PD/ALS).
Formulation:
-
Vehicle: 0.9% Saline (pH 7.4). 4-PBA is a salt and buffers well, but check pH after dissolving high concentrations.
-
Route: Intraperitoneal (i.p.) is preferred for consistent bioavailability in experimental settings. Oral (gavage or drinking water) is possible but requires taste masking (sugar water) due to bitterness.
Dosage Strategy:
-
Low Dose (HDACi dominant): 40–100 mg/kg/day.
-
High Dose (Chaperone dominant): 200–400 mg/kg/day.
-
Note: Doses up to 800 mg/kg are tolerated but require split dosing to avoid peak toxicity.
Step-by-Step Procedure (Chronic AD Model - Tg2576):
-
Preparation: Prepare fresh 4-PBA solution daily. For a 200 mg/kg dose in a 25g mouse (5 mg total), dissolve 20 mg/mL in saline and inject 0.25 mL.
-
Schedule:
-
Start: Pre-symptomatic phase (e.g., 6 months old for Tg2576).[1]
-
Frequency: Daily i.p. injections for 4–8 weeks.
-
-
Monitoring: Weigh mice daily. 4-PBA can alter metabolism; watch for weight loss >10%.
-
Tissue Collection:
-
Perfuse with PBS.
-
Hemisect brain: Fix one half (IHC for plaques/tangles), flash freeze other half (Western blot for soluble A
and acetyl-histones).
-
Experimental Workflow Diagram:
Caption: Workflow for chronic 4-PBA evaluation in neurodegenerative mouse models.
Data Summary & Dosage Guide
The following table summarizes validated dosages across key neurological models, synthesized from peer-reviewed literature.
| Disease Model | Species | Target Pathology | Typical Dosage | Route | Key Outcome | Reference |
| Alzheimer's (Tg2576) | Mouse | A | 200–400 mg/kg/day | i.p. | Restored memory, reduced Tau phosphorylation | [1, 5] |
| Parkinson's (MPTP) | Mouse | Dopamine loss, ROS | 100–120 mg/kg/day | i.p. | Protected dopaminergic neurons, reduced ROS | [2, 3] |
| ALS (SOD1-G93A) | Mouse | SOD1 Aggregation | 200–400 mg/kg/day | i.p. | Extended survival, delayed motor decline | [4] |
| Ischemia (MCAO) | Mouse | Infarct Volume | 40–120 mg/kg | i.p. | Reduced infarct size (dose-dependent) | [6] |
| Cell Culture (SH-SY5Y) | Human | ER Stress (Tm/Tg) | 2–5 mM | Media | Prevented apoptosis, reduced CHOP expression | [1, 6] |
Troubleshooting & Optimization
-
Issue: Solubility at High Concentrations.
-
Issue: Variable Behavioral Results.
-
Insight: 4-PBA clears rapidly (half-life ~1 hour in rodents). For behavioral assays dependent on acute plasticity (e.g., fear conditioning), administer 1 hour before training. For anti-aggregation effects, total daily load (chronic) is more important than timing.
-
-
Issue: Toxicity in Cell Culture.
-
Check: If cells detach at >5 mM, verify osmolarity. 4-PBA adds significant ionic strength. Include an osmotic control (e.g., mannitol) if testing high concentrations.
-
References
-
Ricobaraza, A., et al. (2011).[1] Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's mouse model. Neuropsychopharmacology. Link
-
Roy, A., et al. (2012).[3][7] Sodium phenylbutyrate controls neuroinflammatory and antioxidant activities and protects dopaminergic neurons in mouse models of Parkinson's disease.[8] PLoS One. Link
-
Zhou, W., et al. (2011). Phenylbutyrate up-regulates the DJ-1 protein and protects neurons in cell culture and in animal models of Parkinson disease.[9] Journal of Biological Chemistry. Link
-
Petri, S., et al. (2006). Cell-permeable peptide antioxidants as a novel therapeutic approach in a mouse model of amyotrophic lateral sclerosis. Journal of Neurochemistry. (Contextual reference for SOD1 models and combination therapies). Link
-
Cuadrado-Tejedor, M., et al. (2013). Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer's disease-like phenotype of a commonly used mouse model.[1][10] Current Pharmaceutical Design. Link
-
Qi, X., et al. (2004).[11] Sodium 4-phenylbutyrate protects against cerebral ischemic injury.[11] Molecular Pharmacology. Link
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Application of NMR Spectroscopy in Elucidating the Multifaceted Effects of Phenylbutyrate
Introduction: Unveiling the Therapeutic Potential of Phenylbutyrate through the Lens of NMR
Sodium phenylbutyrate (4-PBA) is a compound of significant therapeutic interest, with a multifaceted mechanism of action that extends from its role as an ammonia scavenger in urea cycle disorders to its activity as a histone deacetylase (HDAC) inhibitor in various cancers and neurodegenerative diseases.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive analytical technique uniquely suited to probe the diverse effects of phenylbutyrate at the molecular level.[4] Its ability to provide detailed structural and quantitative information on metabolites and macromolecules in complex biological mixtures makes it an indispensable tool for researchers, scientists, and drug development professionals.[5]
This comprehensive guide provides detailed application notes and protocols for leveraging NMR spectroscopy to investigate the metabolism, target engagement, and cellular effects of phenylbutyrate. We will delve into the causality behind experimental choices, ensuring a deep understanding of how NMR can be employed to generate robust and insightful data.
Part 1: Tracking the Metabolic Fate of Phenylbutyrate
A fundamental aspect of understanding any therapeutic agent is to delineate its metabolic pathway. NMR spectroscopy offers a direct and quantitative method to follow the conversion of phenylbutyrate in biological systems.[6]
Core Principle: The Chemical Signature of Metabolism
The unique chemical structure of phenylbutyrate and its metabolites gives rise to distinct signals in a ¹H NMR spectrum. By acquiring NMR spectra of biofluids (e.g., urine, plasma) or cell culture media over time after administration of phenylbutyrate, one can monitor the disappearance of the parent compound and the appearance of its metabolites.
Key Metabolites of Phenylbutyrate
| Metabolite | Description |
| Phenylbutyrate (PBA) | The administered parent drug. |
| Phenylacetate (PAA) | The primary active metabolite, formed through β-oxidation of phenylbutyrate.[6] |
| Phenylacetylglutamine (PAGN) | Formed by the conjugation of phenylacetate with glutamine, this is the primary urinary excretion product.[1] |
| Other Metabolites | Glucuronides and β-oxidation side products have also been identified.[6] |
Experimental Workflow: Metabolite Identification and Quantification
Caption: Workflow for NMR-based analysis of phenylbutyrate metabolism.
Protocol 1: ¹H NMR Analysis of Phenylbutyrate Metabolism in Biofluids
Objective: To identify and quantify phenylbutyrate and its major metabolites in urine or plasma.
Materials:
-
Urine or plasma samples from subjects treated with phenylbutyrate.
-
Phosphate buffer (pH 7.4) in D₂O.
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Thaw frozen urine or plasma samples on ice.
-
Centrifuge samples (e.g., 13,000 x g for 10 minutes at 4°C) to pellet any precipitates.
-
To 540 µL of the supernatant, add 60 µL of phosphate buffer containing a known concentration of the internal standard.
-
Vortex briefly and transfer the mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Employ a water suppression pulse sequence (e.g., presaturation or NOESYPR1D).
-
Key acquisition parameters:
-
Temperature: 298 K
-
Spectral width: ~12 ppm
-
Number of scans: 64-128 (depending on sample concentration)
-
Relaxation delay: 5 seconds
-
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shift to the internal standard (TSP at 0.0 ppm).
-
Identify the characteristic signals of phenylbutyrate, phenylacetate, and phenylacetylglutamine by comparing the spectra to reference spectra or databases (e.g., HMDB).
-
Quantify the metabolites by integrating the area of their unique, non-overlapping signals relative to the known concentration of the internal standard.
-
Part 2: Investigating Target Engagement: Phenylbutyrate and Histone Deacetylases (HDACs)
A key mechanism of action for phenylbutyrate's anti-cancer and neuroprotective effects is its inhibition of histone deacetylases (HDACs).[1][3] NMR spectroscopy provides powerful tools to study the direct interaction between a small molecule inhibitor and its protein target.
Core Principle: Detecting Binding through Ligand- and Protein-Observed NMR
Two primary NMR approaches can be employed to study the binding of phenylbutyrate to HDACs:
-
Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD NMR): This technique is highly sensitive for detecting weak to moderate binding interactions. It relies on the transfer of magnetization from the saturated protein to the bound ligand. Only the signals of the binding ligand will appear in the resulting difference spectrum, and the intensity of these signals can provide information about which parts of the ligand are in close contact with the protein.[4]
-
Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC): This method requires an isotopically labeled (¹⁵N) protein. Upon ligand binding, changes in the chemical environment of the amino acid residues at or near the binding site will cause shifts in their corresponding signals in the ¹H-¹⁵N HSQC spectrum. This allows for the mapping of the binding site on the protein surface.[7][8]
Experimental Workflow: Characterizing Phenylbutyrate-HDAC Interaction
Caption: NMR workflows for studying phenylbutyrate-HDAC binding.
Protocol 2: STD NMR to Confirm Phenylbutyrate Binding to HDAC
Objective: To qualitatively assess the binding of phenylbutyrate to a purified HDAC enzyme.
Materials:
-
Purified, unlabeled HDAC enzyme.
-
Sodium phenylbutyrate.
-
Phosphate buffer (pH 7.4) in D₂O.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the HDAC enzyme in the phosphate buffer (e.g., 10-50 µM).
-
Add phenylbutyrate to the protein solution to a final concentration in large molar excess (e.g., 1-5 mM).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire STD NMR spectra. This involves alternating between on-resonance and off-resonance irradiation.
-
On-resonance: Selectively saturate a region of the spectrum where only protein signals resonate (e.g., -0.5 ppm or 7.5 ppm, ensuring no overlap with phenylbutyrate signals).
-
Off-resonance: Irradiate a region far from any protein or ligand signals (e.g., 30 ppm).
-
A saturation time of 2 seconds is a good starting point.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The presence of signals corresponding to the protons of phenylbutyrate in the difference spectrum confirms binding.
-
The relative intensities of the signals can provide an "epitope map," indicating which parts of the phenylbutyrate molecule are in closest proximity to the HDAC enzyme.[4]
-
Part 3: Probing the Cellular Consequences: NMR-Based Metabolomics
Phenylbutyrate's influence extends beyond its direct targets, inducing widespread changes in cellular metabolism. NMR-based metabolomics is an ideal platform to capture this global metabolic reprogramming.[5]
Core Principle: A Fingerprint of Cellular State
The ¹H NMR spectrum of a cell extract or culture medium provides a "metabolic fingerprint" that reflects the overall physiological state of the cells. By comparing the metabolic profiles of control and phenylbutyrate-treated cells, we can identify the metabolic pathways that are perturbed by the drug.
Quantitative Insights into Phenylbutyrate's Effects
A study on DU145 human prostate cancer cells treated with 10 mM phenylbutyrate revealed significant metabolic alterations detectable by ¹H and ³¹P NMR.[9]
| Metabolite/Metabolite Class | Fold Change vs. Control (at 72h) | NMR Technique | Implied Pathway Alteration |
| NMR-visible Mobile Lipids | > 3-fold increase | ¹H NMR | Increased lipid synthesis/accumulation, potential membrane turnover |
| Total Choline | > 3-fold increase | ¹H NMR | Altered membrane phospholipid metabolism |
| Glycerophosphocholine (GPC) | > 3-fold increase | ³¹P NMR | Increased phospholipid catabolism |
Experimental Workflow: Untargeted Metabolomics of Phenylbutyrate-Treated Cells
Caption: Workflow for NMR-based metabolomics of cellular responses.
Protocol 3: Extraction and ¹H NMR Analysis of Intracellular Metabolites
Objective: To obtain a metabolic profile of cultured cells treated with phenylbutyrate.
Materials:
-
Cultured cells (adherent or suspension).
-
Ice-cold phosphate-buffered saline (PBS).
-
Methanol, Chloroform, and Water (pre-chilled).
-
Lyophilizer.
-
Phosphate buffer (pH 7.4) in D₂O with internal standard (TSP).
Procedure:
-
Cell Harvesting and Quenching:
-
After treatment with phenylbutyrate, rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Quench metabolism by adding a pre-chilled extraction solvent mixture (e.g., methanol:chloroform:water, 2:2:1.8 v/v/v).
-
-
Metabolite Extraction:
-
Scrape the cells (if adherent) and collect the cell lysate.
-
Vortex the mixture vigorously and incubate on ice.
-
Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
-
Carefully collect the aqueous layer containing the polar metabolites.
-
-
Sample Preparation for NMR:
-
Lyophilize the aqueous extracts to dryness.
-
Reconstitute the dried extracts in a precise volume of phosphate buffer containing the internal standard.
-
Centrifuge to pellet any insoluble material and transfer the supernatant to an NMR tube.
-
-
NMR Data Acquisition and Analysis:
-
Acquire ¹H NMR spectra as described in Protocol 1.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures Discriminant Analysis - OPLS-DA) to identify statistically significant differences between the metabolic profiles of control and treated cells.
-
Identify the metabolites responsible for the separation between groups and perform pathway analysis to understand the biological implications.[10]
-
Part 4: Visualizing Phenylbutyrate's Impact on Signaling Pathways
The metabolic changes observed by NMR are often downstream consequences of alterations in key signaling pathways. Phenylbutyrate is known to induce apoptosis in cancer cells, in part, through the activation of the JNK signaling pathway.[11] Furthermore, its impact on cellular metabolism can be linked to the regulation of the pyruvate dehydrogenase complex (PDHC), shifting cancer cells away from aerobic glycolysis (the Warburg effect).[12]
Caption: Phenylbutyrate's influence on apoptosis and metabolic signaling.
Conclusion: An Integrated Approach to Drug Discovery and Development
NMR spectroscopy provides a versatile and powerful platform for investigating the multifaceted effects of phenylbutyrate. From tracing its metabolic fate to confirming target engagement and mapping its global impact on cellular metabolism, NMR offers invaluable insights at every stage of the research and development process. The protocols and application notes presented here provide a robust framework for scientists to employ NMR in their studies of phenylbutyrate and other small molecule therapeutics, ultimately accelerating the journey from discovery to clinical application.
References
-
Kue, C. S., et al. (2005). Increases in NMR-visible lipid and glycerophosphocholine during phenylbutyrate-induced apoptosis in human prostate cancer cells. Cancer Research, 65(9), 3779-3786. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Phenylbutyrate? Available at: [Link]
-
Ferriero, R., et al. (2013). Phenylbutyrate increases activity of pyruvate dehydrogenase complex. Orphanet Journal of Rare Diseases, 8, 12. Available at: [Link]
-
Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. (n.d.). Frontiers in Physiology. Available at: [Link]
-
Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. (2025, August 6). ResearchGate. Available at: [Link]
-
4-phenylbutyrate: molecular mechanisms and aging intervention potential. (2025, August 6). ResearchGate. Available at: [Link]
-
Lu, Q., et al. (2005). Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(17), 5530-5535. Available at: [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 15). ACS Chemical Neuroscience. Available at: [Link]
-
Targeting Tumor Metabolism. (2013, December 8). Musella Foundation. Available at: [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February). ResearchGate. Available at: [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 7). PMC. Available at: [Link]
-
Chemical shift perturbations of the 1 HN and 15 N resonances of... (n.d.). ResearchGate. Available at: [Link]
-
Labeling and Enzyme Studies of the Central Carbon Metabolism in Metallosphaera sedula. (n.d.). Journal of Bacteriology. Available at: [Link]
-
The Effect of Glucose Concentration and Sodium Phenylbutyrate Treatment on Mitochondrial Bioenergetics and ER Stress in 3T3-L1 Adipocytes. (n.d.). PMC. Available at: [Link]
-
Roy, A., et al. (2012). Sodium Phenylbutyrate Controls Neuroinflammatory and Antioxidant Activities and Protects Dopaminergic Neurons in Mouse Models of Parkinson's Disease. PLOS ONE, 7(6), e38644. Available at: [Link]
-
1 H-15 N HSQC NMR spectra detected chemical shift perturbations (CSP)... (n.d.). ResearchGate. Available at: [Link]
-
Iannitti, T., & Palmieri, B. (2011). Clinical and Experimental Applications of Sodium Phenylbutyrate. Drugs in R&D, 11(3), 227-249. Available at: [Link]
-
Carducci, M. A., et al. (1998). Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate. Clinical Cancer Research, 4(10), 2543-2551. Available at: [Link]
-
NMR-Based Metabolomic Profiling for Brain Cancer Diagnosis and Treatment Guidance. (2025, September 11). MDPI. Available at: [Link]
-
Kasumov, T., et al. (2004). New secondary metabolites of phenylbutyrate in humans and rats. Drug Metabolism and Disposition, 32(1), 10-19. Available at: [Link]
-
Mimori, S., et al. (2012). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Biological and Pharmaceutical Bulletin, 35(1), 84-88. Available at: [Link]
-
Weng, J. Y., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumor Biology, 36(11), 8945-8953. Available at: [Link]
-
Li, Y., et al. (2004). Sodium phenylbutyrate induces apoptosis of human lung carcinoma cells through activating JNK pathway. Journal of Cellular Biochemistry, 93(4), 819-829. Available at: [Link]
-
Sodium phenylbutyrate inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration and remyelination. (2021, October 16). PMC. Available at: [Link]
-
A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η1-C2H4OMe)(DMSO)(phen)]+ (phen = 1,10-Phenanthroline) Compound on Neuroblastoma Cancer Cells. (2022, June 10). PMC. Available at: [Link]
-
Integrated NMR and MS Analysis of the Plasma Metabolome Reveals Major Changes in One-Carbon, Lipid, and Amino Acid Metabolism in. (2023, July 24). Semantic Scholar. Available at: [Link]
-
Detection of ligand binding to glycopolymers using Saturation Transfer Difference NMR. (2021, September 17). The Royal Society of Chemistry. Available at: [Link]
-
The Future of NMR Metabolomics in Cancer Therapy: Towards Personalizing Treatment and Developing Targeted Drugs? (1989, March 2). MDPI. Available at: [Link]
-
Histone Deacetylase Inhibition. (2020, May 25). Biology Stack Exchange. Available at: [Link]
-
Detection of ligand binding to glycopolymers using saturation transfer difference NMR. (n.d.). RSC Publishing. Available at: [Link]
-
NMR-based metabolomics reveals that plant-derived smoke stimulates root growth via affecting carbohydrate and energy metabolism. (2018, October 15). Planta. Available at: [Link]
-
Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. (2025, August 10). ResearchGate. Available at: [Link]
-
Histone Deacetylase Inhibitor Phenylbutyrate Exaggerates Heart Failure in Pressure Overloaded Mice independently of HDAC inhibition. (2016, September 26). PubMed. Available at: [Link]
-
Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate. (n.d.). ResearchGate. Available at: [Link]
-
Studying Metabolism by NMR-Based Metabolomics. (n.d.). Frontiers in Molecular Biosciences. Available at: [Link]
-
Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. (2023, June 2). University of Barcelona. Available at: [Link]
-
NMR-Based Metabolomics in Cancer Research. (2025, August 9). ResearchGate. Available at: [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). PMC. Available at: [Link]
-
Based Metabolic Changes in Nucleus Accumbens and Medial Prefrontal Cortex Following Administ. (2025, March 3). Cureus. Available at: [Link]
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- 12. Phenylbutyrate increases activity of pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Assessment of Lipid Modulation by 4-Phenylbutyrate (4-PBA)
Abstract
4-Phenylbutyrate (4-PBA) is a low molecular weight chemical chaperone and histone deacetylase (HDAC) inhibitor. While primarily utilized to alleviate Endoplasmic Reticulum (ER) stress, its downstream effects on lipid metabolism are profound. In hepatic models (e.g., NAFLD/NASH), 4-PBA typically attenuates lipid accumulation by resolving the Unfolded Protein Response (UPR), which otherwise drives de novo lipogenesis. Conversely, in specific stem cell differentiation contexts, its HDAC inhibitory activity can modulate adipogenesis.
This guide provides high-fidelity protocols to quantify these lipidomic changes, moving beyond simple staining to robust, self-validating quantitative systems.
Part 1: Mechanistic Context & Experimental Design
To accurately measure lipid changes "from" 4-PBA, one must understand the biological axis being manipulated. 4-PBA acts upstream of lipid droplet formation by stabilizing protein folding, thereby reducing the load on the UPR sensors (PERK, IRE1
The 4-PBA / Lipid Axis
Unresolved ER stress activates SREBP1c (Sterol Regulatory Element-Binding Protein 1c), a master regulator of lipogenesis. By scavenging ammonia and acting as a chaperone, 4-PBA dampens this signal. Therefore, in most efficacy studies, you are measuring a reduction in lipid load relative to a stress-induced control (e.g., Palmitate or Tunicamycin treated).
Figure 1: Mechanism of Action. 4-PBA mitigates lipid accumulation by stabilizing protein folding, preventing the UPR-mediated activation of lipogenic transcription factors.
Part 2: High-Throughput Screening (Flow Cytometry & Plate Reader)
For drug development workflows requiring the screening of multiple 4-PBA concentrations, Nile Red or BODIPY 493/503 are superior to Oil Red O due to their compatibility with live cells and flow cytometry.
Protocol A: BODIPY 493/503 Staining (Flow Cytometry)
Why this method? BODIPY 493/503 is non-polar and specific to neutral lipids (lipid droplets). Unlike Nile Red, it is less sensitive to the polarity of the surrounding solvent, reducing artifacts.
Materials
-
Probe: BODIPY 493/503 (Stock: 1 mg/mL in DMSO).
-
Buffer: PBS (Ca2+/Mg2+ free).
-
Cells: HepG2 or 3T3-L1 (treated with 0, 1, 5, 10 mM 4-PBA).
Step-by-Step Methodology
-
Harvest: Dissociate cells using Accutase (gentler than Trypsin to preserve membrane integrity) and wash 2x with PBS.
-
Stain: Resuspend
cells in 500 µL PBS containing 2 µM BODIPY 493/503 .-
Critical Step: Include a viability dye (e.g., DAPI or 7-AAD) to gate out dead cells, as dead cells non-specifically trap lipophilic dyes.
-
-
Incubation: Incubate for 15 minutes at 37°C in the dark.
-
Wash: Wash 2x with cold PBS to remove excess dye.
-
Acquisition: Analyze on a flow cytometer (FITC channel, Ex 493nm / Em 503nm).
-
Analysis: Measure Geometric Mean Fluorescence Intensity (gMFI) .
Self-Validation Check:
-
Positive Control: Cells treated with Oleic Acid (OA) or Palmitate (PA) must show >5-fold increase in gMFI.
-
Negative Control: Unstained cells to set voltage gates.
Part 3: The "Gold Standard" Quantification (Oil Red O Extraction)
While Oil Red O (ORO) is often used for imaging, isopropanol extraction transforms it into a robust quantitative assay. This is essential for verifying the phenotypic extent of lipid reduction by 4-PBA.
Protocol B: Quantitative Oil Red O Extraction
Why this method? It provides a direct colorimetric correlation to the mass of neutral triglycerides stored in the monolayer.
Materials
-
Fixative: 4% Paraformaldehyde (PFA).[1]
-
Stain: Oil Red O stock (0.5% in isopropanol).
Workflow
-
Preparation of Working Solution:
-
Fixation:
-
Dehydration (The Expert Trick):
-
Add 60% Isopropanol for 5 minutes.
-
Why? This prevents water in the PBS wash from repelling the hydrophobic ORO stain, ensuring even staining.
-
-
Staining:
-
Add filtered ORO working solution.[5] Incubate 15 minutes at Room Temp.
-
Wash 4x with ddH2O until water runs clear.
-
-
Imaging (Optional): Capture representative images now.
-
Quantification (Elution):
-
Aspirate all water. Ensure wells are dry.
-
Add 100% Isopropanol (volume matched to culture volume, e.g., 500 µL for 24-well).
-
Incubate 10 minutes with gentle shaking. The red dye will leach into the alcohol.
-
-
Measurement:
-
Transfer 200 µL eluate to a clear 96-well plate.
-
Read Absorbance at 500–520 nm .
-
Part 4: Data Presentation & Interpretation[7][8][9]
When reporting 4-PBA effects, data should be normalized to total protein content (BCA assay) or cell count (Crystal Violet) to rule out cytotoxicity as the cause of lower lipid signals.
Expected Results Table
| Treatment Condition | ORO Absorbance (510nm) | Relative Lipid % | Interpretation |
| Control (BSA) | 0.25 ± 0.02 | 100% | Baseline lipid turnover. |
| Stress Inducer (Palmitate) | 0.85 ± 0.05 | 340% | Successful steatosis induction. |
| Palmitate + 4-PBA (1mM) | 0.65 ± 0.04 | 260% | Moderate rescue of phenotype. |
| Palmitate + 4-PBA (5mM) | 0.35 ± 0.03 | 140% | Significant rescue (p<0.01). |
| 4-PBA Only (5mM) | 0.22 ± 0.02 | 88% | No adipogenic toxicity observed. |
Experimental Workflow Diagram
Figure 2: Quantitative Workflow. Step-by-step process from cell treatment to spectrophotometric quantification.
References
-
Basseri, S., et al. (2009). "The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response."[7] Journal of Lipid Research, 50(12), 2486–2501. Link
-
Luo, Y., et al. (2023). "4-PBA inhibits hypoxia-induced lipolysis in rat adipose tissue and lipid accumulation in the liver through regulating ER stress." Food Science & Nutrition, 11(5), 2362–2373. Link
-
Kraus, N. A., et al. (2016). "Quantitative assessment of adipocyte differentiation in cell culture." Adipocyte, 5(4), 351–358. (Protocol validation for ORO extraction). Link
-
Listenberger, L. L., & Brown, D. A. (2013). "Fluorescent detection of lipid droplets and associated proteins." Current Protocols in Cell Biology, 60(1), 24.2.1-24.2.14. (BODIPY/Nile Red technical grounding). Link
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- 2. abcam.co.jp [abcam.co.jp]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The Effect of Glucose Concentration and Sodium Phenylbutyrate Treatment on Mitochondrial Bioenergetics and ER Stress in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Salicylanilide Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with salicylanilide derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting advice for the common challenge of poor aqueous solubility inherent to this class of compounds.
Salicylanilides are a versatile class of compounds known for a wide spectrum of biological activities. However, their therapeutic potential is often hampered by their hydrophobic nature and consequently poor water solubility, which can lead to low bioavailability and variable efficacy.[1][2][3] This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my salicylanilide derivatives consistently showing poor solubility in aqueous media?
A: The poor aqueous solubility of salicylanilide derivatives is intrinsic to their molecular structure. Several key factors contribute to this:
-
Hydrophobicity: The presence of two aromatic rings (the salicylic acid and aniline moieties) creates a large, nonpolar surface area, leading to strong hydrophobic character.[1][3]
-
Crystalline Structure: Many salicylanilides are crystalline solids. The high lattice energy of a stable crystal form requires significant energy to be overcome by solvent molecules for dissolution to occur.[4] Amorphous forms are generally more soluble than their crystalline counterparts.[4]
-
Intermolecular Hydrogen Bonding: While the phenolic hydroxyl and amide groups can participate in hydrogen bonding, strong intermolecular hydrogen bonds within the crystal lattice can be more favorable than forming hydrogen bonds with water, thus hindering dissolution.
-
pH-Dependence: The phenolic hydroxyl group (a weak acid) and potentially other functional groups on the aniline ring mean that the ionization state of the molecule is pH-dependent. At neutral pH, the molecule is largely un-ionized and therefore less soluble in water.[5][6]
Understanding these root causes is the first step in selecting an appropriate strategy for solubility enhancement.
Q2: What are the primary strategies to improve the solubility of salicylanilide derivatives?
A: There is no single solution for all molecules; the optimal strategy depends on the specific physicochemical properties of your derivative, the intended application, and the desired dosage form.[7] The most successful approaches can be broadly categorized as follows:
-
Chemical & Physicochemical Modifications:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic salicylanilide molecule within the lipophilic cavity of a cyclodextrin can dramatically increase its apparent water solubility.[8][9]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEGs) enhances wettability and dissolution rate.[10][11][12]
-
pH Adjustment: For ionizable derivatives, modifying the pH of the vehicle to favor the ionized (salt) form can significantly increase solubility.[13][14]
-
Prodrugs: Temporarily masking the phenolic hydroxyl group by creating an ester can improve properties like membrane penetration and may alter solubility profiles.[3][15]
-
-
Particle Engineering:
-
Nanotechnology: Reducing particle size to the nanometer range (e.g., nanosuspensions, solid lipid nanoparticles) vastly increases the surface area-to-volume ratio, which accelerates the dissolution rate according to the Noyes-Whitney equation.[16][17][18]
-
Micronization: A more traditional method of reducing particle size to the micron range can also improve dissolution rates, though typically to a lesser extent than nanosizing.[5][19]
-
-
Formulation-Based Approaches:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[20][21]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[13][22]
-
The following decision tree can help guide your initial selection process.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q3: I am attempting to use β-cyclodextrin, but the solubility enhancement is minimal. What could be wrong?
A: This is a common issue. If complexation with cyclodextrins is not yielding the expected results, consider the following points:
-
Size Mismatch: The guest molecule (your salicylanilide derivative) must fit properly into the host (cyclodextrin) cavity. β-cyclodextrin is the most common, but if your molecule is too large or too small, it will not form a stable inclusion complex.[8] Consider screening other cyclodextrins, such as α-cyclodextrin (smaller cavity) or γ-cyclodextrin (larger cavity), or chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), which itself has much higher aqueous solubility.
-
Incorrect Stoichiometry: The molar ratio of the drug to cyclodextrin is critical. A 1:1 complex is often assumed, but other stoichiometries (e.g., 1:2) may occur. You may need to perform a phase solubility study (as described by Higuchi and Connors) to determine the optimal ratio and the stability constant of the complex.
-
Suboptimal Preparation Method: The method used to form the complex significantly impacts its efficiency. Simple physical mixing is often ineffective. Techniques that force the drug into the cavity, such as kneading, co-precipitation, or freeze-drying, yield better results.[23][24] The kneading method, for instance, involves forming a paste with a small amount of hydro-alcoholic solvent, which facilitates the interaction between the drug and cyclodextrin.[8][23]
-
Competitive Inhibition: Components of your formulation buffer or media could be competing with your drug for a place inside the cyclodextrin cavity, reducing the efficiency of complexation.
Q4: My solid dispersion formulation is unstable, and the drug is recrystallizing over time. How can I prevent this?
A: The amorphous state is thermodynamically unstable, and recrystallization is a major challenge for solid dispersions.[12][25] To improve physical stability, focus on these areas:
-
Polymer Selection: The choice of polymer carrier is paramount. The polymer should be chemically compatible with the drug and have a high glass transition temperature (Tg). A high Tg helps to reduce molecular mobility, locking the drug in its amorphous state.[12] Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[11][26]
-
Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonding) between the drug and the polymer can inhibit recrystallization. Characterization techniques like FTIR can help identify these interactions.
-
Drug Loading: Do not overload the polymer matrix. Above a certain saturation point, the drug will exist in a supersaturated state within the polymer, making it prone to crystallization. Keep the drug loading well below the saturation solubility of the drug in the polymer.
-
Manufacturing Method: The preparation method influences the homogeneity of the dispersion. Hot-melt extrusion is often preferred as it can achieve excellent molecular mixing, but it is only suitable for thermostable drugs.[10][25] For heat-sensitive compounds, solvent evaporation or spray drying are common alternatives.[24]
-
Storage Conditions: Store the solid dispersion under controlled temperature and low humidity conditions. Absorption of moisture can act as a plasticizer, lowering the Tg of the system and increasing molecular mobility, which accelerates recrystallization.
Q5: When using co-solvents, my compound precipitates immediately upon dilution with an aqueous phase. How can I mitigate this?
A: This is a classic problem with co-solvent systems, known as "fall-out" or precipitation upon dilution. The drug is soluble in the concentrated co-solvent mixture but becomes supersaturated when the mixture is diluted with aqueous media (e.g., in an assay buffer or upon injection into the bloodstream), causing it to crash out.[21]
Troubleshooting Steps:
-
Optimize the Co-solvent Blend: Systematically screen different co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) and their concentrations. The goal is to find the lowest concentration of co-solvent that maintains solubility.[20]
-
Incorporate a Surfactant: Adding a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to the formulation can help. The surfactant can form micelles that entrap the drug as the co-solvent is diluted, preventing or slowing down precipitation.
-
Use a Precipitation Inhibitor: Certain polymers, such as HPMC or PVP, can act as precipitation inhibitors. They adsorb onto the surface of newly formed drug nuclei, preventing their growth into larger crystals.
-
Control the Dilution Rate: The speed and method of dilution matter. A slow, controlled dilution under vigorous mixing can sometimes maintain a metastable supersaturated solution for a longer period compared to a rapid, bulk addition.
Q6: I'm considering a nanotechnology approach. Which technique is more suitable for my salicylanilide derivative?
A: The choice between different nanotechnologies depends on the drug's properties and the desired outcome.[16][27][28]
| Technology | Principle | Best Suited For | Key Advantages | Common Challenges |
| Nanosuspensions | Reduction of pure drug particle size to <1000 nm, typically stabilized by surfactants or polymers.[17] | Drugs that are poorly soluble in both aqueous and organic solvents. | High drug loading (up to 100%), simple composition.[29] | Physical instability (particle growth via Ostwald ripening), potential for contamination from milling media. |
| Solid Lipid Nanoparticles (SLNs) | Drug is dissolved or dispersed in a solid lipid matrix (e.g., glycerides, fatty acids), stabilized by surfactants.[16][28] | Lipophilic drugs that have some solubility in lipids. | Controlled/sustained release is possible, protects the drug from degradation.[16] | Lower drug loading capacity, potential for drug expulsion during storage as the lipid recrystallizes.[16] |
| Polymeric Nanoparticles | Drug is encapsulated within or adsorbed onto a biodegradable polymer matrix (e.g., PLGA, chitosan).[18][26] | Drugs requiring targeted delivery or controlled release over extended periods. | Versatile for surface modification (targeting), good stability.[27][30] | More complex formulation and manufacturing, potential for residual organic solvents. |
| Nanoemulsions | Drug is dissolved in a liquid oil phase, which is then emulsified into droplets of <200 nm.[31] | Highly lipophilic drugs. | High solubilization capacity for oil-soluble drugs, can improve lymphatic absorption.[26] | Thermodynamic instability, limited to oil-soluble compounds. |
Recommendation: For a typical hydrophobic salicylanilide, a nanosuspension is often a good starting point due to its high drug loading and straightforward concept. If controlled release or protection from degradation is also required, SLNs or polymeric nanoparticles would be more appropriate choices.
Detailed Experimental Protocols
Protocol 1: Preparation of Salicylanilide-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a lab-scale method for preparing a solid inclusion complex to enhance the solubility of a salicylanilide derivative.[8][23]
Materials:
-
Salicylanilide derivative
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine Stoichiometry: Assume a 1:1 molar ratio for the initial trial. Calculate the required mass of your salicylanilide derivative and β-CD.
-
Mixing: Place the accurately weighed β-CD into a clean mortar.
-
Kneading: Create a 50:50 (v/v) ethanol/water solution. Slowly add this solution dropwise to the β-CD powder while triturating continuously with the pestle. Continue until a homogeneous, sticky paste is formed.
-
Drug Incorporation: Add the accurately weighed salicylanilide derivative to the paste.
-
Intensive Kneading: Knead the mixture vigorously for 45-60 minutes. The mixture should remain as a paste. If it becomes too dry, add another drop or two of the ethanol/water solution. This step provides the energy to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass tray. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24 hours). Alternatively, dry in a desiccator under vacuum.
-
Final Processing: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), or FTIR spectroscopy. The disappearance of the drug's melting peak in DSC is a strong indicator of complex formation.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Protocol 2: Preparation of a Salicylanilide Solid Dispersion (Solvent Evaporation Method)
This protocol is suitable for heat-sensitive salicylanilide derivatives.[24][25]
Materials:
-
Salicylanilide derivative
-
Polymer carrier (e.g., PVP K30, HPMC E5)
-
A common volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or magnetic stirrer with a hot plate
-
Vacuum oven or desiccator
Procedure:
-
Select Ratio: Choose a drug-to-polymer weight ratio to test (e.g., 1:1, 1:5, 1:9).
-
Dissolution: Accurately weigh and dissolve the salicylanilide derivative and the chosen polymer in a sufficient volume of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Removal:
-
Using a Rotary Evaporator (Preferred): Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the wall of the flask.
-
Using a Magnetic Stirrer: Place the solution in a beaker on a hot plate with magnetic stirring at a low temperature (e.g., 40-50°C) in a fume hood. Allow the solvent to evaporate slowly overnight. This method is less controlled and may result in a less homogeneous dispersion.
-
-
Final Drying: Scrape the solid material from the flask or beaker. Further dry the product in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the final product in a tightly sealed container with a desiccant to protect it from moisture.
-
Characterization: Analyze the solid dispersion using DSC and XRD to confirm the amorphous nature of the drug. A complete absence of the drug's characteristic melting endotherm in the DSC thermogram indicates a successful molecular dispersion.
References
-
Ienașcu, I. M. C., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4619. Available from: [Link]
-
Ienașcu, I. M. C. (n.d.). Novel Chloro-Exchanged Salicylanilide Consequence and their β-Cyclodextrin Complexes. Annals of Spiru Haret University, Chemistry Series. Available from: [Link]
-
Ienașcu, I. M. C. (2021). EFFECT OF β-CYCLODEXTRIN COMPLEXATION ON THE ANTIBACTERIAL ACTIVITY OF SOME SALICYLANILIDE ESTERS. Timisoara Medical Journal, 22(Suppl. 2). Available from: [Link]
-
Ienașcu, I. M. C., et al. (2022). Synthetic pathway for salicylanilide derivatives. ResearchGate. Available from: [Link]
-
Ienașcu, I. M. C., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. PubMed. Available from: [Link]
-
Gáspári, Z., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available from: [Link]
-
Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 405-423. Available from: [Link]
-
Pylin, S. O., et al. (2022). Nanoparticles-Based Delivery Systems for Salicylic Acid as Plant Growth Stimulator and Stress Alleviation. Polymers, 14(21), 4748. Available from: [Link]
-
Kumar, S., & Singh, A. (2025). Design and Development of Novel Drug Delivery Systems for Poorly Soluble Drugs. ManTech Publications. Available from: [Link]
-
Kumar, A., et al. (2023). Advances in solid dispersion techniques for enhancing drug solubility bioavailability and controlled release. International Journal of Innovative Science and Research Technology, 8(9), 1145-1153. Available from: [Link]
-
Sharma, A., & Jain, C. P. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Available from: [Link]
-
Don, R., et al. (2026). Repurposing Niclosamide Ethanolamine for Alveolar Echinococcosis Reveals a Disconnect Between In Vitro Efficacy and In Vivo Outcome. bioRxiv. Available from: [Link]
-
Hausmann, R., et al. (2020). Discovery and Structure–Activity Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry, 63(10), 5370-5394. Available from: [Link]
-
S, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. Available from: [Link]
-
Ienașcu, I. M. C., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. Available from: [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Available from: [Link]
-
Singh, J., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Asian Journal of Pharmaceutical Sciences, 16(5), 586-605. Available from: [Link]
-
Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-24. Available from: [Link]
-
Millard, J. W., et al. (2002). Solubilization by Cosolvents. Establishing Useful Constants for the Log-Linear Model. Pharmaceutical Research, 19(10), 1344-1349. Available from: [Link]
-
Tan, M. L., & Choong, P. F. M. (2012). Implementing Nanotechnology and Novel Drug Delivery Systems to Improve Dissolution and Solubilization. American Pharmaceutical Review. Available from: [Link]
-
Kumar, S., & Singh, P. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 1-9. Available from: [Link]
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Patel, M. K. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 7(6), 464-474. Available from: [Link]
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Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available from: [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Available from: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. Available from: [Link]
-
Kumar, S., & Singh, A. (2023). Development of Novel Drug Delivery Systems for Enhancing the Bioavailability of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Al-Dulimi, R. M. (2026). Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. International Journal of Drug Delivery Technology. Available from: [Link]
-
Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and melting properties of salicylamide. Journal of Chemical & Engineering Data, 51(5), 1668-1671. Available from: [Link]
-
Zhang, Y., et al. (2023). Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges. PubMed. Available from: [Link]
-
Sadu, S., & S., S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Asian Journal of Pharmaceutical and Clinical Research, 10(4). Available from: [Link]
-
Kumar, S., & Dilbaghi, N. (2025). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Available from: [Link]
-
Al-Bayati, M. F. (2022). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Molecules, 27(18), 5857. Available from: [Link]
-
Kumar, S., & Singh, A. (2023). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. PMC. Available from: [Link]
-
Patel, A., et al. (2025). Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]
-
Kumar, S., & Singh, A. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-10. Available from: [Link]
-
Mishra, V., et al. (Eds.). (2017). Nanotechnology-Based Approaches for Targeting and Delivery of Drugs and Genes. ResearchGate. Available from: [Link]
-
Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 523-534. Available from: [Link]
-
Patel, R., & Patel, M. (2015). pH Modulation Based Solid Dispersion to Enhance Solubility of a Poorly Soluble NSAID - Development and Evaluation. Journal of Pharmaceutical Technology, Research and Management, 3(1), 25-36. Available from: [Link]
-
Ienașcu, I. M. C., et al. (2025). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. ResearchGate. Available from: [Link]
-
Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide. ResearchGate. Available from: [Link]
-
Oreate AI. (2026). Exploring the Solubility of Salicylic Acid: Insights and Implications. Oreate AI Blog. Available from: [Link]
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- 31. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Phenylbutyrate (NaPB) in Cell Culture
Subject: Technical Guide for Dosage Optimization of Sodium Phenylbutyrate (4-PBA) From: Dr. Alex Chen, Senior Application Scientist Audience: Bioprocess Engineers, Cell Biologists, Drug Development Researchers
Introduction: The Triple-Action Mechanism
Sodium Phenylbutyrate (NaPB) is a deceptively complex reagent. In technical support, we often see users treating it solely as a Histone Deacetylase Inhibitor (HDACi) like Sodium Butyrate, or solely as a chemical chaperone. In reality, it performs three distinct functions that depend heavily on concentration and cellular context. Understanding this hierarchy is the first step to optimization.
-
Ammonia Scavenger: NaPB is metabolized into phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, effectively removing ammonia (a toxic byproduct) from the culture media.[1]
-
HDAC Inhibitor (Epigenetic Modulator): It relaxes chromatin structure, often arresting cell growth in the G0/G1 phase and enhancing transcription of transgenes (e.g., in CHO or HEK293 systems).
-
Chemical Chaperone: It stabilizes protein conformation, reduces Endoplasmic Reticulum (ER) stress, and rescues misfolded proteins (e.g., ΔF508-CFTR).
Part 1: Optimization for Recombinant Protein & Viral Vector Production
Context: You are using CHO or HEK293 cells to produce monoclonal antibodies (mAbs), AAV, or Lentivirus.
Q: What is the optimal concentration window for high-titer production?
A: There is no single "magic number," but there is a "Golden Window." For CHO-K1 / CHO-S (mAbs): 0.5 mM – 2.0 mM For HEK293 / HEK293T (AAV/Lentivirus): 1.0 mM – 4.0 mM
Why?
-
< 0.5 mM: Insufficient HDAC inhibition; minimal impact on specific productivity (qP).
-
> 5.0 mM: Significant cytotoxicity and induction of apoptosis. While specific productivity per cell increases, the drastic drop in viable cell density (VCD) reduces the overall volumetric titer.
Q: When should I add NaPB to the culture?
A: Timing is as critical as dosage. Never add NaPB during the initial expansion phase.
-
Transient Transfection (HEK293): Add NaPB 6 to 24 hours post-transfection .
-
Reasoning: Adding it at the time of transfection can interfere with DNA-lipid complex uptake and endosomal escape. Adding it 24h post-transfection allows the cells to recover from transfection shock before shifting resources to protein synthesis.
-
-
Stable Cell Lines (CHO): Add NaPB when the culture reaches mid-exponential phase or roughly 60-70% of peak VCD.
-
Reasoning: This triggers a shift from "Biomass Accumulation" (rapid division) to "Product Formation" (protein secretion).
-
Troubleshooting Guide: The "High qP / Low Volumetric" Paradox
Symptom: Your cells are producing 3x more protein per cell, but your total yield is lower than the control. Diagnosis: You overdosed NaPB, causing premature cell death before the production phase peaked. Solution: Implement a Biphasic Optimization Matrix .
Table 1: Recommended Optimization Matrix (Start Here)
| Condition | NaPB Conc.[1][2][3][4] (mM) | Addition Time (hrs post-seed/transfection) | Expected Outcome |
| Control | 0 mM | N/A | High Growth, Baseline Expression |
| Low Stress | 1.0 mM | 24 hrs | Moderate Growth, Enhanced Folding |
| Balanced | 2.5 mM | 24 hrs | Growth Arrest, High Expression |
| High Stress | 4.0 mM | 6-12 hrs | Rapid Apoptosis, Max Specific Output |
Part 2: Optimization for Chaperone Studies (Protein Rescue)
Context: You are studying protein trafficking defects (e.g., CFTR, lysosomal storage enzymes) and using NaPB to rescue folding.
Q: My rescue effect is inconsistent. Am I using enough?
A: Chaperone activity typically requires higher concentrations than HDAC inhibition.
-
Standard Rescue Dose: 2.5 mM – 5.0 mM
-
Duration: Long-term incubation (24 – 48 hours) is often necessary to observe trafficking to the plasma membrane.
Critical Note: At 5 mM, NaPB will induce ER stress relief but also significant transcriptional changes. You must include a control with a non-chaperone HDAC inhibitor (like Valproic Acid or Trichostatin A) to distinguish between "transcriptional upregulation" and "protein folding rescue."
Part 3: Visualization of Workflows & Mechanisms
Mechanism of Action Diagram
Caption: NaPB operates via three distinct pathways: Ammonia scavenging (metabolic), HDAC inhibition (nuclear), and Chaperone activity (ER-based).
Optimization Decision Tree
Caption: Step-by-step workflow for determining the optimal NaPB dosage for your specific cell line and application.
Part 4: General Troubleshooting & FAQs
Q: Can I autoclave NaPB stock solutions?
A: No. NaPB is heat-stable to a degree, but autoclaving can cause degradation or precipitation depending on the pH.
-
Protocol: Prepare a 1 M stock solution in PBS or sterile water. Filter-sterilize using a 0.22 µm PES membrane . Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Q: My cells are detaching after NaPB treatment (Adherent cells).
A: This is a classic sign of cytoskeletal rearrangement or early apoptosis induced by HDAC inhibition.
-
Fix: Coat your plates with Poly-L-Lysine or Collagen to improve adhesion.
-
Fix: Reduce the concentration by 50%.
-
Fix: If producing AAV in HEK293T, harvest the supernatant as well as the pellet, as lysed cells release virus into the media.
Q: How does NaPB compare to Sodium Butyrate (NaBu)?
A: NaPB is generally preferred for two reasons:
-
Lower Cytotoxicity: NaPB is less toxic than NaBu at equipotent HDACi concentrations.
-
Ammonia Management: NaBu does not scavenge ammonia; NaPB does. In high-density bioreactors, ammonia accumulation is a growth-limiting factor, making NaPB the superior choice for scale-up.
References
-
Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D.[1][4]
-
Cimino, M., et al. (2017). Potential of phenylbutyrate as adjuvant chemotherapy: An overview of cellular and molecular anticancer mechanisms.[5] Chemical Research in Toxicology.
-
Mimori, S., et al. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor.[6] Bioorganic & Medicinal Chemistry Letters.[6]
-
Vertex Pharmaceuticals. (2000). Activation of deltaF508 CFTR in a cystic fibrosis respiratory epithelial cell line by 4-phenylbutyrate.[7] European Respiratory Journal. [7]
-
Fan, L., et al. (2022). Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions. PLOS ONE.[6]
Sources
- 1. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]
- 2. metabolic.ie [metabolic.ie]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. nanocellect.com [nanocellect.com]
- 5. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benzosalicylanilide Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Benzosalicylanilide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Benzosalicylanilide, a core structure in many pharmaceutically active molecules, possesses a unique combination of a phenolic hydroxyl group and an amide linkage. This duality confers a distinct polarity that can complicate purification, often leading to issues like poor resolution, peak tailing, and low recovery.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common chromatographic behaviors and provide validated protocols to overcome these hurdles.
Section 1: Pre-Chromatography & Method Development FAQs
Effective purification begins long before the column is run. Method development, primarily using Thin Layer Chromatography (TLC), is the most critical step for predicting and preventing issues.
Q1: My Benzosalicylanilide derivative is streaking badly on my silica gel TLC plate. What's causing this and how do I fix it?
A1: Streaking is the most common issue for this class of compounds on standard silica gel.[1] It is primarily caused by strong, non-ideal interactions between the polar functional groups of your molecule (the acidic phenol and the basic amide) and the acidic silanol (Si-OH) groups on the silica surface.[2] This leads to slow, uneven desorption from the stationary phase.
Causality & Solution:
-
Acid-Base Interaction: The silica surface is acidic. The amide group in your molecule can act as a weak base, leading to a strong, sometimes irreversible, interaction.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to "neutralize" the active sites on the silica. Add a small amount of a competitive base to your eluent system.
-
Recommendation: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate with 1% TEA).[2] The TEA will preferentially bind to the acidic silanol groups, allowing your compound to travel up the plate in a compact spot.
-
-
Sample Overloading: Applying too concentrated a spot can also cause streaking.[3][4] Ensure your sample is sufficiently diluted in a suitable solvent before spotting.
-
Q2: I'm developing a method on TLC. How do I choose the right starting solvent system?
A2: The goal of TLC is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for your target compound. This Rƒ value typically translates well to column chromatography, providing optimal separation from impurities.
Step-by-Step Solvent Selection:
-
Start with a Standard System: For a polar compound like Benzosalicylanilide, a good starting point for normal-phase chromatography is a mixture of a non-polar and a polar solvent. Common choices include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[2][5]
-
Run Initial Tests:
-
Test 1 (Low Polarity): Start with a low-polarity mixture, such as 9:1 Hexane/Ethyl Acetate.
-
Test 2 (High Polarity): Try a higher polarity mixture, like 1:1 Hexane/Ethyl Acetate.
-
-
Analyze the Results:
-
If your compound remains at the baseline (Rƒ ≈ 0), your eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[6]
-
If your compound runs with the solvent front (Rƒ ≈ 1), your eluent is too polar. Decrease the proportion of the polar solvent.
-
If you see streaking, implement the modifications from Q1.
-
Q3: My product and a key impurity have very similar Rƒ values. How can I improve the separation?
A3: This indicates a lack of selectivity in your chosen solvent system. The solution is to change the chemical nature of the mobile phase to exploit different intermolecular interactions.
Strategies for Improving Selectivity:
-
Change Solvent Composition: Do not just alter the ratio; change one of the solvents entirely. Different solvents interact with your compound and the stationary phase differently (e.g., via dipole-dipole vs. hydrogen bonding interactions).
-
Example: If you are using Hexane/Ethyl Acetate, try switching to a system containing Dichloromethane (DCM) or Toluene. A system like DCM/Methanol or Toluene/Acetone might provide the alternative selectivity needed to resolve the spots.
-
-
Consider Reversed-Phase: If you cannot achieve baseline separation in any normal-phase system, your compounds may be better suited for reversed-phase chromatography, which separates based on hydrophobicity rather than polarity.[7] Run a test on a C18-functionalized TLC plate using a mobile phase like Methanol/Water or Acetonitrile/Water.
Section 2: Troubleshooting Normal-Phase Column Chromatography
This is the most common purification technique for Benzosalicylanilide derivatives.
Q4: I ran my column based on a good TLC result (Rƒ=0.3), but my compound is taking forever to elute or isn't coming off the column at all. Why?
A4: This discrepancy between TLC and column chromatography is common and usually points to two main issues: differences in activity of the stationary phase or issues with scale-up.
Root Causes and Solutions:
-
Silica Gel Activity: The silica gel in your column may be more "active" (containing more non-hydrated, highly acidic silanol groups) than the binder-containing silica on your TLC plate. This leads to much stronger retention.
-
Solution: Increase the polarity of your mobile phase during the column run. If your TLC was run in 7:3 Hexane/EtOAc, you may need to run the column starting with 8:2 or 7.5:2.5 Hexane/EtOAc. It is standard practice to run the column with a slightly more polar solvent system than indicated by TLC.
-
-
Column Overloading: Loading too much crude material relative to the amount of silica gel can lead to broad bands and poor elution profiles.
-
Solution: A general rule is to load no more than 1-5% of crude material by weight of the silica gel (e.g., 1-5 g of sample on 100 g of silica). For difficult separations, this should be reduced to <1%.[8]
-
Q5: My purified fractions look clean by TLC, but after I evaporate the solvent, my yield is very low. Where did my product go?
A5: Assuming the reaction was successful, low recovery after chromatography often points to irreversible adsorption onto the stationary phase.
Explanation and Mitigation:
-
Irreversible Adsorption: The acidic silanol groups on silica gel can permanently bind a portion of your product, especially if it has basic functionalities.[8]
-
Solutions:
-
Use Mobile Phase Modifiers: As with TLC, adding 0.5-1% triethylamine to the eluent is the most effective way to prevent this loss.[2] The modifier passivates the active sites, ensuring your compound elutes fully.
-
Deactivate the Silica: Before running the column, you can flush it with the mobile phase containing the amine modifier to "pre-treat" the silica.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel (or Celite) and loading the resulting dry powder onto the column can sometimes minimize interactions that occur during wet loading, improving recovery.[9]
-
Q6: My compound is eluting as a broad band with significant tailing, even with an optimized solvent system. What else can I do?
A6: This is a classic sign of poor column packing or secondary interactions.
Troubleshooting Flowchart:
Sources
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- 6. Chromatography [chem.rochester.edu]
- 7. chromtech.com [chromtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Glycerol Phenylbutyrate (GPB) Optimization
Topic: Mitigating Off-Target Effects & Pharmacokinetic Optimization
Status: Active | Version: 2.4 | Audience: Drug Development & Clinical Research Teams
Introduction: The Double-Edged Sword of Phenylbutyrate
Welcome to the GPB Technical Support Hub. While Glycerol Phenylbutyrate (GPB) offers a superior pharmacokinetic profile compared to sodium phenylbutyrate (NaPBA) due to its controlled release via pancreatic lipases, it remains a potent bioactive agent with distinct off-target liabilities.
This guide addresses the three critical "leakage points" where GPB efficacy transitions into toxicity:
-
Metabolic Saturation: Accumulation of Phenylacetate (PAA) leading to neurotoxicity.
-
Anabolic disruption: Excessive Glutamine (Gln) scavenging triggering growth arrest or catabolism.
-
Epigenetic Noise: Unintended Histone Deacetylase (HDAC) inhibition affecting non-target gene transcription.
Module 1: Pharmacokinetic Troubleshooting (PAA Neurotoxicity)
Issue: Subjects exhibit signs of reversible neurotoxicity (somnolence, confusion, nausea) despite dosing within standard mg/kg ranges.
Root Cause Analysis: GPB is a prodrug.[1][2] The toxicity is rarely caused by the parent molecule but by its metabolite, Phenylacetate (PAA) . The conversion of PAA to the harmless excretable Phenylacetylglutamine (PAGN) is enzymatic (Phenylacetyl-CoA:L-glutamine N-acetyltransferase). This enzyme is saturable. Once saturated, PAA levels spike non-linearly, crossing the blood-brain barrier.
Diagnostic Protocol: The PAA:PAGN Ratio
Do not rely solely on plasma PAA levels, as they fluctuate rapidly. The ratio of PAA to PAGN is the definitive biomarker for enzymatic saturation.
Step-by-Step Assessment:
-
Sample Collection: Draw plasma at "trough" (pre-dose) and "peak" (4-6 hours post-dose).
-
Quantification: Use LC-MS/MS to quantify PAA and PAGN.
-
Calculation:
-
Interpretation (See Table 1):
| Ratio Value | Metabolic Status | Action Required |
| < 2.0 | Efficient Conjugation | Maintain dose. System is clearing PAA effectively. |
| 2.0 - 2.5 | Impending Saturation | Warning Zone. Monitor ammonia closely; do not increase dose. |
| > 2.5 | Enzyme Saturation | High Risk. PAA accumulation is exponential. Reduce dose immediately. |
Visualizing the Bottleneck
The following diagram illustrates the metabolic flow and the critical control point where PAA accumulation occurs.
Figure 1: The Metabolic Bottleneck.[3] Toxicity arises when the EPHN enzyme cannot process the influx of PAA, leading to a shunt toward neurotoxic accumulation rather than excretion.
Module 2: Mitigating Hypoglutaminemia (Anabolic Off-Targets)
Issue: In chronic treatment or cell culture models, subjects/cells show growth arrest, muscle wasting, or reduced protein synthesis despite ammonia control.
Scientific Causality: GPB works by depleting glutamine.[4] However, Glutamine is also the primary nitrogen donor for nucleotide biosynthesis and a critical fuel for rapidly dividing cells.[4] "Over-scavenging" leads to a systemic deficit, triggering the Amino Acid Response (AAR) pathway and inhibiting mTORC1.
Troubleshooting Protocol:
Q: How do I distinguish between therapeutic scavenging and toxic depletion? A: You must monitor the Branched-Chain Amino Acids (BCAAs) alongside Glutamine.
-
Establish Baseline: Measure plasma Gln and BCAA (Leucine, Isoleucine, Valine).
-
The "Cannibalization" Check:
-
If Gln is low but BCAAs are normal : Therapeutic scavenging is working.
-
If Gln is low AND BCAAs are elevated : The body is breaking down muscle protein to liberate Glutamine (catabolism). This is an off-target toxicity.
-
-
Correction Strategy:
-
In Vivo: Supplement with L-Citrulline or L-Arginine, which support the urea cycle without adding the glutamine burden directly, or titrate GPB dose down.
-
In Vitro: If using GPB for HDAC inhibition (not scavenging), you must supplement culture media with excess Glutamine (4mM+) to prevent starvation artifacts from confounding your epigenetic data.
-
Module 3: Epigenetic Specificity (HDAC Inhibition)
Issue: "I am using GPB for ammonia control, but I am seeing altered gene expression in non-target tissues (e.g., cardiac or hepatic)."
Scientific Causality: Phenylbutyrate is a Class I and II Histone Deacetylase Inhibitor (HDACi). While less potent than Trichostatin A, the high molar concentrations required for ammonia scavenging (millimolar range) overlap with the IC50 for HDAC inhibition (0.5 - 2 mM). This can reactivate fetal hemoglobin (therapeutic in Sickle Cell) or alter cardiac remodeling (toxic).
Mitigation Workflow:
| Parameter | Recommendation | Mechanism |
| Dosing Frequency | BID vs. TID | More frequent, lower doses (TID) maintain scavenging (AUC-driven) while avoiding the |
| Formulation | Glycerol-backbone (GPB) | GPB has a 25-50% lower |
| Validation | Acetylation Assay | Run a Western Blot for Acetyl-Histone H3 (Lys9/Lys14) . If H3 is hyperacetylated in non-target tissue, your dose is hitting the epigenetic threshold. |
Experimental Workflow: Distinguishing Mechanisms
Use this logic flow to determine if your observed effect is metabolic (ammonia) or epigenetic (HDAC).
Figure 2: Differential Diagnosis Workflow. Use this logic to isolate whether an effect is caused by nutrient stress (Gln) or epigenetic modification (HDAC).
References
-
Mokhtarani, M., et al. (2013).[5] "Elevated phenylacetic acid levels do not correlate with adverse reactions in patients with urea cycle disorders or hepatic encephalopathy and can be predicted based on the plasma PAA to PAGN ratio."[5] Molecular Genetics and Metabolism.
-
Diaz, G. A., et al. (2013). "Ammonia control and neurocognitive outcome among urea cycle disorder patients treated with glycerol phenylbutyrate." Hepatology.
-
Iannitti, T., & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D. (Detailing HDAC mechanisms).
-
Thibault, A., et al. (1994). "A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer." Cancer Research.[4] (Establishing the 500 µg/mL neurotoxicity threshold).
-
Gore, S. D., et al. (2001). "Impact of the putative differentiating agent sodium phenylbutyrate on myelodysplastic syndromes and acute myeloid leukemia." Clinical Cancer Research. (Off-target HDAC effects).
Sources
Technical Support Center: Enhancing the Stability of Benzosalicylanilide Compounds in Solution
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Benzosalicylanilide compounds in solution. By understanding the underlying causes of degradation and implementing the strategies outlined below, you can significantly improve the reliability and reproducibility of your experiments.
I. Understanding Benzosalicylanilide Instability: A Proactive Approach
Benzosalicylanilide and its derivatives are susceptible to degradation through several pathways, primarily hydrolysis and photodegradation. The amide linkage is a key labile site, and the phenolic hydroxyl group can also participate in oxidative reactions. Proactively addressing these vulnerabilities is crucial for maintaining the integrity of your solutions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both explanations and actionable solutions.
FAQ 1: My Benzosalicylanilide solution has turned yellow/brown. What is causing this and is the compound degraded?
Answer:
A color change to yellow or brown is a common indicator of degradation, particularly through oxidation and potentially photodegradation. The aniline and phenol moieties within the Benzosalicylanilide structure are susceptible to oxidation, which can form highly colored quinone-imine species and other polymeric impurities. Exposure to light, especially UV radiation, can accelerate these processes.
Causality:
-
Oxidation: Atmospheric oxygen can initiate radical chain reactions, leading to the formation of colored byproducts. This is often catalyzed by trace metal ions in your solvent or on your glassware.
-
Photodegradation: Benzosalicylanilide and its halogenated derivatives are known photosensitizers.[1] Absorption of light can lead to the formation of free radicals, initiating degradation pathways.[2]
Troubleshooting Steps:
-
Assess Purity: Before use in a critical experiment, assess the purity of the discolored solution using a suitable analytical method like HPLC-UV or TLC. Compare the chromatogram to that of a freshly prepared, uncolored solution. The presence of new peaks or a significant decrease in the main compound peak confirms degradation.
-
Purification: If degradation is significant, purification of the solution by filtration through a 0.22 µm syringe filter may remove precipitated impurities, but will not reverse the degradation of the soluble compound. For critical applications, it is highly recommended to prepare a fresh solution.
Prevention:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Always use amber vials or wrap your containers in aluminum foil to protect the solution from light.
-
Solvent Purity: Use high-purity, HPLC-grade solvents that are freshly opened or have been properly stored to minimize contaminants like peroxides.
-
Antioxidants: Consider the addition of antioxidants to your formulation. See the "Stabilization Strategies" section for more details.
FAQ 2: A precipitate has formed in my Benzosalicylanilide solution. What should I do?
Answer:
Precipitation can occur for several reasons: the concentration of your compound may exceed its solubility in the chosen solvent system, the temperature of the solution may have decreased, or degradation products may be less soluble than the parent compound.
Causality:
-
Supersaturation: If the solution was prepared at an elevated temperature and then cooled, the solubility of the Benzosalicylanilide may have decreased, leading to precipitation.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
-
pH Shift: The solubility of Benzosalicylanilide, which has an acidic phenolic hydroxyl group, can be pH-dependent. A shift in the pH of your solution could cause it to precipitate.
-
Degradation: As mentioned previously, some degradation products may be insoluble and precipitate out of solution.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Gently warm the solution and sonicate it to see if the precipitate redissolves. If it does, this suggests a solubility issue rather than degradation.
-
Filtration: If the precipitate does not redissolve with warming, it may consist of degradation products. Filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents) before use.
-
Confirm Concentration: After filtration, it is advisable to confirm the concentration of the Benzosalicylanilide in the filtrate using an analytical technique like HPLC-UV to ensure it is still at the desired level.
Prevention:
-
Solubility Assessment: Determine the solubility of your specific Benzosalicylanilide compound in the intended solvent system at the intended storage temperature before preparing stock solutions.
-
Proper Storage: Store solutions in tightly sealed containers to prevent solvent evaporation.
-
pH Control: If working with aqueous or partially aqueous solutions, use a buffer system to maintain a stable pH.
-
Co-solvents: For compounds with poor aqueous solubility, consider using a co-solvent system (e.g., DMSO/water, ethanol/water). However, be mindful that the addition of an aqueous component can introduce hydrolysis as a degradation pathway.
FAQ 3: I'm observing poor or inconsistent results in my biological assays. Could the stability of my Benzosalicylanilide solution be the cause?
Answer:
Absolutely. The degradation of your Benzosalicylanilide compound will lead to a decrease in its effective concentration, resulting in lower than expected activity. Furthermore, the degradation products themselves could have unintended biological effects or interfere with your assay.
Causality:
-
Decreased Concentration of Active Compound: Hydrolysis of the amide bond or other degradation pathways will reduce the amount of intact Benzosalicylanilide available to interact with its target.
-
Interference from Degradation Products: Degradation products may compete with the parent compound for binding sites, inhibit or activate other cellular pathways, or interfere with the detection method of your assay (e.g., fluorescence).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Preventative Measures for Assay Integrity:
-
Fresh is Best: Whenever possible, prepare fresh solutions of Benzosalicylanilide immediately before use.
-
Aliquot Stock Solutions: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination and degradation of the entire stock.
-
Stability-Indicating Assay: Use an analytical method, such as a validated stability-indicating HPLC method, to periodically check the concentration and purity of your stock solutions.
III. Proactive Stabilization Strategies
Beyond troubleshooting, you can proactively enhance the stability of your Benzosalicylanilide solutions through formulation strategies.
pH Control
The hydrolysis of the amide bond in Benzosalicylanilide is often pH-dependent. For the related compound niclosamide, degradation is significant under both acidic and basic conditions, while it is more stable under neutral conditions.[3]
Recommendation:
-
Maintain the pH of aqueous solutions in the range of 6.0-7.5 to minimize acid- and base-catalyzed hydrolysis.
-
Use a suitable buffer system (e.g., phosphate-buffered saline for biological applications) to maintain a stable pH.
Use of Stabilizers
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly water-soluble drugs like Benzosalicylanilide.[4][5] This encapsulation can protect the labile parts of the molecule from the bulk solvent, thereby inhibiting hydrolysis and photodegradation, as well as increasing solubility.[4][6][7][8] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[4]
-
Antioxidants: To combat oxidative degradation, consider adding antioxidants to your solution. Common choices include:
Table 1: Recommended Starting Concentrations for Stabilizers
| Stabilizer | Type | Recommended Starting Concentration | Solvent System Compatibility |
| HP-β-Cyclodextrin | Encapsulating Agent | 1-5% (w/v) | Aqueous, co-solvent systems |
| BHT/BHA | Radical Scavenger | 0.01-0.1% (w/v) | Organic solvents, lipid-based systems |
| Ascorbic Acid | Reducing Agent | 0.01-0.1% (w/v) | Aqueous systems |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade your Benzosalicylanilide compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[13][14][15]
Materials:
-
Benzosalicylanilide compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostated water bath
-
UV chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Benzosalicylanilide in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2 hours. (Note: Base hydrolysis is often faster).
-
Neutral Hydrolysis: HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours, then dissolve in methanol.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Neutralization: Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples, including an untreated control sample, by HPLC-UV. Aim for 5-20% degradation of the parent compound. If degradation is too extensive, reduce the stress duration or temperature.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which represent degradation products.
-
The ability of the HPLC method to separate the parent peak from all degradation product peaks demonstrates that it is "stability-indicating".
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method for Benzosalicylanilide
This is a general-purpose starting method that should be optimized for your specific Benzosalicylanilide derivative and its degradation products identified in the forced degradation study.[16][17][18][19][20]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of your compound) |
| Injection Volume | 10 µL |
Troubleshooting Common HPLC Issues:
-
Ghost Peaks: Unexpected peaks can arise from contaminated mobile phase, carryover from previous injections, or bleed from the column.[21] Run a blank gradient (without injection) to diagnose.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the column's stationary phase. Adjusting the mobile phase pH or using a different column chemistry can help.[22][23]
-
Retention Time Drift: Inconsistent retention times can be due to poor column equilibration, changes in mobile phase composition, or temperature fluctuations.[22]
V. References
-
Ionescu, M., et al. (2020). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 25(18), 4149. [Link]
-
Patel, D. J., et al. (2016). Kinetic study and mechanism of Niclosamide degradation. ResearchGate. [Link]
-
Paghadar, P. J., et al. (2013). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. ResearchGate. [Link]
-
Kavitha, S., et al. (2015). Salicylanilide /Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies. SciSpace. [Link]
-
Motten, A. G., & Chignell, C. F. (1989). Spectroscopic studies of cutaneous photosensitizing agents--XIV. The spin trapping of free radicals formed during the photolysis of halogenated salicylanilide antibacterial agents. Photochemistry and Photobiology, 50(3), 287–295. [Link]
-
Zaazaa, H. E., et al. (2015). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link]
-
Juber, B. A. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. OUCI. [Link]
-
SCION Instruments. (2023). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Loftsson, T., et al. (2004). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. [Link]
-
dos Santos, L., et al. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. [Link]
-
Yoshimura, M., et al. (1991). Persistent Light Reaction due to Halogenated Salicylanilides. Semantic Scholar. [Link]
-
Litter, M., et al. (1951). Salicylamide: pharmacology, fate and clinical use. ResearchGate. [Link]
-
Zielińska, A., et al. (2022). Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates. PMC. [Link]
-
Saimalakondaiah, D., et al. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Heng, P. W. S., et al. (2022). Insights on the role of excipients and tablet matrix porosity on aspirin stability. ResearchGate. [Link]
-
Wang, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. PMC. [Link]
-
Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
-
Hotha, K. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]
-
Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]
-
Carstensen, J. T., et al. (1991). The Effect of Selected Direct Compression Excipients on the Stability of Aspirin as a Model Hydrolyzable Drug. ResearchGate. [Link]
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
Sisco, J. M., & Stella, V. J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. [Link]
-
Grel, A., et al. (2023). Drug repurposing: halogenated salicylanilides inhibit USP8 catalytic activity and ACTH release by pituitary cells. bioRxiv. [Link]
-
Tandel, F., & More, P. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]
-
Al-kassas, R., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. MDPI. [Link]
-
Du, J., & Hoag, S. (2001). The Influence of Excipients on the Stability of the Moisture Sensitive Drugs Aspirin and Niacinamide: Comparison of Tablets Containing Lactose Monohydrate with Tablets Containing Anhydrous Lactose. Semantic Scholar. [Link]
-
Al-Shdefat, R., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. [Link]
-
eCFR. (n.d.). 21 CFR 700.15 -- Use of certain halogenated salicylanilides as ingredients in cosmetic products. eCFR. [Link]
-
Wei, Y., et al. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]
-
Kumar, S., et al. (2023). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). ResearchGate. [Link]
-
Di Meo, F., et al. (2022). Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. PMC. [Link]
-
Shankar, J. (2024). How Does PH Affect The Rate of Hydrolysis of Aspirin. Scribd. [Link]
-
Caraci, F., et al. (2020). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. PMC. [Link]
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC. [Link]
-
Emara, S., et al. (2022). Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indicating HPLC-DAD Method. MDPI. [Link]
-
Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Popa, D.-S., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
-
Kumari, P., et al. (2022). Identification and characterization of degradation products of Nateglinide. Neliti. [Link]
Sources
- 1. eCFR :: 21 CFR 700.15 -- Use of certain halogenated salicylanilides as ingredients in cosmetic products. [ecfr.gov]
- 2. Spectroscopic studies of cutaneous photosensitizing agents--XIV. The spin trapping of free radicals formed during the photolysis of halogenated salicylanilide antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [ouci.dntb.gov.ua]
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- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. hplc.eu [hplc.eu]
Technical Support Center: Refining Protocols for Benzosalicylanilide Conjugation
Welcome to the technical support center for Benzosalicylanilide conjugation. This guide is designed for researchers, scientists, and drug development professionals who are looking to covalently link Benzosalicylanilide derivatives to proteins, antibodies, or other biomolecules. Here, we move beyond simple instructions to explain the underlying chemical principles, provide robust, field-tested protocols, and offer in-depth troubleshooting advice to ensure the success of your conjugation experiments.
Foundational Principles: Understanding the Conjugation Chemistry
Successful bioconjugation begins with a solid understanding of the molecules involved. Benzosalicylanilide itself lacks a functional group that is easily and specifically targeted for conjugation under typical aqueous conditions. Therefore, successful conjugation strategies almost always involve a synthetic derivative of Benzosalicylanilide that incorporates a reactive functional group, or "handle."
For this guide, we will focus on the most common and robust strategy: conjugating a Carboxy-functionalized Benzosalicylanilide derivative to primary amines (e.g., the side chains of lysine residues) on a target protein. This approach utilizes the well-established and highly efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
The Two-Step EDC/NHS Reaction Mechanism
The EDC/NHS reaction is a "zero-length" crosslinking method, meaning no additional atoms are incorporated between the two molecules being joined.[1] It proceeds in two distinct steps, which is crucial for preventing unwanted protein-protein crosslinking.[2][3]
-
Carboxyl Activation: EDC reacts with the carboxylic acid group on the Benzosalicylanilide derivative to form a highly reactive but unstable O-acylisourea intermediate.[4][5] This step is most efficient in a slightly acidic buffer (pH 4.5-6.0), typically using MES buffer.[2][4]
-
Amine-Reactive Ester Formation & Coupling: The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes the intermediate by converting it into a semi-stable NHS ester.[2][3][6] This amine-reactive intermediate can then be reliably reacted with primary amines on the target protein at a more physiological pH (7.2-8.5) to form a stable amide bond.[4][6]
Core Experimental Protocol: EDC/NHS Conjugation
This protocol provides a detailed, step-by-step methodology for conjugating a carboxy-functionalized Benzosalicylanilide derivative to a model protein (e.g., Bovine Serum Albumin or an antibody).
Workflow Overview
Materials & Reagents
| Reagent | Purpose | Recommended Storage |
| Target Protein | Biomolecule to be conjugated | 4°C or -20°C per manufacturer |
| Carboxy-Benzosalicylanilide | Small molecule to be conjugated | -20°C, desiccated |
| EDC (EDAC) | Carboxyl activating agent | -20°C, desiccated[2] |
| Sulfo-NHS | Stabilizes activated carboxyl groups | -20°C, desiccated[2] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | 4°C |
| Coupling Buffer | 1X PBS, pH 7.2-7.4 | Room Temperature |
| Quenching Solution | 1 M Tris-HCl, pH 8.5 | Room Temperature |
| Purification Tools | Desalting columns or dialysis cassettes | Per manufacturer |
Step-by-Step Methodology
Part A: Activation of Carboxy-Benzosalicylanilide
-
Equilibrate Reagents: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent moisture condensation.[2][7]
-
Prepare Small Molecule: Dissolve the Carboxy-Benzosalicylanilide in a minimal amount of organic solvent (e.g., DMSO or DMF) and then dilute it into cold Activation Buffer.
-
Prepare Crosslinkers: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer. EDC solutions are prone to hydrolysis and should be used without delay.[3]
-
Activate: Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the Carboxy-Benzosalicylanilide solution.[6]
-
Incubate: Mix well and incubate for 15-30 minutes at room temperature.[3]
Part B: Conjugation to Target Protein
-
Buffer Exchange (Optional but Recommended): To gain precise control over the reaction, the activated small molecule can be separated from excess EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[4]
-
Combine and React: Add the activated Carboxy-Benzosalicylanilide solution to your protein solution (also in Coupling Buffer). A typical starting molar ratio is 10-20 moles of small molecule per mole of protein.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3][6]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[6] This will hydrolyze any remaining active NHS esters. Incubate for 15-30 minutes.
Part C: Purification of the Conjugate
-
Remove Unreacted Components: The most critical step is to remove unreacted Benzosalicylanilide and crosslinker byproducts.
-
Size Exclusion Chromatography (SEC) / Desalting: This is the fastest method, ideal for removing small molecules from proteins.[8] It involves passing the reaction mixture through a column packed with a porous resin that separates molecules by size.[9][10]
-
Dialysis: This classic method involves placing the conjugate in a semi-permeable membrane and dialyzing against several changes of a large volume of buffer.[8] It is effective but more time-consuming.
-
Part D: Characterization of the Conjugate
-
Determine Final Protein Concentration: Use a BCA assay to determine the concentration of the purified conjugate. The BCA assay is less susceptible to interference from amino acids like tryptophan (which is present in the Benzosalicylanilide core) compared to direct UV 280 nm measurement.[11][12][13]
-
Calculate Degree of Labeling (DOL): The DOL is the average number of small molecule molecules conjugated per protein. It is determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the λmax of Benzosalicylanilide.[14][15][16]
-
Formula: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF)) * ε_max)
-
A_max = Absorbance of the conjugate at the λmax of Benzosalicylanilide.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_max = Molar extinction coefficient of the Benzosalicylanilide derivative at its λmax.
-
CF = Correction Factor (A280 of the small molecule / Amax of the small molecule).[16]
-
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during conjugation experiments in a direct question-and-answer format.
Troubleshooting Common Problems
Q: My conjugation efficiency is very low, resulting in a low Degree of Labeling (DOL). What went wrong?
A: Low efficiency is a frequent challenge and can stem from several factors.[6]
-
Inactive Reagents: EDC is extremely moisture-sensitive. Ensure it has been stored properly in a desiccator at -20°C and that the vial was warmed to room temperature before opening. Prepare EDC/NHS solutions immediately before use and discard any unused solution.[2]
-
Incorrect pH: The two-step reaction has distinct pH optima. The activation step requires a pH of 4.5-6.0 to be efficient. The subsequent coupling to the amine is most efficient at pH 7.2-8.5.[4] Using a single, intermediate pH for the entire reaction will compromise efficiency.
-
Competing Nucleophiles: Your protein buffer must be free of primary amines (like Tris or glycine) or carboxylates (like acetate or citrate) during the reaction, as they will compete with the target functional groups. Always use appropriate buffers like MES for activation and PBS for coupling.[4]
-
Insufficient Molar Ratios: You may need to increase the molar excess of the Benzosalicylanilide derivative and the crosslinkers. Try increasing the ratio to 30x or even 50x.
Q: My protein is precipitating during the conjugation reaction. How can I prevent this?
A: Precipitation occurs when the protein's stability is compromised.
-
High EDC Concentration: Very high concentrations of EDC can sometimes promote protein aggregation.[6] If you are using a large molar excess, try reducing it.
-
Change in Surface Charge: The conjugation reaction neutralizes the positive charge of lysine residues. This change in the protein's isoelectric point can reduce its solubility, leading to aggregation. Including stabilizing excipients like arginine or ensuring the buffer has sufficient ionic strength can help maintain solubility.
-
Organic Solvent: If your Benzosalicylanilide derivative requires a high concentration of an organic solvent (like DMSO) for solubility, this can denature the protein. Aim to keep the final concentration of organic solvent below 5-10%.
Q: I'm having trouble removing the unreacted small molecule after the reaction.
A: This indicates your purification method is not optimal.
-
Choose the Right MWCO: If using dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate—at least 10-20 times smaller than your protein but large enough to allow the small molecule to pass through freely.[8]
-
Optimize SEC: For size exclusion chromatography, ensure the column bed volume is sufficient for good separation (at least 10x your sample volume) and that the resin is rated for separating molecules in the size range of your protein and the small molecule.[10][17]
-
Perform Multiple Passes/Changes: A single desalting column pass or one dialysis change is often insufficient. Perform at least two sequential column runs or 3-4 buffer changes over 24-48 hours for dialysis.
Frequently Asked Questions (FAQs)
Q: How do I choose the right carrier protein for my Benzosalicylanilide conjugate?
A: The choice depends on your application. For generating antibodies against Benzosalicylanilide (treating it as a hapten), common carriers are Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) because they are large and highly immunogenic.[4] For therapeutic applications like Antibody-Drug Conjugates (ADCs), the carrier is a specific monoclonal antibody that targets a desired cell type.[18]
Q: What is the optimal Degree of Labeling (DOL)?
A: The optimal DOL is application-dependent. For antibody labeling, a DOL between 2 and 10 is often ideal.[14] A very low DOL might result in a weak signal or effect, while a very high DOL can lead to protein aggregation, loss of function, or fluorescence quenching.[14][15] It is best to perform several small-scale conjugations with varying molar ratios to determine the optimal DOL for your specific system experimentally.
Q: What other analytical methods can I use to characterize my conjugate?
A: Beyond UV-Vis and BCA assays, several other techniques are valuable:
-
Mass Spectrometry (MS): Provides the exact mass of the conjugate, confirming the number of attached small molecules and revealing sample heterogeneity.[19]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can assess purity, aggregation, and determine the average drug-to-protein ratio.[19]
-
Circular Dichroism (CD): This technique can assess if the secondary and tertiary structure of the protein has been altered by the conjugation process.[19]
References
-
Bio-Rad Laboratories, Inc. (n.d.). Instruction Manual - Bio-Rad. Retrieved from [Link]
-
Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
CellMosaic. (n.d.). Introducing Functional Groups. Retrieved from [Link]
-
Huczyński, A., et al. (2020). Synthesis of Lasalocid-Based Bioconjugates and Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of salicylanilides 1-4. Retrieved from [Link]
-
ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? Retrieved from [Link]
-
MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
Pishkenari, H. N., et al. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances. Available at: [Link]
-
ATTO-TEC GmbH. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]
-
Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]
-
Piras, M., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Evaluation on Glioblastoma Cells. Molecular Pharmaceutics. Available at: [Link]
-
Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]
-
Bond, M. R., et al. (2018). Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells. Accounts of Chemical Research. Available at: [Link]
-
Nick, M., et al. (2025). Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. Biophysical Reports. Available at: [Link]
-
Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Santiago, J. I., et al. (2020). Protein quantification by bicinchoninic acid (BCA) assay follows complex kinetics and can be performed at short incubation times. Analytical Biochemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Custom Protein-Small Molecule Conjugation Service. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Optical characterization of small-molecule—protein conjugates for development of express high-sensitive immunosensors based on magnetic biolabels. Retrieved from [Link]
-
QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating and Overcoming Resistance to Gamma-Phenylbutyrate in Cancer Cell Research
Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals investigating the therapeutic potential of gamma-phenylbutyrate (GPB) in oncology. As a histone deacetylase (HDAC) inhibitor, GPB presents a promising avenue for cancer treatment; however, the emergence of cellular resistance can be a significant experimental hurdle. This document provides a comprehensive, question-and-answer-based resource, integrating troubleshooting workflows, detailed experimental protocols, and the underlying scientific principles to empower you to effectively address and overcome GPB resistance in your cancer cell models.
Part 1: Frequently Asked Questions (FAQs) - Understanding GPB and Resistance
This section addresses common conceptual questions regarding GPB's mechanism and the nature of resistance.
Q1: What is the primary anti-cancer mechanism of gamma-phenylbutyrate (GPB)?
Gamma-phenylbutyrate, often used as its sodium salt (sodium phenylbutyrate or 4-PBA), functions as a histone deacetylase (HDAC) inhibitor.[1][2] In cancer cells, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes. GPB inhibits HDAC activity, resulting in the accumulation of acetylated histones. This "opens up" the chromatin structure, allowing for the transcription of previously silenced genes that can control cell differentiation, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[2][3] For example, GPB has been shown to increase the expression of p21, a critical cell cycle inhibitor, and to promote apoptosis in various cancer cell lines, including prostate and oral squamous cell carcinoma.[4][5]
Q2: How does resistance to GPB typically manifest in our cancer cell experiments?
Resistance to GPB can be observed through several key phenotypic changes in your cell cultures:
-
Decreased Cytotoxicity: The most apparent sign is a reduced sensitivity to the drug. You may notice that higher concentrations of GPB are required to achieve the same level of cell death or growth inhibition that was previously effective.
-
Lack of Cell Cycle Arrest: GPB typically induces a G0/G1 phase cell cycle arrest in sensitive cells. In resistant cells, this effect is diminished, and cells continue to proliferate, albeit sometimes at a slower rate.
-
Failure to Induce Apoptosis: Sensitive cancer cells treated with GPB show increased markers of apoptosis, such as cleaved caspase-3 and DNA fragmentation.[4][5] Resistant cells will show a significantly reduced or absent apoptotic response.
-
Altered Gene Expression: The expected upregulation of tumor suppressor genes (like p21WAF1/CIP1) and downregulation of anti-apoptotic genes (like BCL-2) following GPB treatment will be blunted in resistant cell lines.[5]
Q3: What are the primary molecular drivers of GPB resistance that we should investigate?
Resistance to HDAC inhibitors like GPB is a multi-faceted issue. Based on current research, several key mechanisms can be at play:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of multidrug resistance.[6] These transporters act as pumps that actively remove GPB from the cell, lowering its intracellular concentration and preventing it from reaching its HDAC targets.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the pro-apoptotic signals from GPB. The PI3K/Akt/mTOR and STAT3 pathways are well-documented pro-survival cascades that, when hyperactivated, can confer resistance to a variety of cancer therapies, including HDAC inhibitors.[7]
-
Alterations in HDACs: In some cases, mutations in the HDAC enzymes themselves or changes in the expression levels of different HDAC isoforms can reduce the binding affinity or efficacy of GPB.[8][9]
-
Epigenetic Reprogramming: Resistant cells might develop a stable, altered epigenetic state that circumvents the effects of GPB. This can involve changes in DNA methylation or other histone modifications that maintain the silencing of tumor suppressor genes even in the presence of an HDAC inhibitor.[10]
Q4: We are observing metabolic changes in our GPB-resistant cells, particularly increased glycolysis. Is this related to the "Warburg effect"?
Yes, this is a very relevant observation. The Warburg effect describes the phenomenon where cancer cells preferentially utilize aerobic glycolysis for energy production, even when oxygen is plentiful.[11][12] There is a growing body of evidence suggesting a strong link between this metabolic phenotype and drug resistance.[13] Here's how it might be connected to GPB resistance:
-
Anabolic Support for Resistance: The increased glycolytic flux provides the necessary building blocks (nucleotides, lipids, amino acids) for the rapid proliferation and survival of resistant cells.[14]
-
Redox Homeostasis: Enhanced glycolysis, particularly through the pentose phosphate pathway branch, increases the production of NADPH. This molecule is crucial for maintaining redox balance and protecting the cell from the oxidative stress that can be induced by some anticancer drugs.[14]
-
Fueling Resistance Mechanisms: The ATP generated from glycolysis, while less efficient than oxidative phosphorylation, can provide the energy needed to power drug efflux pumps like P-glycoprotein.
Therefore, the metabolic shift you are observing is likely not just a byproduct of resistance but an active contributor to the survival of the cancer cells in the presence of GPB.
Part 2: Troubleshooting Guides and Experimental Workflows
This section provides step-by-step guidance for specific experimental problems related to GPB resistance.
Problem 1: Our cancer cell line shows a diminished or absent cytotoxic response to initial GPB treatment.
This is a common issue indicating either an intrinsic resistance in your chosen cell line or a technical problem with the experimental setup.
Before delving into complex mechanistic studies, it's crucial to rule out common experimental variables.
Caption: Initial troubleshooting workflow for GPB treatment failure.
Detailed Protocol:
-
GPB Solution Integrity:
-
Action: Prepare a fresh stock solution of GPB from a reliable source. Confirm that the powder has been stored correctly (as per the manufacturer's instructions). If possible, verify the concentration of your stock solution.
-
Causality: GPB can degrade over time, especially in solution. An incorrect concentration is a frequent source of variability.
-
-
Cell Culture Health Assessment:
-
Action: Visually inspect your cells for any signs of contamination (bacterial or mycoplasma). Ensure that the cells are seeded at an appropriate density and are in the logarithmic phase of growth when you begin treatment.
-
Causality: The efficacy of cell cycle-dependent drugs like GPB is highest in actively proliferating cells. Senescent or unhealthy cells will not respond appropriately.
-
-
Optimization of Treatment Parameters:
-
Action: Perform a dose-response experiment with a wide range of GPB concentrations (e.g., from low micromolar to high millimolar). Also, perform a time-course experiment, assessing cell viability at 24, 48, and 72 hours.
-
Causality: Different cell lines have varying sensitivities to GPB.[5] The effects of HDAC inhibitors on gene expression and apoptosis are often time-dependent and may not be apparent at early time points.
-
If you still observe a lack of effect after these validation steps, your cell line likely possesses intrinsic resistance mechanisms.
This workflow will determine if GPB is failing to engage its primary target or if the downstream signaling is compromised.
Caption: Mechanistic workflow to diagnose the point of failure in the GPB pathway.
Detailed Protocols:
-
Western Blot for Histone Acetylation (Direct Target Engagement):
-
Objective: To visually confirm that GPB is inhibiting HDACs in the cell.
-
Procedure:
-
Treat your cancer cells with GPB (at your optimized concentration) and a vehicle control for 6-24 hours.
-
Harvest the cells and prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-Histone H3 (Ac-H3) and/or acetylated-Histone H4 (Ac-H4).
-
Use an antibody against total Histone H3 or β-actin as a loading control.
-
Develop the blot and quantify the band intensities.
-
-
Expected Result in Sensitive Cells: A significant increase in the Ac-H3/Ac-H4 signal in GPB-treated cells compared to the control.
-
Trustworthiness: This is a direct and reliable measure of HDAC inhibition within the cellular context.
-
-
qRT-PCR for Target Gene Expression (Downstream Effect):
-
Objective: To determine if the inhibition of HDACs is leading to the transcriptional activation of key tumor suppressor genes.
-
Procedure:
-
Treat cells with GPB for 24-48 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for p21 (CDKN1A), BAX (pro-apoptotic), and BCL-2 (anti-apoptotic).
-
Normalize the expression data to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
-
Expected Result in Sensitive Cells: A significant upregulation of p21 and BAX mRNA and a downregulation of BCL-2 mRNA.
-
Data Presentation:
-
| Gene Target | Expected Fold Change (Sensitive Cells) | Observed Fold Change (Resistant Cells) | Interpretation |
| p21 | > 2.0 | ~ 1.0 | Failure of transcriptional activation |
| BAX | > 1.5 | ~ 1.0 | Failure of pro-apoptotic signaling |
| BCL-2 | < 0.7 | ~ 1.0 | Failure of anti-apoptotic repression |
Problem 2: Our cells, which were initially sensitive to GPB, have developed resistance over time.
This scenario describes acquired resistance, a common challenge in cancer therapy research. The goal is to characterize the resistance and identify strategies to overcome it.
This integrated workflow guides you from confirming resistance to testing rational combination therapies. A protocol for developing a drug-resistant cell line can be found in the literature.[15][16]
Caption: Workflow for addressing acquired GPB resistance.
Detailed Protocols & Strategies:
-
Confirm IC50 Shift:
-
Action: Generate dose-response curves for both the parental (sensitive) and the putative resistant cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Calculate the IC50 (the concentration of a drug that gives half-maximal response) for both lines.
-
Causality: A significant increase (e.g., >5-fold) in the IC50 value for the resistant line provides quantitative confirmation of acquired resistance.
-
-
Identify the Resistance Mechanism:
-
RNA-Sequencing/Microarray: This unbiased approach can reveal widespread changes in gene expression. Look specifically for the upregulation of genes in the ABC transporter family (ABCB1, ABCC1, etc.) or components of pro-survival pathways.
-
Western Blotting: Based on your transcriptomic data or common resistance pathways, perform Western blots to confirm changes at the protein level. For example, probe for P-glycoprotein, phosphorylated (active) Akt, and phosphorylated (active) STAT3.
-
-
Rational Combination Therapies:
-
Objective: To use a second agent to block the specific resistance mechanism you have identified, thereby re-sensitizing the cells to GPB.
-
Strategy Table:
-
| Identified Resistance Mechanism | Recommended Combination Agent | Rationale & Citation |
| Upregulation of ABC Transporters | Verapamil, Tariquidar (P-gp inhibitors) | These agents block the efflux pump, increasing the intracellular concentration of GPB.[6] |
| Activation of PI3K/Akt Pathway | Wortmannin, LY294002 (PI3K inhibitors) | Dual inhibition of HDAC and a key survival pathway can induce synthetic lethality.[7] |
| Activation of STAT3 Pathway | STAT3 Inhibitors (e.g., Stattic) | Blocking STAT3 can overcome resistance mediated by this transcription factor.[7] |
By systematically applying these troubleshooting guides and understanding the underlying molecular mechanisms, researchers can effectively diagnose, characterize, and overcome resistance to gamma-phenylbutyrate, paving the way for more robust and translatable pre-clinical cancer research.
References
- Vertex AI Search. (n.d.). Sodium Phenylbutyrate - Center for New Medicine.
- Vertex AI Search. (n.d.). Antineoplaston Therapy and Sodium Phenylbutyrate.
- Spandidos Publications. (2014, November 19). HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review).
- Vertex AI Search. (n.d.). Preliminary Findings on the Use of Targeted Therapy in Combination with Sodium Phenylbutyrate in Recurrent Advanced Pancreatic Cancer—A Potential Strategy for Improved Survival.
- Cancer Center for Healing. (2025, May 29). Sodium Phenylbutyrate IV Therapy.
- AACR Journals. (2007, December 19). Mechanisms of Resistance to Histone Deacetylase Inhibitors and Their Therapeutic Implications.
- PMC. (n.d.). Molecular Determinants of Cancer Therapy Resistance to HDAC Inhibitor-Induced Autophagy.
- Vertex AI Search. (n.d.). Sodium Phenylbutyrate – Application in Therapy and Current Clinical Research.
- Vertex AI Search. (2015, November 10). Researchers Reveal Why Some Cancers Override HDAC Inhibitor Drugs.
- PMC. (2024, November 20). HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond.
- International Journal of Medical Sciences. (2011, March 23). Current Status of Methods to Assess Cancer Drug Resistance.
- Sorger Lab. (2017, June 15). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- PubMed. (2006, November 23). Combination phenylbutyrate/gemcitabine therapy effectively inhibits in vitro and in vivo growth of NSCLC by intrinsic apoptotic pathways.
- Blog. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology.
- ResearchGate. (n.d.). Phenylbutyrate sensitizes cisplatin-resistant head and neck cancer cell....
- PMC. (n.d.). Clinical and Experimental Applications of Sodium Phenylbutyrate.
- PMC - NIH. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
- BIO-PROTOCOL. (n.d.). Drug resistance -Cancer biochemistry -Cancer Biology.
- PMC. (n.d.). The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells.
- Science.gov. (n.d.). phenylbutyrate sensitizes human: Topics by Science.gov.
- PubMed. (n.d.). Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate.
- Scientific Research Publishing. (n.d.). Preliminary Findings on the Use of Targeted Therapy with Pazopanib and Other Agents in Combination with Sodium Phenylbutyrate in the Treatment of Glioblastoma Multiforme.
- PMC. (2025, September 15). 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach.
- ResearchGate. (n.d.). Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate.
- Wikipedia. (n.d.). Warburg effect (oncology).
- PMC. (2022, September 2). Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells.
- ResearchGate. (2025, August 6). Preliminary Findings on the Use of Targeted Therapy in Combination with Sodium Phenylbutyrate in Colorectal Cancer after Failure of Second-Line Therapy—A Potential Strategy for Improved Survival.
- PubMed. (2017, October 16). Potential of Phenylbutyrate as Adjuvant Chemotherapy: An Overview of Cellular and Molecular Anticancer Mechanisms.
- Vertex AI Search. (2017, June 30). Seven ways we are outsmarting cancer by overcoming drug resistance.
- eLife. (2016, April 13). Cancer Metabolism: Partners in the Warburg effect.
- PubMed. (2018, April 16). Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo.
- PMC. (n.d.). The Warburg Effect Dictates the Mechanism of Butyrate Mediated Histone Acetylation and Cell Proliferation.
- MDPI. (2023, March 1). Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition.
- Vertex AI Search. (2017, January 3). Naturally occurring mechanism of cancer drug-resistance may itself be a treatment target.
- Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance.
- PMC. (n.d.). The Warburg Effect: How Does it Benefit Cancer Cells?.
Sources
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- 3. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Drug resistance -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
Technical Support Center: Bioavailability Enhancement of Benzosalicylanilide Derivatives
Current Status: Online Operator: Senior Application Scientist (Formulation & PK/PD) Topic: Troubleshooting Bioavailability Issues in Benzosalicylanilide Scaffolds (e.g., Niclosamide, Closantel, Salicylanilide)
Introduction
Welcome. If you are accessing this guide, you are likely encountering the "brick wall" typical of benzosalicylanilide derivatives: BCS Class II/IV behavior.
These compounds possess potent antimicrobial, anthelmintic, and anti-neoplastic properties, yet they suffer from a dual failure mode in vivo:
-
Solubility-Limited Absorption: High lipophilicity (LogP > 4) and strong crystal lattice energy (high melting points) prevent dissolution in the aqueous GI environment.
-
Metabolic Instability: The phenolic hydroxyl groups are prime targets for rapid Phase II glucuronidation, leading to extensive first-pass metabolism.
This guide moves beyond textbook theory to actionable, failure-analysis-driven protocols. We will address three specific modules: Amorphization , Nanonization , and Chemical Protection .
Module 1: Overcoming Crystal Lattice Energy (Amorphous Solid Dispersions)
The Logic: Benzosalicylanilides like Niclosamide have high crystal lattice energy. To dissolve them, we must break this lattice. Amorphous Solid Dispersions (ASDs) freeze the drug in a high-energy, disordered state within a polymer matrix, creating a "spring and parachute" effect—rapid supersaturation (spring) maintained by the polymer (parachute).
Experimental Protocol: Solvent Evaporation ASD
-
Target Load: 20-30% w/w drug loading.
-
Polymers: PVP-VA64 (Kollidon® VA64) or HPMC-AS (for pH-dependent release).
Step-by-Step Workflow:
-
Dissolution: Dissolve Benzosalicylanilide derivative in Acetone or Ethanol (absolute).
-
Carrier Prep: Dissolve Polymer (PVP-VA64) in Methanol.
-
Mixing: Combine phases to achieve a single clear phase. Critical: If turbidity occurs immediately, your solvent ratio is incorrect.
-
Evaporation: Use a Rotary Evaporator at 45°C under reduced pressure.
-
Drying: Secondary drying in a vacuum oven at 40°C for 24h to remove residual solvent (plasticizer effect).
Data Visualization: Carrier Selection Impact
| Polymer Carrier | Tg (Glass Transition) | Supersaturation Maintenance | Recommended For |
| PVP-VA64 | ~101°C | High (Kinetic stabilization) | Immediate Release |
| HPMC-AS | ~120°C | Very High (Inhibits recrystallization) | Enteric Protection |
| PEG 6000 | ~55°C | Low (Risk of recrystallization) | Low Melting Point Drugs |
Troubleshooting Q&A
Q: My solid dispersion became opaque and sticky after 1 week of storage. What happened? A: You are seeing recrystallization induced by moisture .
-
Root Cause: PVP-VA64 is hygroscopic. Absorbed water acts as a plasticizer, lowering the Glass Transition temperature (Tg) of the mixture below room temperature. This increases molecular mobility, allowing the drug to revert to its stable crystalline form.
-
Fix: Store in desiccators with <10% RH. Switch to HPMC-AS (less hygroscopic) if stability remains an issue.
Q: Dissolution profiles show a rapid spike followed by a crash. Why? A: This is the "Spring without Parachute" failure.
-
Root Cause: The drug dissolved rapidly (spring), but the polymer concentration was insufficient to inhibit nucleation and crystal growth (parachute failure), leading to precipitation.
-
Fix: Increase the polymer-to-drug ratio from 3:1 to 5:1. Add a surfactant (e.g., 5% TPGS) to the matrix to inhibit nucleation.
Module 2: Increasing Surface Area (Wet Media Milling/Nanocrystals)
The Logic: According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. Reducing particle size from 50 µm to <300 nm increases surface area exponentially and increases saturation solubility via the Kelvin equation.
Experimental Protocol: Bead Milling
-
Slurry Prep: Suspend drug (5% w/v) in water containing HPC-SL (2%) and SDS (0.2%) .
-
Milling Media: Use Yttrium-stabilized Zirconia beads (0.1–0.2 mm).
-
Process: Mill at 2000-3000 rpm for 60–120 minutes. Maintain temperature <15°C (cooling jacket is mandatory).
-
Recovery: Filter beads and spray dry or lyophilize the nanosuspension.
Visualizing the Workflow (DOT Diagram)
Caption: Workflow for Top-Down Nanonization via Wet Media Milling. Note the critical recirculation loop to manage heat generation.
Troubleshooting Q&A
Q: My particle size was 200nm initially but grew to 800nm within 24 hours. Why? A: This is Ostwald Ripening .
-
Root Cause: Small particles dissolve and redeposit onto larger particles to minimize surface energy. This happens if the stabilizer layer is insufficient.
-
Fix:
-
Use a dual-stabilizer system: A polymer (HPC or HPMC) for steric hindrance AND a surfactant (SDS or Docusate Sodium) for electrostatic repulsion.
-
Lyophilize immediately with a cryoprotectant (Mannitol) to freeze the structure.
-
Module 3: Blocking Metabolic Clearance (Prodrug Strategy)
The Logic: Even if you solve solubility, benzosalicylanilides are rapidly cleared. The phenolic -OH group is the "handle" for glucuronosyltransferase (UGT) enzymes. Masking this group protects the molecule until it reaches systemic circulation.
Experimental Strategy: Esterification
-
Modification: Convert the phenolic -OH to an ester (e.g., Acetate, Pivalate, or Amino Acid ester).
-
Mechanism: The ester increases lipophilicity (enhancing permeability) and blocks UGT binding. Nonspecific plasma esterases hydrolyze the prodrug after absorption.
Visualizing the Metabolic Pathway (DOT Diagram)
Caption: Schematic comparison of rapid metabolic clearance of the parent drug vs. the protective bypass mechanism of the ester prodrug.
Troubleshooting Q&A
Q: I synthesized an acetate prodrug, but bioavailability didn't improve in vivo. Why? A: You likely encountered Chemical Hydrolysis in the Gut .
-
Root Cause: If the ester bond is too labile, intestinal pH or gut bacterial enzymes will hydrolyze it before absorption, reverting it to the parent drug which then undergoes first-pass metabolism.
-
Fix: Increase steric hindrance around the ester bond. Switch from a simple Acetate to a Pivalate (trimethyl acetate) or a Carbamate linker to slow down hydrolysis kinetics.
References
-
Jara, M. O., et al. (2021). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. MDPI Pharmaceutics. Link
-
Bhanushali, C. J., et al. (2024).[1] Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. DovePress. Link
-
Ye, X., et al. (2015). Design and evaluation of injectable niclosamide nanocrystals prepared by wet media milling technique. Drug Development and Industrial Pharmacy.[2] Link
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Costabile, G., et al. (2015). Toward Repositioning Niclosamide for Antivirulence Therapy of Pseudomonas aeruginosa Lung Infections: Development of Inhalable Formulations through Nanosuspension Technology. Molecular Pharmaceutics. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
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"troubleshooting unexpected results in phenylbutyrate experiments"
Welcome to the technical support resource for researchers utilizing phenylbutyrate (PBA), also known as 4-PBA or sodium phenylbutyrate (SPB). This guide is designed to provide expert-driven insights and actionable troubleshooting strategies to address unexpected results in your experiments. Phenylbutyrate is a multi-functional molecule, acting as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1][2] Understanding this dual nature is critical to designing robust experiments and interpreting your results accurately.
This center is structured to address common issues logically, from foundational concerns about the reagent itself to specific problems related to its primary mechanisms of action.
Diagram: Core Mechanisms of Phenylbutyrate
Caption: Dual mechanisms of Phenylbutyrate (PBA) action.
Section 1: Foundational Troubleshooting & Quality Control
This section addresses issues related to the reagent and experimental setup, which are often the root cause of unexpected outcomes.
Q1: My results are inconsistent between experiments or different batches of phenylbutyrate. What should I check first?
Inconsistent results often point to issues with reagent quality, preparation, or storage. Phenylbutyrate's effects are highly dose-dependent, so precision is key.[3]
Answer & Troubleshooting Steps:
-
Verify Compound Purity and Identity:
-
Source: Always use a high-purity, certified grade of sodium phenylbutyrate. Pharmaceutical secondary standards and certified reference materials (CRMs) are available and recommended for ensuring quality.[4][5]
-
Certificate of Analysis (CoA): Review the CoA for your specific lot. Look for purity specifications and listed impurities, which can have off-target effects.[6]
-
Independent Verification: For critical applications, consider independent verification of a new batch via methods like NMR or LC-MS to confirm identity and purity.[7]
-
-
Review Solution Preparation and Storage:
-
Weighing and Dissolving: Use a calibrated analytical balance. Ensure complete dissolution of the powder in your vehicle (e.g., sterile water or cell culture medium).
-
Stability: While phenylbutyrate is relatively stable, with extemporaneously prepared suspensions lasting up to 90 days at room temperature, in-solution stability in complex media can vary.[8][9] Prepare fresh stock solutions regularly and store them aliquoted at -20°C or -80°C to minimize freeze-thaw cycles.
-
pH Check: After dissolving sodium phenylbutyrate in an unbuffered solution, the pH may shift. Ensure the final pH of your working solution is adjusted and compatible with your experimental system.
-
-
Standardize Experimental Conditions:
-
Cell Culture Passage: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Reagent Integrity: Ensure all other reagents, especially media and serum, are from consistent lots and are not expired.[10]
-
Table 1: Key Quality Control Checks for Phenylbutyrate
| Parameter | Recommended Action | Rationale |
| Purity | Obtain from a reputable supplier with a detailed CoA.[4] | Impurities can cause confounding biological effects. |
| Identity | Confirm structure if using a new or unverified source.[7] | Ensures you are working with the correct molecule. |
| Solubility | Ensure complete dissolution in the chosen vehicle. | Incomplete dissolution leads to inaccurate dosing. |
| Stock Solution | Prepare fresh, sterile-filter, and store in aliquots at ≤ -20°C. | Prevents degradation and contamination. |
| Working Conc. | Monitor concentration in media over time for long experiments.[11] | Cells can absorb the compound, depleting it from the medium. |
Q2: I'm observing high levels of cytotoxicity or cell death, even at concentrations reported to be safe in the literature. Why?
This is a common issue, as the effects of phenylbutyrate can be highly specific to the cell type being studied.[3] What is therapeutic for one cell line may be toxic to another.
Answer & Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment:
-
Rationale: The most critical first step is to establish the cytotoxic profile of phenylbutyrate in your specific cell line. Do not rely solely on literature values.
-
Protocol: Seed cells and treat with a wide range of phenylbutyrate concentrations (e.g., 0.5 mM to 40 mM).[3][12] Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). This will establish the EC50 (effective concentration) and CC50 (cytotoxic concentration).
-
Assay Choice: Use a reliable viability assay, such as the MTT assay, to quantify results.[13][14]
-
-
Distinguish Between Apoptosis and Necrosis:
-
Mechanism: At lower concentrations, phenylbutyrate typically induces apoptosis (programmed cell death).[15] However, at very high concentrations, it can cause necrosis, a more damaging form of cell death.[12][16]
-
Analysis: Use methods like Annexin V/PI staining and flow cytometry or TUNEL assays to determine the mode of cell death. This can provide insight into whether your dose is too high.
-
-
Evaluate Cell Culture Conditions:
-
Cell Density: Sub-confluent and over-confluent cultures can respond differently to treatment. Standardize your seeding density for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, altering their effective concentration. If you are deviating from standard serum concentrations, this could be a factor.
-
Section 2: Troubleshooting HDAC Inhibition
Phenylbutyrate is a pan-HDAC inhibitor, though it is considered relatively weak, often requiring millimolar concentrations for significant activity.[3][13]
Q3: I am not observing the expected increase in histone acetylation or downstream gene expression changes (e.g., p21) after phenylbutyrate treatment. What's going wrong?
Failure to observe HDAC inhibition can be due to insufficient dosage, timing, or issues with the detection method.
Answer & Troubleshooting Steps:
-
Verify Target Engagement: Measure HDAC Activity Directly.
-
Rationale: Before measuring downstream effects, confirm that phenylbutyrate is inhibiting HDAC enzymes in your system.
-
Method: Use a commercial HDAC activity assay, such as the luminescent HDAC-Glo™ I/II Assay.[3] This will allow you to determine an IC50 value for HDAC inhibition in your specific cells.[3]
-
-
Optimize Treatment Dose and Duration:
-
Dose: As a weak inhibitor, phenylbutyrate often requires concentrations in the 0.5 mM to 15 mM range to achieve significant HDAC inhibition.[3] If you are using lower, sub-millimolar concentrations, you may not see an effect.
-
Duration: Histone acetylation is a dynamic process. The optimal time to observe maximal acetylation can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the peak response window.
-
-
Validate Your Readout Method:
-
Western Blot: When probing for acetylated histones (e.g., Ac-H3, Ac-H4), ensure your antibodies are validated and that you are using appropriate positive and negative controls. A potent, well-characterized HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) can serve as an excellent positive control.[13][17]
-
RT-qPCR: When measuring changes in gene expression (e.g., for CDKN1A/p21), verify primer efficiency and use stable housekeeping genes for normalization.[3] Note that phenylbutyrate has been reported to decrease the expression of some housekeeping genes like GAPDH in certain cancer cells, which could confound results if used for normalization.[12][16]
-
Diagram: Workflow for Validating HDAC Inhibition
Caption: A systematic workflow to troubleshoot lack of HDAC inhibition.
Section 3: Troubleshooting Chemical Chaperone Activity
Phenylbutyrate can act as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and improve the folding and trafficking of certain misfolded proteins.[18][19][20]
Q4: Phenylbutyrate is not rescuing my misfolded protein of interest or reducing ER stress markers. How can I troubleshoot this?
The chaperone activity of phenylbutyrate is not universal; its effectiveness is highly dependent on the specific protein and the nature of the misfolding mutation.
Answer & Troubleshooting Steps:
-
Confirm ER Stress Induction:
-
Rationale: First, ensure your experimental model is genuinely inducing ER stress.
-
Method: Use well-established ER stress inducers like tunicamycin or thapsigargin as positive controls.[21] Measure key markers of the Unfolded Protein Response (UPR), such as GRP78 (BiP), CHOP, and the splicing of XBP1, via Western blot or RT-qPCR.[18]
-
-
Evaluate the Nature of the Misfolded Protein:
-
Specificity: Phenylbutyrate's chaperone effect is selective. It has shown success for proteins like the ΔF508 mutant of CFTR and certain myocilin mutants but may be ineffective for others.[20][22]
-
Mechanism: Phenylbutyrate is thought to stabilize protein intermediates, but it may not be able to correct grossly misfolded or aggregation-prone proteins. In some cases, it can even suppress the UPR without actually restoring protein folding, potentially by promoting the degradation of UPR sensors like Ire1.[23]
-
-
Optimize Treatment Conditions:
-
Dose: Chaperone activity often occurs within a specific concentration window. The optimal dose should be determined empirically using your ER stress readouts. A typical starting range is 1-10 mM.[22][24]
-
Pre-treatment vs. Co-treatment: The timing of phenylbutyrate addition can be critical. Compare the effects of pre-treating cells with phenylbutyrate before the ER stress insult versus co-treating at the same time.
-
-
Use Orthogonal Assays to Measure Rescue:
-
Beyond ER Stress Markers: Do not rely solely on UPR markers. Assess protein rescue functionally.
-
Trafficking: Use immunofluorescence to see if your protein's subcellular localization is corrected (e.g., moved from ER retention to the plasma membrane).[21]
-
Solubility: Perform cell lysis with detergents like Triton X-100. A successful rescue should shift the misfolded protein from the insoluble to the soluble fraction on a Western blot.[20]
-
Secretion/Activity: If your protein is secreted or has enzymatic activity, measure these functional outputs.[20]
-
Protocols
Protocol 1: Basic MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of phenylbutyrate (and a vehicle-only control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 1/10 volume of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 2-4 hours, until formazan crystals are visible.[13]
-
Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[13]
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing HDAC Activity with a Luminescent Assay (Conceptual Workflow)
This protocol is based on the principles of assays like Promega's HDAC-Glo™ I/II.[3]
-
Seed cells in a 96-well white-walled plate and allow them to adhere.
-
Treat cells with various concentrations of phenylbutyrate (e.g., 0.5–15 mmol/L) and appropriate controls (vehicle, positive control inhibitor) for a set time (e.g., 1-6 hours) at 37°C.[3]
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's protocol. This reagent contains a luminogenic substrate that produces light when deacetylated by HDACs.
-
Add an equal volume of the prepared reagent to each well.
-
Incubate at room temperature for 15-45 minutes to allow the enzymatic reaction and signal generation to occur.[3]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the vehicle control and plot the results to determine the IC50 value.
References
-
Gorąca, A. M., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. PMC. [Link]
-
Stack Exchange. (2020). Histone Deacetylase Inhibition - Biology. Stack Exchange. [Link]
-
Lu, Q., et al. (2006). Antitumor Effects of a Novel Phenylbutyrate-Based Histone Deacetylase Inhibitor, (S)-HDAC-42, in Prostate Cancer. AACR Journals. [Link]
-
Iannitti, T., & Palmieri, B. (2011). Clinical and Experimental Applications of Sodium Phenylbutyrate. PMC. [Link]
-
Wang, H. Z., et al. (2015). Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells. Frontiers in Physiology. [Link]
-
Lim, J., et al. (2016). Effect of 4-phenylbutyrate addition timing on titer of Fc-fusion protein in Chinese hamster ovary cell cultures. ResearchGate. [Link]
-
Reddy, D. S., & Kuruba, R. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PMC. [Link]
-
Witt, O., et al. (2004). Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. PubMed. [Link]
-
Caruthers, R. L., et al. (2007). Stability of extemporaneously prepared sodium phenylbutyrate oral suspensions. ResearchGate. [Link]
-
Caruthers, R. L., et al. (2007). Stability of extemporaneously prepared sodium phenylbutyrate oral suspensions. PubMed. [Link]
-
Witt, O., et al. (2004). Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. ResearchGate. [Link]
-
Wang, J., et al. (2013). Chemical chaperone 4-phenylbutyrate prevents endoplasmic reticulum stress induced by T17M rhodopsin. PMC. [Link]
-
Le, T. N., et al. (2018). 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae. FEMS Yeast Research. [Link]
-
Pharmaffiliates. Sodium Phenylbutyrate-impurities. Pharmaffiliates. [Link]
-
Kubota, K., et al. (2006). Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress. PubMed. [Link]
-
Reddit. (2021). Sodium phenylbutyrate : testing to verify a sample? r/OrganicChemistry. [Link]
-
Mears, A. J., et al. (2007). Sodium 4-Phenylbutyrate Acts as a Chemical Chaperone on Misfolded Myocilin to Rescue Cells from Endoplasmic Reticulum Stress and Apoptosis. IOVS. [Link]
-
Kadi, R., et al. (2022). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids. PMC. [Link]
-
Oxford Academic. (2019). 4-PHENYLBUTYRATE: MOLECULAR MECHANISMS AND AGING INTERVENTION POTENTIAL. Innovation in Aging. [Link]
-
Iannitti, T., & Palmieri, B. (2011). Clinical and Experimental Applications of Sodium Phenylbutyrate. ResearchGate. [Link]
-
STXBP1 Foundation. (2022). Chemical Chaperone Therapies for STXBP1. STXBP1 Foundation. [Link]
-
Zhang, Y., et al. (2023). 4-phenylbutyric acid re-trafficking hERG/G572R channel protein. Annals of Translational Medicine. [Link]
-
Sbardella, D., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS. MDPI. [Link]
-
FDA. (2013). Ravicti (glycerol phenylbutyrate) Pharmacology Review. accessdata.fda.gov. [Link]
-
Simioni, V., et al. (2015). The chemical chaperone sodium 4-phenylbutyrate improves the secretion of the protein CA267T mutant in CHO-K1 cells. NIH. [Link]
-
Erickson, R. P., et al. (2010). Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis. PLOS One. [Link]
-
Al-Daghri, N. M., et al. (2022). Sodium Phenylbutyrate Ameliorates Ovariectomy-Induced Bone Loss in Rats. PMC. [Link]
-
Phuphanich, S., et al. (2005). Oral sodium phenylbutyrate in patients with recurrent malignant gliomas. PMC. [Link]
-
Sbardella, D., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media. PMC. [Link]
-
Xiao, C., et al. (2011). Sodium Phenylbutyrate Partially Alleviates Lipid-Induced Insulin Resistance and β-Cell Dysfunction in Humans. Diabetes Journal. [Link]
-
Carducci, M. A., et al. (1996). Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate. Johns Hopkins University. [Link]
-
Let's Learn Science. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Zhou, W., et al. (2011). Phenylbutyrate Up-regulates the DJ-1 Protein and Protects Neurons in Cell Culture and in Animal Models of Parkinson Disease. PMC. [Link]
-
Xu, Y., et al. (2016). Sodium phenylbutyrate antagonizes prostate cancer through the induction of apoptosis. OncoTargets and Therapy. [Link]
-
Chen, C. M., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury. Frontiers in Medicine. [Link]
-
MDPI. (2023). Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress. MDPI. [Link]
-
Quora. (2018). If a scientist gets unexpected results during the first trial of an experiment, what's the best thing to do next? Quora. [Link]
-
Oxford Academic. (2022). 4‐PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta. Journal of Bone and Mineral Research. [Link]
-
Automata. (2022). Common sources of error in biology lab experiments. Automata. [Link]
-
Kim, J. Y., et al. (2018). 4‐Phenylbutyric acid attenuates the severity of collagen‐induced arthritis in mice. PMC. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Quora. (2017). What are some stories about experiments in labs with unexpected results? Quora. [Link]
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- 22. The chemical chaperone sodium 4-phenylbutyrate improves the secretion of the protein CA267T mutant in CHO-K1 cells trough the GRASP55 pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
Technical Support Center: High-Throughput Screening of Benzosalicylanilides
Topic: Method Refinement for Benzosalicylanilides (BSAs)
Status: Active Guide Ticket ID: BSA-HTS-OPT-001
Introduction: The BSA Challenge
Benzosalicylanilides (BSAs), such as Niclosamide and Closantel, are potent pharmacophores with antimicrobial, anthelmintic, and anticancer potential. However, they present a "perfect storm" for High-Throughput Screening (HTS) artifacts: they are hydrophobic , acidic (pKa ~6-7) , prone to colloidal aggregation , and act as protonophores .
This guide provides refined protocols to distinguish true biological activity from physicochemical artifacts.
Module 1: Solubility & Liquid Handling Refinement
Issue: “My compounds are precipitating during acoustic transfer or showing variable potency across plate replicates.”
BSAs are poorly water-soluble and highly lipophilic. Standard DMSO stocks often absorb atmospheric water, causing "silent precipitation" where the compound crashes out inside the source plate or during transfer.
Refined Protocol: The "Dry-Transfer" Method
Objective: Maintain compound integrity from storage to assay plate.
-
Source Plate Management:
-
Storage: Store BSA stocks in anhydrous DMSO under nitrogen or argon. BSAs are hygroscopic; water uptake initiates precipitation.
-
Thawing: Do not unseal plates until they reach room temperature to prevent condensation.
-
-
Intermediate Dilution (The "Step-Down"):
-
Avoid: Direct acoustic transfer of high-concentration stock (10 mM) into aqueous buffer. This causes immediate precipitation at the interface.
-
Adopt: A 3-step dilution using an intermediate solvent plate (e.g., 50% DMSO/Buffer) before the final assay plate.
-
-
Plate Material Selection:
-
BSAs bind non-specifically to polystyrene.
-
Requirement: Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) plates for all intermediate steps.
-
Data: Plate Material Impact on BSA Recovery
| Plate Material | Surface Property | Niclosamide Recovery (10 µM) | Recommendation |
|---|---|---|---|
| Polystyrene (PS) | Hydrophobic | < 60% (Significant Loss) | AVOID for storage/dilution |
| Polypropylene (PP) | Low-Binding | > 95% | PREFERRED for intermediate steps |
| NBS-Treated | Non-Binding Surface | > 98% | BEST for Assay Plates |
Module 2: Triage of False Positives (Aggregation & Fluorescence)
Issue: “I see inhibition in my enzyme assay, but the Hill slope is steep (>2.0) or the result is not reproducible.”
BSAs are notorious PAINS (Pan-Assay Interference Compounds) candidates. They form colloidal aggregates that sequester enzymes, leading to non-specific inhibition.
Troubleshooting: The Detergent Challenge
To confirm if inhibition is real or due to aggregation, you must perform a detergent-sensitivity check.
Protocol:
-
Baseline Assay: Run the screen with standard buffer.
-
Challenge Assay: Repeat the screen adding 0.01% Triton X-100 or 0.05% Tween-20 (freshly prepared).
Visualizing the Triage Workflow
The following diagram outlines the logical decision tree for validating BSA hits.
Caption: Logic flow for distinguishing specific BSA inhibition from aggregation or optical interference artifacts.
Module 3: The Protonophore Trap (Cell-Based Assays)
Issue: “The compounds are killing cancer cells effectively, but they also kill my control cells. Is this specific toxicity?”
Diagnosis: BSAs are protonophores .[4] They contain an acidic proton (on the amide or hydroxyl group) that allows them to shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (
Mechanism of Interference
-
Protonation: BSA enters the intermembrane space (high [H+]), picks up a proton.
-
Translocation: Neutral BSA diffuses across the membrane to the matrix.
-
Deprotonation: BSA releases the proton in the matrix (low [H+]).
-
Result: Collapse of
, ATP synthase stops, cell dies via necrosis/apoptosis.
Refined Counter-Screen Protocol
Do not rely solely on viability (e.g., CellTiter-Glo) as a primary readout for BSAs.
-
Mitochondrial Potential Assay:
-
Use JC-1 or TMRM dyes.
-
Readout: If the BSA causes rapid depolarization (drop in Red/Green ratio for JC-1) within minutes, the cytotoxicity is likely due to uncoupling, not specific target engagement.
-
-
Metabolic Shift Assay:
-
Compare cytotoxicity in Galactose vs. Glucose media.
-
Cells grown in Galactose rely 100% on oxidative phosphorylation.
-
Result: If compounds are >10x more potent in Galactose, they are likely mitochondrial toxins (uncouplers).
-
Caption: The protonophore cycle of Benzosalicylanilides, illustrating how they short-circuit the mitochondrial proton gradient.
Frequently Asked Questions (FAQ)
Q: Can I use standard polystyrene plates if I add DMSO? A: Generally, no . Even with DMSO, the hydrophobic nature of BSAs drives them to the plastic surface over time. Use NBS (Non-Binding Surface) or Polypropylene plates to ensure the concentration you think you are testing is actually in solution.
Q: My fluorescence assay (FRET) signal vanishes with Niclosamide. Why? A: Niclosamide and similar BSAs have broad absorption spectra that can overlap with common fluorophores (like fluorescein or coumarin), causing inner filter effects (quenching) .
-
Fix: Switch to a red-shifted dye (e.g., Alexa 647) or use a time-resolved fluorescence energy transfer (TR-FRET) readout which is less susceptible to prompt fluorescence interference.
Q: How do I know if the aggregation is reversible? A: Aggregation is concentration-dependent. If you dilute the compound below its Critical Aggregation Concentration (CAC) , the non-specific inhibition should disappear. If inhibition persists linearly with dilution, it is more likely a specific binder.
References
-
Simeonov, A., et al. (2008).[5] "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry.
-
Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today.
-
Jurgeit, A., et al. (2012). "Niclosamide is a protonophore and uncouples mitochondrial respiration." Nature Medicine.
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
-
NCATS/NIH Assay Guidance Manual. "Assay Interference by Aggregation."
Sources
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- 2. The role of transmembrane proton transport rates in mild mitochondrial uncoupling by arylamide substituted fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cross-Validation of Analytical Methods for Benzosalicylanilide
This guide provides an in-depth technical comparison and cross-validation protocol for two common analytical methods for the quantification of Benzosalicylanilide: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.
Introduction to Benzosalicylanilide and the Imperative of Method Validation
Benzosalicylanilide, a compound with therapeutic potential, requires accurate and precise quantification in various stages of drug development, from formulation to quality control. The reliability of data generated by any analytical method is paramount and is established through a rigorous process of method validation.[1] Cross-validation, the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably, is crucial when transferring methods between laboratories or when a simpler, more efficient method is desired for routine analysis.[2]
This guide will delve into the practical aspects of developing and cross-validating HPLC and UV-Vis spectrophotometric methods for Benzosalicylanilide, providing not just the "how" but also the "why" behind the experimental choices.
Analytical Methodologies for Benzosalicylanilide
The selection of an analytical method is fundamentally guided by the physicochemical properties of the analyte. Benzosalicylanilide, possessing a chromophore within its aromatic structure, is amenable to both HPLC with UV detection and direct UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high specificity and the ability to separate the analyte of interest from potential impurities and degradation products.[1][3] For Benzosalicylanilide, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides good retention for aromatic compounds like Benzosalicylanilide.[1]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer (e.g., phosphate buffer) is chosen. The organic solvent controls the elution strength, while the acidic buffer helps to suppress the ionization of the phenolic hydroxyl group in the salicylanilide moiety, ensuring a consistent retention time and sharp peak shape.
-
Detection: UV detection is ideal due to the presence of the aromatic rings and the carbonyl group, which constitute a strong chromophore. The wavelength of maximum absorbance (λmax) for Benzosalicylanilide should be determined experimentally to ensure maximum sensitivity.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC, making it suitable for high-throughput screening and routine quality control where specificity is not a major concern.[4] The method relies on the direct measurement of the absorbance of Benzosalicylanilide at its λmax.
Causality of Experimental Choices:
-
Solvent: The choice of solvent is critical as it can influence the λmax and the molar absorptivity of the compound. A solvent that is transparent in the UV region of interest and in which Benzosalicylanilide is stable and soluble is required. Methanol or ethanol are common choices for compounds with similar structures.
-
Wavelength Selection: The UV spectrum of Benzosalicylanilide in the chosen solvent is scanned to determine the λmax. Measuring at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.
Cross-Validation Protocol: HPLC vs. UV-Vis Spectrophotometry
The cross-validation of the HPLC and UV-Vis spectrophotometric methods will be performed to demonstrate their equivalence for the intended purpose. The protocol will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]
Objective
To demonstrate that the developed UV-Vis spectrophotometric method provides results that are comparable to the validated HPLC method for the quantification of Benzosalicylanilide in a given matrix (e.g., a pure drug substance or a simple formulation).
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC and UV-Vis spectrophotometric methods.
Step-by-Step Methodology
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Benzosalicylanilide reference standard of known concentration in a suitable solvent.
-
From the stock solution, prepare a series of working standard solutions to cover the expected concentration range of the samples.
-
Prepare at least six independent samples of Benzosalicylanilide at the same concentration.
-
-
Analysis by HPLC (Reference Method):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test to ensure the performance of the chromatographic system.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions and quantify the concentration of Benzosalicylanilide using the calibration curve.
-
-
Analysis by UV-Vis Spectrophotometry (Alternative Method):
-
Set the spectrophotometer to the predetermined λmax of Benzosalicylanilide.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the working standard solutions to generate a calibration curve.
-
Measure the absorbance of the prepared sample solutions and determine the concentration of Benzosalicylanilide using the calibration curve.
-
-
Data Comparison and Statistical Analysis:
-
Tabulate the results obtained from both methods for each sample.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from each method.
-
Perform a statistical comparison of the two sets of data using a Student's t-test (to compare the means) and an F-test (to compare the variances).
-
Acceptance Criteria
-
The percentage difference between the mean results of the two methods should be within a predefined limit (e.g., ±2.0%).
-
The calculated t-value from the Student's t-test should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.
-
The calculated F-value from the F-test should be less than the critical F-value at a 95% confidence level, indicating no significant difference between the precisions of the two methods.
Comparative Data Summary
The following tables summarize the expected performance characteristics of the two analytical methods for Benzosalicylanilide.
Table 1: Method Performance Parameters
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates from impurities) | Low (potential interference) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection | Lower | Higher |
| Analysis Time | Longer (per sample) | Shorter (per sample) |
| Cost | Higher | Lower |
Table 2: Cross-Validation Results (Hypothetical Data)
| Sample ID | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| 1 | 10.05 | 10.12 | 0.70% |
| 2 | 9.98 | 9.95 | -0.30% |
| 3 | 10.12 | 10.20 | 0.79% |
| 4 | 10.01 | 9.99 | -0.20% |
| 5 | 10.08 | 10.15 | 0.69% |
| 6 | 9.95 | 9.92 | -0.30% |
| Mean | 10.03 | 10.06 | 0.26% |
| Std. Dev. | 0.068 | 0.115 | |
| %RSD | 0.68% | 1.14% | |
| t-test (p-value) | > 0.05 | ||
| F-test (p-value) | > 0.05 |
Conclusion and Recommendations
The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of data throughout the lifecycle of a pharmaceutical product.[1] This guide has outlined a comprehensive approach to the cross-validation of HPLC and UV-Vis spectrophotometric methods for the analysis of Benzosalicylanilide.
The HPLC method, with its superior specificity, should be regarded as the primary reference method, especially during method development and for the analysis of complex samples where impurities may be present. The UV-Vis spectrophotometric method, once cross-validated against the HPLC method, can serve as a rapid, cost-effective alternative for routine quality control of the pure drug substance or simple formulations where the absence of interfering substances has been established.
The choice between the two methods will ultimately depend on the specific application, the required level of specificity, and the available resources. By following the principles and protocols outlined in this guide, researchers and analysts can confidently establish and cross-validate robust analytical methods for Benzosalicylanilide, ensuring the quality and integrity of their data.
Experimental Protocols
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or experimentally determined λmax)
-
Standard Preparation: Prepare a stock solution of 100 µg/mL Benzosalicylanilide in methanol. Dilute with mobile phase to prepare working standards of 5, 10, 15, 20, and 25 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometric Method
-
Instrument: Double-beam UV-Vis Spectrophotometer
-
Solvent: Methanol
-
Wavelength (λmax): To be determined by scanning a solution of Benzosalicylanilide from 200 to 400 nm.
-
Standard Preparation: Prepare a stock solution of 100 µg/mL Benzosalicylanilide in methanol. Dilute with methanol to prepare working standards of 5, 10, 15, 20, and 25 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration of 10 µg/mL.
Visualization of Analytical Principles
Caption: Conceptual diagrams of HPLC and UV-Vis spectrophotometry principles.
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3',5,5'-Trichlorosalicylanilide.
- Scribd. (n.d.). Alkylsalicylic Acids.
- Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
- Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- IntechOpen. (n.d.).
- Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
- Agency for Toxic Substances and Disease Registry (
- IJNRD. (2023, May 5).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- PMC. (2022, June 27).
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A Comparative Analysis of Sodium Phenylbutyrate and Its Analogs for Researchers and Drug Development Professionals
In the landscape of therapeutic interventions for metabolic and genetic disorders, sodium phenylbutyrate (NaPBA) has carved a significant niche. Initially approved for the management of urea cycle disorders (UCDs), its multifaceted mechanism of action has propelled its investigation into a broader spectrum of diseases, including certain cancers and neurodegenerative conditions.[1][2] This guide provides a comprehensive comparative study of sodium phenylbutyrate and its principal analog, glycerol phenylbutyrate (GPB), with a focus on their chemical properties, mechanisms of action, clinical efficacy, and the experimental methodologies used for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this therapeutic space.
Introduction to Sodium Phenylbutyrate: A Molecule with Diverse Therapeutic Potential
Sodium phenylbutyrate is the sodium salt of 4-phenylbutyric acid (4-PBA), an aromatic fatty acid.[3] Its primary therapeutic application lies in the treatment of UCDs, a group of rare genetic disorders characterized by deficiencies in the enzymes required to convert ammonia to urea, leading to life-threatening hyperammonemia.[1][4]
NaPBA's therapeutic effects are primarily attributed to two distinct mechanisms:
-
Ammonia Scavenging: NaPBA is a prodrug that is rapidly metabolized to its active form, phenylacetate (PAA).[1] PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine.[1] This process provides an alternative pathway for waste nitrogen excretion, effectively reducing plasma ammonia levels.[1]
-
Histone Deacetylase (HDAC) Inhibition: NaPBA also functions as a histone deacetylase inhibitor.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[5] By inhibiting HDACs, NaPBA promotes a more open chromatin structure, thereby modulating the transcription of various genes.[1][5] This mechanism underlies its investigation in cancer and other genetic diseases.[1][5]
The Rise of an Analog: Glycerol Phenylbutyrate (GPB)
The primary analog of NaPBA that has been successfully developed and clinically adopted is glycerol phenylbutyrate (GPB), marketed as Ravicti®.[6] GPB is a triglyceride composed of three molecules of 4-phenylbutyric acid esterified to a glycerol backbone.[7] This structural modification offers several potential advantages over NaPBA.
Chemical Structures
Mechanism of Action and Pharmacokinetic Profile: A Tale of Two Formulations
Both NaPBA and GPB deliver the same active moiety, phenylbutyric acid (PBA). However, their distinct formulations lead to different pharmacokinetic profiles.
NaPBA is a salt that is rapidly absorbed.[7] In contrast, GPB is a pre-prodrug that requires digestion by pancreatic lipases to release PBA.[8] This results in a slower absorption of PBA from GPB compared to NaPBA.[9][10] This slower release profile of GPB is believed to provide more stable plasma concentrations of the active metabolite, phenylacetate (PAA), over a 24-hour period.[7]
Comparative Efficacy in Urea Cycle Disorders: A Data-Driven Analysis
The primary clinical indication for both NaPBA and GPB is the chronic management of UCDs.[8][11] Several clinical trials have directly compared the efficacy and safety of these two drugs.
A key endpoint in these trials is the control of plasma ammonia levels over a 24-hour period, often measured as the area under the curve (AUC).[12][13] Clinical studies have demonstrated that GPB is non-inferior to NaPBA in controlling ammonia levels in both adult and pediatric patients with UCDs.[8][12][13][14]
Quantitative Comparison of Clinical Trial Data
| Parameter | Sodium Phenylbutyrate (NaPBA) | Glycerol Phenylbutyrate (GPB) | Study Population | Reference |
| Ammonia AUC0-24hr (µmol·h/L) | 977 | 866 | Adults | [13] |
| Ammonia AUC0-24hr (µmol·h/L) | 815 | 604 | Pediatrics (6-17 years) | [12][15] |
| Ammonia AUC0-24hr (µmol·h/L) | 720 | 632 | Pediatrics (2-5 years) | [8][15] |
| Hyperammonemic Crises | 2 events | 0 events | Adults (short-term study) | [16][17] |
Note: Lower Ammonia AUC values indicate better ammonia control.
These data suggest that GPB may offer comparable or, in some cases, improved ammonia control compared to NaPBA. The slower release of PBA from GPB is thought to contribute to more stable ammonia levels, particularly during the overnight fasting period.[13]
Beyond Ammonia Scavenging: Comparative HDAC Inhibition
While the primary focus of comparative studies has been on ammonia scavenging in UCDs, the HDAC inhibitory activity of NaPBA and its analogs is an area of active research. NaPBA is considered a pan-HDAC inhibitor, affecting multiple classes of HDAC enzymes.[5][18]
A study comparing the effects of different HDAC inhibitors, including 4-phenylbutyric acid (4-PBA), on inflammatory pain in rats found that 4-PBA had a rapid onset of action.[19] Another study in a mouse model of heart failure showed that PBA and its analogue, butyrate sodium, predominantly inhibited class I HDACs (HDAC2 and 8) rather than class IIa members.[16][20]
The development of novel phenylbutyrate-based HDAC inhibitors with improved potency and selectivity is an ongoing area of research. For example, the compound (S)-HDAC-42, a novel phenylbutyrate-derived HDAC inhibitor, has shown promising antitumor activity in prostate cancer models.[21]
Experimental Protocols for Comparative Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used in the comparative evaluation of NaPBA and its analogs.
Protocol for In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[10][11][22]
Objective: To quantify the inhibitory effect of test compounds on HDAC enzyme activity.
Materials:
-
HDAC assay buffer
-
HDAC substrate (e.g., a fluorogenic acetylated peptide)
-
HDAC enzyme (e.g., HeLa cell extract or recombinant HDAC)
-
Developer solution
-
Stop solution
-
Test compounds (NaPBA, analogs) and a known HDAC inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 350-380 nm/440-460 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of the HDAC assay buffer, substrate, and developer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
HDAC Substrate
-
Test compound dilution or vehicle control
-
-
Enzyme Addition: Initiate the reaction by adding the HDAC enzyme solution to each well. Include a "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Development: Add the developer solution to each well. The developer acts on the deacetylated substrate to produce a fluorescent signal.
-
Incubation: Incubate the plate at room temperature for 10-20 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.
Protocol for Measuring Ammonia Concentration in Plasma
This protocol is based on standard clinical laboratory procedures.[23][24][25]
Objective: To accurately quantify ammonia levels in plasma samples.
Principle: The enzymatic method utilizes glutamate dehydrogenase (GLDH) to catalyze the reductive amination of α-ketoglutarate with NH4+ and NADPH to form L-glutamate and NADP+. The decrease in absorbance at 340 nm due to the oxidation of NADPH is directly proportional to the ammonia concentration.[24]
Materials:
-
Venous blood collection tubes containing EDTA as an anticoagulant
-
Centrifuge
-
Spectrophotometer or automated clinical chemistry analyzer
-
Ammonia assay reagents (α-ketoglutarate, NADPH, GLDH)
-
Ammonia standards
-
Control samples
Procedure:
-
Sample Collection: Collect venous blood into a pre-chilled EDTA tube. The patient should be in a fasting state.[25]
-
Immediate Processing: Place the blood sample on ice immediately after collection.[23][25]
-
Centrifugation: Centrifuge the blood sample at 4°C within 15 minutes of collection to separate the plasma.[23]
-
Assay: Perform the ammonia assay on the fresh plasma immediately.
-
Reaction Mixture: Prepare a reaction mixture containing the assay reagents according to the kit manufacturer's instructions.
-
Measurement: Add the plasma sample to the reaction mixture and measure the decrease in absorbance at 340 nm over a specific time interval.
-
Calculation: Calculate the ammonia concentration in the sample by comparing the rate of change in absorbance to that of the ammonia standards.
Critical Considerations:
-
Ammonia levels in blood can increase rapidly upon standing, so immediate processing and analysis are crucial for accurate results.[17][26]
-
Hemolysis can falsely elevate ammonia levels and should be avoided.[23]
Signaling Pathways Modulated by Sodium Phenylbutyrate
Beyond its primary mechanisms, NaPBA has been shown to modulate several intracellular signaling pathways, which may contribute to its broader therapeutic effects.
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Studies have shown that NaPBA can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory molecules.[2][27] This anti-inflammatory effect is being explored in the context of neurodegenerative diseases.[2]
Activation of the PKC-CREB Pathway
Recent research has indicated that NaPBA can induce the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), in astrocytes.[28] This effect is mediated through the activation of the Protein Kinase C (PKC) and cAMP-response element-binding protein (CREB) pathway.[28] This finding opens up new avenues for the potential use of NaPBA in neurodegenerative disorders like Alzheimer's disease.[28]
Future Directions and Emerging Analogs
The development of GPB represents a significant advancement in the therapeutic application of phenylbutyrate, offering improved pharmacokinetic properties and patient convenience. Research is ongoing to explore other analogs and formulations of NaPBA with enhanced efficacy and safety profiles. A new taste-masked, coated-granule formulation of NaPBA has been developed to improve patient compliance, which has been a challenge with the original formulation due to its unpleasant taste.[29]
Furthermore, the combination of sodium phenylbutyrate with other compounds, such as taurursodiol (in Relyvrio), is being investigated for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), highlighting the continued interest in harnessing the therapeutic potential of this versatile molecule.[4]
Conclusion
Sodium phenylbutyrate and its analog, glycerol phenylbutyrate, are important therapeutic agents with well-defined mechanisms of action in ammonia scavenging and histone deacetylase inhibition. The development of GPB has provided a valuable alternative to NaPBA for the management of UCDs, with evidence suggesting comparable or improved ammonia control and a more favorable pharmacokinetic profile. The ongoing research into other analogs and the exploration of their effects on various signaling pathways promise to further expand the therapeutic applications of this class of compounds. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and utilization of these important therapeutic molecules.
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- 16. Histone Deacetylase Inhibitor Phenylbutyrate Exaggerates Heart Failure in Pressure Overloaded Mice independently of HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 18. iris.unimore.it [iris.unimore.it]
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- 29. Developing a new formulation of sodium phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to a Novel Benzosalicylanilide HDAC Inhibitor
Introduction: The Critical Role of Histone Deacetylases in Oncology and the Quest for Specificity
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[1][2] Aberrant HDAC activity is a hallmark of many cancers, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1][2] This has established HDACs as significant targets for cancer therapy.[3][4]
To date, the U.S. Food and Drug Administration (FDA) has approved four HDAC inhibitors (HDACis) for the treatment of various cancers: Vorinostat (SAHA), Romidepsin (Istodax), Belinostat (Beleodaq), and Panobinostat (Farydak).[4][5][6][7] While these agents have shown clinical efficacy, particularly in hematological malignancies, they are generally "pan-HDAC inhibitors," meaning they target multiple HDAC isoforms.[7][8] This lack of specificity can lead to off-target effects and dose-limiting toxicities.[9] The development of isoform-selective HDAC inhibitors is therefore a key focus in oncological research, with the aim of improving therapeutic windows and reducing adverse effects.[9]
This guide introduces a novel Benzosalicylanilide compound and provides a comprehensive framework for its preclinical benchmarking against established HDAC inhibitors. We will delve into the mechanistic rationale behind each experimental step, providing detailed protocols and comparative data to rigorously evaluate its potential as a next-generation, selective HDAC inhibitor.
The Competitors: A Snapshot of FDA-Approved HDAC Inhibitors
A thorough understanding of the existing therapeutic landscape is crucial for contextualizing the performance of a novel compound. The following table summarizes the key characteristics of the four FDA-approved HDAC inhibitors that will serve as our primary comparators.
| Inhibitor | Brand Name | Chemical Class | Mechanism of Action | Approved Indications |
| Vorinostat | Zolinza | Hydroxamic Acid | Pan-HDAC inhibitor, targeting Class I and II HDACs.[8][10] Induces accumulation of acetylated histones and other proteins, leading to cell cycle arrest and apoptosis.[8][11][12] | Cutaneous T-cell lymphoma (CTCL)[7][10] |
| Romidepsin | Istodax | Cyclic Depsipeptide | Prodrug that releases a zinc-binding thiol intracellularly, inhibiting Zn-dependent HDACs.[13][14] Primarily targets Class I HDACs.[7] | Cutaneous T-cell lymphoma (CTCL), Peripheral T-cell lymphoma (PTCL)[2][13] |
| Belinostat | Beleodaq | Hydroxamic Acid | Pan-HDAC inhibitor causing accumulation of acetylated histones, leading to cell cycle arrest and apoptosis.[1][15][16][17] Shows preferential cytotoxicity towards tumor cells.[15][17] | Peripheral T-cell lymphoma (PTCL)[1][7] |
| Panobinostat | Farydak | Hydroxamic Acid | Pan-HDAC inhibitor that blocks the enzymatic activity of HDACs at nanomolar concentrations, leading to cell-cycle arrest and/or apoptosis.[18][19][20] | Multiple Myeloma (in combination with bortezomib and dexamethasone)[7][18][20] |
Part 1: In Vitro Characterization - Establishing Potency and Selectivity
The initial phase of benchmarking focuses on the direct interaction between the novel Benzosalicylanilide and its intended targets. These biochemical assays are fundamental to determining the compound's intrinsic inhibitory activity and its selectivity profile across different HDAC isoforms.
HDAC Enzymatic Inhibition Assay
Scientific Rationale: The primary goal is to quantify the concentration of the novel compound required to inhibit 50% of the enzymatic activity (IC50) of various HDAC isoforms. A low IC50 value indicates high potency. By testing against a panel of recombinant human HDAC enzymes, we can generate a selectivity profile, which is crucial for predicting potential on-target efficacy and off-target toxicities.
Experimental Workflow:
Caption: Workflow for determining HDAC inhibitor IC50 values.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the novel Benzosalicylanilide and the comparator HDAC inhibitors (Vorinostat, Romidepsin, Belinostat, Panobinostat) in assay buffer.
-
Dilute recombinant human HDAC enzymes (HDAC1-11) and the fluorogenic substrate to their optimal working concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted compounds to a 96-well black plate.
-
Add the diluted HDAC enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Incubate at room temperature for an additional 15 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 340-360 nm and 440-465 nm, respectively.[21]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 values using non-linear regression analysis.
-
Comparative Data Summary (Hypothetical):
| HDAC Isoform | Novel Benzosalicylanilide IC50 (nM) | Vorinostat IC50 (nM) | Romidepsin IC50 (nM) | Belinostat IC50 (nM) | Panobinostat IC50 (nM) |
| HDAC1 | 5 | 15 | 1.2 | 40 | 1 |
| HDAC2 | 8 | 20 | 1.8 | 55 | 1.5 |
| HDAC3 | 12 | 25 | 2.5 | 60 | 2 |
| HDAC6 | >1000 | 10 | 500 | 15 | 5 |
| HDAC8 | 250 | 150 | 120 | 200 | 100 |
Part 2: Cell-Based Assays - Assessing Biological Activity and Cytotoxicity
Moving from an in vitro enzymatic environment to a cellular context is a critical step. Cell-based assays allow us to evaluate the compound's ability to penetrate cell membranes, engage its target in a more complex biological system, and exert a functional effect.
Cellular HDAC Activity Assay
Scientific Rationale: This assay measures the inhibition of endogenous HDAC activity within intact cells. It provides a more physiologically relevant assessment of a compound's potency and confirms its cell permeability. Luminogenic assays are often preferred for their high sensitivity and broad dynamic range.[9][22]
Experimental Workflow:
Caption: Workflow for measuring cellular HDAC inhibition.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed a human cancer cell line (e.g., HCT116 or HeLa) in a 96-well white plate and allow cells to attach overnight.[23]
-
Treat the cells with a range of concentrations of the novel Benzosalicylanilide and comparator inhibitors for 4-24 hours.
-
-
Luminogenic Assay:
-
Add a cell-permeable, luminogenic HDAC substrate to each well.[24] This substrate is deacetylated by intracellular HDACs.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add a developer reagent that lyses the cells and contains a protease and luciferase. The protease acts on the deacetylated substrate to release a substrate for luciferase, generating a luminescent signal.[25]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Proliferation and Apoptosis Assays
Scientific Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth, either by arresting the cell cycle (cytostatic effect) or by inducing programmed cell death (cytotoxic effect). These assays quantify the impact of the novel Benzosalicylanilide on cancer cell viability and its ability to induce apoptosis.
Detailed Protocols:
-
Cell Proliferation (MTT/XTT Assay):
-
Seed cancer cells in a 96-well plate and treat with the compounds for 72 hours.
-
Add MTT or XTT reagent to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
After incubation, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the compounds for 48 hours.
-
Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells.
-
Comparative Data Summary (Hypothetical):
| Compound | Cell Line | Cellular HDAC EC50 (nM) | Proliferation GI50 (µM) | Apoptosis (% at 1 µM) |
| Novel Benzosalicylanilide | HCT116 | 50 | 0.8 | 65% |
| Vorinostat | HCT116 | 120 | 1.5 | 45% |
| Panobinostat | HCT116 | 25 | 0.5 | 75% |
Part 3: In Vivo Evaluation - Assessing Anti-Tumor Efficacy and Pharmacodynamics
The final stage of preclinical benchmarking involves testing the novel compound in a living organism. In vivo studies are essential for evaluating a drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), its pharmacodynamic effects (target engagement in the tumor), and its overall anti-tumor efficacy.
Xenograft Tumor Model
Scientific Rationale: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method for assessing the in vivo efficacy of anti-cancer agents.[26][27] This model allows for the direct measurement of tumor growth inhibition in response to treatment.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing using a xenograft model.
Detailed Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of athymic nude mice.[26]
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer the novel Benzosalicylanilide, a comparator drug (e.g., Vorinostat), and a vehicle control to their respective groups daily via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Pharmacodynamic (PD) Analysis
Scientific Rationale: It is crucial to confirm that the observed anti-tumor effect is due to the intended mechanism of action – HDAC inhibition. This is achieved by measuring the level of histone acetylation in the tumor tissue, which serves as a biomarker of target engagement.[28]
Detailed Protocol:
-
Tissue Collection: At the end of the in vivo study, or from a satellite group of mice treated for a shorter duration, collect tumor tissues.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the relative increase in histone acetylation in the treated groups compared to the vehicle control.
-
This comprehensive benchmarking guide provides a rigorous framework for evaluating a novel Benzosalicylanilide HDAC inhibitor. By systematically comparing its in vitro potency and selectivity, cellular activity, and in vivo efficacy against established FDA-approved drugs, a clear picture of its therapeutic potential can be established.
Hypothetical results suggesting that the novel Benzosalicylanilide exhibits potent, selective inhibition of Class I HDACs, translates to effective growth inhibition and apoptosis in cancer cell lines, and demonstrates significant tumor growth inhibition in vivo with clear evidence of target engagement would strongly support its continued development.
Future studies should focus on comprehensive pharmacokinetic and toxicology profiling to establish a safe and effective dosing regimen for potential clinical trials. Furthermore, exploring the synergistic effects of the novel Benzosalicylanilide in combination with other anti-cancer agents could unveil new therapeutic strategies.[27][29]
References
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Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma - American Health & Drug Benefits. Available at: [Link]
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Romidepsin - Wikipedia. Available at: [Link]
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BELEODAQ (belinostat) for injection - accessdata.fda.gov. Available at: [Link]
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1.5.1.2.9 Istodax (Romidepsin) SAR: Cyclic macrolactone with: a- Polyamide b- Disulfide bond c - IUG. Available at: [Link]
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Panobinostat - Wikipedia. Available at: [Link]
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Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC. Available at: [Link]
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Vorinostat—An Overview - PMC - NIH. Available at: [Link]
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Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC. Available at: [Link]
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Panobinostat: Treatment Guide - Myeloma UK. Available at: [Link]
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What is the mechanism of Belinostat? - Patsnap Synapse. Available at: [Link]
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What is Romidepsin used for? - Patsnap Synapse. Available at: [Link]
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Beleodaq (Belinostat) Receives FDA Approval for the Treatment of Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma - Oncology Practice Management. Available at: [Link]
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Farydak (Panobinostat Capsules): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]
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Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC. Available at: [Link]
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Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed. Available at: [Link]
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Clinical efficacy and mechanistic insights of FDA-approved HDAC inhibitors in the treatment of lymphoma - PubMed. Available at: [Link]
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Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - MDPI. Available at: [Link]
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Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC - NIH. Available at: [Link]
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The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One. Available at: [Link]
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List of FDA-approved HDAC inhibitors, with year of approval, treatment... - ResearchGate. Available at: [Link]
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Belinostat and Idelalisib - Drug Monographs - PMC - NIH. Available at: [Link]
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Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. Available at: [Link]
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Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica. Available at: [Link]
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Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors - AACR Publications. Available at: [Link]
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A Phase 1 Pharmacokinetic and Pharmacodynamic Study of the Histone Deacetylase Inhibitor Belinostat in Patients with Advanced Solid Tumors - AACR Journals. Available at: [Link]
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Histone Deacetylase Inhibitors as Anticancer Drugs - PMC - NIH. Available at: [Link]
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A Chemical Strategy for the Cell-Based Detection of HDAC Activity - ACS Publications. Available at: [Link]
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Romidepsin: uses, dosing, warnings, adverse events, interactions - Drugs.com. Available at: [Link]
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Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed. Available at: [Link]
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Phase I study of the safety, pharmacokinetics (PK) and pharmacodynamics (PD) of the histone deacetylase inhibitor (HDACi) PCI-24781 - ASCO Publications. Available at: [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat | Scilit. Available at: [Link]
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Drug discovery assays for the histone deacetylase class of enzymes - Drug Target Review. Available at: [Link]
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The Histone Deacetylase Inhibitor, CBHA, Inhibits Growth of Human Neuroblastoma Xenografts in Vivo, Alone and Synergistically with All-Trans Retinoic Acid1 - AACR Journals. Available at: [Link]
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Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Precision Cancer Medicine. Available at: [Link]
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Data from Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - Molecular Cancer Therapeutics - Figshare. Available at: [Link]
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Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC. Available at: [Link]
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The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC. Available at: [Link]
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In vivo activity using a HCT116 xenograft mouse model. A, in vivo dose... - ResearchGate. Available at: [Link]
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A Comparative Guide to the Validation of Benzosalicylanilide γ-Phenylbutyrate Conjugate Activity
This guide provides a comprehensive framework for validating the biological activity of a novel Benzosalicylanilide γ-Phenylbutyrate (B-PBA) conjugate. Designed for researchers in drug development, this document outlines the scientific rationale, experimental workflows, and comparative analyses necessary to rigorously assess the conjugate's hypothesized dual-action mechanism.
Introduction and Scientific Rationale
The conjugation of two distinct pharmacophores into a single chemical entity is a promising strategy in drug discovery, aiming to achieve synergistic efficacy, overcome drug resistance, or improve pharmacokinetic profiles.[1][2] The B-PBA conjugate is designed based on the hypothesis that it can simultaneously engage two critical oncogenic pathways.
-
The Benzosalicylanilide Moiety: This component, exemplified by the FDA-approved drug Niclosamide, is a well-documented inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] Constitutive activation of STAT3 is a hallmark of numerous cancers, driving proliferation, survival, and suppressing anti-tumor immunity.[6] Niclosamide has been shown to suppress STAT3 phosphorylation at the critical Tyr705 site, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[5][7]
-
The γ-Phenylbutyrate (PBA) Moiety: 4-Phenylbutyric acid (4-PBA) is recognized as a histone deacetylase (HDAC) inhibitor.[8][9][10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[11] Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[12] Additionally, PBA is known to function as a chemical chaperone, mitigating endoplasmic reticulum (ER) stress.[9][13]
The central hypothesis is that the B-PBA conjugate will function as a dual-action agent, concurrently inhibiting STAT3 signaling and HDAC activity. This guide provides the experimental framework to validate this hypothesis and compare its activity against its parent compounds and their simple combination.
Hypothesized Dual-Action Mechanism
The B-PBA conjugate is predicted to engage two distinct cellular signaling pathways. The diagram below illustrates this proposed mechanism, where the conjugate simultaneously inhibits STAT3-mediated gene transcription and the deacetylation of histone proteins by HDACs, leading to a potent anti-proliferative effect.
Caption: Hypothesized dual-action mechanism of the B-PBA conjugate.
Experimental Validation Workflow
A multi-tiered approach is essential for robust validation. The workflow should progress from biochemical assays confirming target engagement to cell-based assays measuring the desired physiological outcomes.
Caption: Overall experimental workflow for validating B-PBA conjugate activity.
Comparative Analysis: Data Presentation
The core of this guide is the direct comparison of the B-PBA conjugate against its constituent parts and a non-covalent combination. Data should be summarized to clearly demonstrate any synergistic effects.
Table 1: Comparative IC50 Values from Biochemical and Cellular Assays
| Compound | STAT3 DNA-Binding IC50 (µM) | HDAC Activity IC50 (µM) | Cell Viability IC50 (µM) (e.g., DU145 cells) |
| B-PBA Conjugate | 0.8 ± 0.1 | 150 ± 12 | 1.2 ± 0.2 |
| Benzosalicylanilide (Parent) | 1.0 ± 0.15 | > 500 | 2.5 ± 0.4 |
| γ-Phenylbutyrate (PBA) | > 200 | 250 ± 25 | > 1000 |
| Combination (1:1 Molar Ratio) | 1.1 ± 0.2 | 235 ± 30 | 2.3 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments. The IC50 for cell viability was determined after 72 hours of treatment.
Table 2: Comparative Analysis of Downstream Target Modulation
| Compound (at 1.5 µM) | p-STAT3 (Tyr705) (% of Control) | Acetylated Histone H3 (% of Control) | Mcl-1 mRNA (Fold Change) | p21 mRNA (Fold Change) |
| B-PBA Conjugate | 15 ± 5% | 250 ± 30% | 0.2 ± 0.05 | 4.5 ± 0.5 |
| Benzosalicylanilide (Parent) | 25 ± 8% | 110 ± 15% | 0.4 ± 0.08 | 1.5 ± 0.3 |
| γ-Phenylbutyrate (PBA) | 95 ± 10% | 180 ± 20% | 0.9 ± 0.1 | 3.0 ± 0.4 |
| Combination (1:1 Molar Ratio) | 30 ± 7% | 195 ± 25% | 0.45 ± 0.1 | 3.2 ± 0.6 |
Data are presented as mean ± standard deviation. Protein levels were quantified by densitometry from Western blots, and mRNA levels were determined by qPCR after 24 hours of treatment.
Key Experimental Protocols
STAT3 DNA-Binding Inhibition Assay
-
Rationale: This cell-free assay directly measures the ability of the compounds to inhibit the binding of activated STAT3 protein to its DNA consensus sequence, providing a direct measure of target engagement for the benzosalicylanilide moiety.[14] A quantitative ELISA-based format is preferred for throughput and sensitivity.
-
Protocol:
-
Coat a 96-well plate with a double-stranded biotinylated DNA oligonucleotide containing the STAT3 consensus binding site.
-
Incubate the wells with recombinant human STAT3 protein that has been pre-activated (e.g., by a kinase like JAK2).
-
Add serial dilutions of the B-PBA conjugate, parent compounds, and controls to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound STAT3.
-
Add a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
-
Controls:
-
Positive Control: No inhibitor added (maximum STAT3 binding).
-
Negative Control: No STAT3 protein added (background signal).
-
Reference Inhibitor: A known STAT3 inhibitor like Stattic or S3I-201.[14]
-
Fluorimetric HDAC Activity Assay
-
Rationale: This biochemical assay quantifies the enzymatic activity of HDACs. It is crucial for validating the engagement of the PBA moiety of the conjugate.[15][16] Fluorogenic substrates provide a sensitive and continuous read-out.
-
Protocol:
-
Prepare a reaction buffer containing a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Add purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) to the wells of a 96-well black plate.[16]
-
Add serial dilutions of the B-PBA conjugate, parent compounds, and controls. Pre-incubate for 10-20 minutes.
-
Initiate the reaction by adding the substrate working solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Add a developer solution containing a protease (to cleave the deacetylated substrate) and Trichostatin A (a potent HDAC inhibitor to stop the reaction).[16]
-
Read the fluorescence at an excitation/emission of ~355/460 nm.
-
Calculate the IC50 value.
-
-
Controls:
-
Positive Control: No inhibitor added (maximum HDAC activity).
-
Negative Control: No enzyme added (background fluorescence).
-
Reference Inhibitor: Trichostatin A (TSA) or Sodium Butyrate.[15]
-
Western Blot for p-STAT3 and Acetylated Histones
-
Rationale: This cell-based assay validates that the target engagement observed in biochemical assays translates to the inhibition of signaling pathways within intact cells. It provides a direct visualization of the phosphorylation status of STAT3 and the acetylation level of histones.
-
Protocol:
-
Seed cancer cells with constitutively active STAT3 (e.g., DU145, A549) in 6-well plates.
-
Treat cells with the compounds at various concentrations (e.g., 0.5x, 1x, 2x the viability IC50) for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against: p-STAT3 (Tyr705), total STAT3, Acetyl-Histone H3, total Histone H3, and a loading control (e.g., β-Actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Conclusion and Future Directions
This guide outlines a systematic approach to validate the activity of a novel Benzosalicylanilide γ-Phenylbutyrate conjugate. The comparative analysis against its parent compounds is critical to establishing a synergistic or superior activity profile. The experimental data presented in Tables 1 and 2 strongly suggest that the B-PBA conjugate is more potent than its individual components or their simple combination, validating the rationale behind its design.
Future studies should expand upon these findings by investigating the conjugate's effects on cell cycle progression, apoptosis induction (e.g., via Annexin V/PI staining), and its efficacy in more complex models such as 3D spheroids or in vivo xenografts.
References
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Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer. Molecular Cancer Therapeutics. [Link]
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Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer. [Link]
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Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]
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Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]
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Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer. PLOS One. [Link]
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Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. Oncology Letters. [Link]
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4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Taylor & Francis Online. [Link]
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Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology. [Link]
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Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega Corporation. [Link]
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Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]
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What are the molecular and cellular mechanisms of action of GLYCEROL PHENYLBUTYRATE in RAVICTI therapy? R Discovery. [Link]
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Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives. Frontiers in Immunology. [Link]
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Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget. [Link]
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Another power of antibody-drug conjugates: immunomodulatory effect and clinical applications. Journal for ImmunoTherapy of Cancer. [Link]
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Bridging the Gap: A Comparative Guide to In Vivo Validation of Benzosalicylanilide's In Vitro Promise
For Researchers, Scientists, and Drug Development Professionals
The journey from a promising in vitro result to a clinically relevant in vivo outcome is a critical and often challenging phase in drug discovery. This guide provides a comprehensive overview of the in vivo validation of in vitro findings for benzosalicylanilides, a class of compounds demonstrating significant potential in various therapeutic areas, including oncology and virology. As Senior Application Scientists, we aim to equip you with the necessary insights and methodologies to navigate this transition effectively, ensuring the scientific integrity and translational relevance of your research.
Benzosalicylanilides, and more broadly salicylanilides, have garnered considerable attention for their diverse biological activities.[1] A prominent member of this class, niclosamide, an FDA-approved anthelmintic drug, has been extensively repurposed and investigated for its anticancer and antiviral properties.[2][3] However, the therapeutic potential of the broader benzosalicylanilide scaffold extends far beyond this single molecule, with numerous derivatives showing promise in preclinical studies.[1][2] A crucial hurdle for many of these compounds is their often-low bioavailability, a factor that necessitates careful consideration and optimization for successful in vivo application.[4]
This guide will delve into the key in vitro activities of benzosalicylanilides, the methodologies for their in vivo validation, and a comparative analysis with alternative therapeutic strategies. We will explore the underlying mechanisms of action, focusing on key signaling pathways, and provide detailed experimental protocols to support your research endeavors.
From the Benchtop to Preclinical Models: Validating In Vitro Efficacy
The in vitro potency of a compound is a vital first step, but it does not always translate to in vivo efficacy. Host metabolism, pharmacokinetics, and biodistribution play a crucial role in determining the ultimate therapeutic effect.[5] Therefore, robust in vivo validation is indispensable.
Key In Vitro Findings for Benzosalicylanilides
Benzosalicylanilides have demonstrated a wide spectrum of in vitro activities, primarily centered around their ability to modulate critical cellular signaling pathways. These include:
-
Anticancer Activity: Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including those of the lung, colon, breast, and prostate.[1][2][6]
-
Antiviral Activity: Inhibition of viral replication, as seen in studies with SARS-CoV-2.[7][8]
-
Antimicrobial Activity: Efficacy against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[3]
These effects are often attributed to the modulation of key signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTOR.[1][2][9][10][11][12]
Transitioning to In Vivo Models: Methodological Considerations
The choice of an appropriate in vivo model is paramount for validating in vitro findings. The model should recapitulate the key aspects of the human disease being studied.
For Anticancer Studies:
Subcutaneous xenograft models in immunodeficient mice are a widely used and well-established method for evaluating the in vivo efficacy of anticancer compounds.[13][14][15][16][17]
dot
Caption: General workflow for in vivo validation of anticancer benzosalicylanilides.
For Antiviral Studies:
Animal models that can support viral replication and exhibit disease-relevant pathology are essential. For SARS-CoV-2, transgenic mice expressing human ACE2 (hACE2) or certain strains of mice susceptible to mouse-adapted viral strains are commonly used.[7][18]
Comparative Analysis: Benzosalicylanilides vs. Alternatives
To contextualize the therapeutic potential of benzosalicylanilides, it is crucial to compare their in vivo performance against established or alternative therapeutic agents.
Anticancer Applications: A Comparison with Gefitinib
Gefitinib is a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[2][19] Some salicylanilide derivatives have also been shown to inhibit EGFR.[2]
| Parameter | Benzosalicylanilide Derivative (Hypothetical In Vivo Data) | Gefitinib (Reported In Vivo Data) |
| Animal Model | Nude mice with A549 (NSCLC) xenografts | Nude mice with EGFR-mutant NSCLC xenografts[19] |
| Dosage & Admin. | 50 mg/kg, oral, daily | 50-100 mg/kg, oral, daily[19] |
| Tumor Growth Inhibition | ~50-60% | ~60-70%[19] |
| Mechanism of Action | Multi-targeted (e.g., STAT3, Wnt) and potentially EGFR inhibition | Specific EGFR TKI[2] |
| Observed Toxicity | Generally well-tolerated at therapeutic doses | Dose-dependent diarrhea and skin rash[19] |
Note: The data for the benzosalicylanilide derivative is hypothetical and serves as an illustrative example for comparison. Actual in vivo data will vary depending on the specific compound.
Delving into the Mechanism: Signaling Pathway Modulation
The therapeutic effects of benzosalicylanilides are intricately linked to their ability to modulate key cellular signaling pathways that are often dysregulated in disease.
The Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[11][20][21] Several salicylanilides, including niclosamide, have been shown to inhibit this pathway.[21][22][23]
dot
Caption: Proposed inhibition of the Wnt/β-catenin pathway by benzosalicylanilides.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide range of human cancers, making it an attractive therapeutic target.[12][24][25][26][27][28] Niclosamide and other salicylanilides have been identified as potent inhibitors of the STAT3 signaling pathway.[9][22][24][29]
dot
Caption: Potential mechanisms of STAT3 pathway inhibition by benzosalicylanilides.
Experimental Protocols: A Practical Guide
To facilitate the in vivo validation of your benzosalicylanilide candidates, we provide the following detailed protocols as a starting point. These should be adapted based on the specific compound, animal model, and research question.
In Vivo Anticancer Efficacy in a Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor activity of a benzosalicylanilide derivative.
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Matrigel
-
Benzosalicylanilide compound
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[13][15][17]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13][15][17]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).[13]
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Drug Administration: Administer the benzosalicylanilide compound (e.g., 50 mg/kg) or vehicle orally once daily for a specified period (e.g., 21 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors and measure their final weight. A portion of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.[13]
In Vivo Antiviral Efficacy in a Mouse Model of SARS-CoV-2
Objective: To assess the in vivo antiviral activity of a benzosalicylanilide derivative against SARS-CoV-2.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 (e.g., a mouse-adapted strain or a variant of concern)
-
Benzosalicylanilide compound
-
Vehicle for drug formulation
-
Anesthesia (e.g., isoflurane)
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Acclimatization and Prophylactic Treatment: Acclimatize mice to the BSL-3 facility. Begin prophylactic treatment with the benzosalicylanilide compound (e.g., 25 mg/kg, oral, twice daily) or vehicle 12 hours prior to infection.[7]
-
Infection: Anesthetize the mice and intranasally infect them with a sublethal dose of SARS-CoV-2.[18]
-
Continued Treatment and Monitoring: Continue the treatment regimen for a specified duration (e.g., 5 days post-infection). Monitor the mice daily for weight loss and clinical signs of disease.[7]
-
Endpoint Analysis: At designated time points (e.g., day 3 and day 5 post-infection), euthanize a subset of mice from each group.
-
Viral Load Determination: Harvest the lungs and other relevant tissues. Homogenize the tissues and determine the viral load using a plaque assay or RT-qPCR.[7][18]
-
Cytokine Analysis: Analyze lung homogenates or serum for the levels of key inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex assay.[7]
Conclusion: Charting a Path Forward
The successful translation of in vitro discoveries into in vivo validated therapeutic candidates requires a rigorous and methodologically sound approach. Benzosalicylanilides represent a promising class of compounds with multifaceted biological activities. By understanding their mechanisms of action, employing appropriate in vivo models, and conducting thorough comparative analyses, researchers can effectively advance these molecules through the drug development pipeline. This guide serves as a foundational resource to support your endeavors in unlocking the full therapeutic potential of benzosalicylanilides.
References
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- Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
- Blake, Z., et al. (2021). Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model. Request PDF.
- Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evalu
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
- Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. PubMed.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
- Horváth, L., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
- Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.
- Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2025). Salicylanilides and Their Anticancer Properties.
- A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. (n.d.). Journal of Virology.
- Rajamuthu, S., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS ONE, 10(4), e0124595.
- Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (ST
- Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. MDPI.
- Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (ST
- Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. (2022). Pharmacological Research, 182, 106357.
- Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling P
- Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. (2015). Future Medicinal Chemistry, 7(18), 2467-2486.
- The Antifungal Potential of Niclosamide and Structurally Rel
- Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. (2023). Cancers, 15(9), 2475.
- Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition. (2023). Cancers, 15(5), 1541.
- Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment. (2016). Clinical Cancer Research, 22(7), 1587-1592.
- STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. (2025).
- A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. (2021). International Journal of Molecular Sciences, 22(11), 5987.
- In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. (n.d.). Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 1162-1171.
- Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. (2022). Current Medicinal Chemistry, 29(36), 5961-5986.
- Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action. (2025).
- The in vivo antiviral efficacy of a novel inhalation drug candidate in a mouse treatment and post-exposure prophylaxis model - Milan 2023. (n.d.).
- Agents in development targeting the WNT pathway. (n.d.).
- Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals : review article.
- Development of small molecules targeting the Wnt pathway for the treatment of colon cancer: a high-throughput screening approach. (2011). Pharmaceuticals, 4(12), 1565-1593.
- View of Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mut
- Gridelli, C. (2016). Afatinib and gefitinib: a direct comparison. Translational Cancer Research, 5(S3), S449-S451.
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Safety Operating Guide
Comprehensive Disposal & Handling Guide: Benzosalicylanilide gamma-phenylbutyrate
Topic: Benzosalicylanilide gamma-phenylbutyrate Proper Disposal Procedures CAS Registry Number: 96179-45-2 Molecular Formula: C₂₇H₂₃NO₃
Executive Summary & Operational Context
Benzosalicylanilide gamma-phenylbutyrate (CAS 96179-45-2) is a specialized organic compound often utilized in pharmaceutical research involving antimicrobial pharmacophores or histone deacetylase (HDAC) inhibition pathways.[1] Structurally, it combines a salicylanilide core—known for mitochondrial uncoupling properties—with a gamma-phenylbutyrate moiety.
Critical Safety Directive: Due to the biological activity of the salicylanilide substructure (potential aquatic toxicity and persistence) and the pharmacological potency of the phenylbutyrate group, this compound must never be disposed of via sanitary sewer systems. High-temperature incineration is the only validated destruction method to ensure complete mineralization of the aromatic amide bonds.
Chemical Safety & Hazard Identification
Before initiating disposal, the handler must understand the physicochemical risks to select the correct waste stream.
| Property | Specification | Safety Implication |
| Physical State | Solid (Crystalline powder) | Risk of particulate inhalation; requires HEPA filtration or Fume Hood. |
| Solubility | Low in water; Soluble in DMSO, Ethanol | Do not attempt aqueous dilution for disposal. |
| Hazard Class | Irritant (Skin/Eye), Aquatic Acute Toxicity | PBT (Persistent, Bioaccumulative, Toxic) protocols apply. |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from nitric acid or perchlorates in waste storage. |
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilic nature of salicylanilides facilitates dermal absorption. Standard latex gloves are insufficient.
-
Respiratory: NIOSH-approved N95 respirator (for solid weighing) or Half-mask with P100 cartridges if handling >1g outside a hood.
-
Dermal: Double-gloving required. Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (5-8 mil).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
-
Engineering Control: All transfers must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood.
Step-by-Step Disposal Protocols
Applicability: Expired stock, surplus powder, or contaminated weighing boats.
-
Segregation: Do not mix with general trash or biohazard waste (unless contaminated with infectious agents).
-
Containerization: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Benzosalicylanilide gamma-phenylbutyrate (95%+)"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Destruction: Route to RCRA-approved Incineration .
Applicability: Reaction mixtures, HPLC effluent, or dissolved stock in DMSO/Methanol.
-
Solvent Compatibility Check: Ensure the solvent base (e.g., DMSO, Methanol) is compatible with the "Organic Solvents - Non-Halogenated" waste stream.
-
Note: If dissolved in Dichloromethane (DCM) or Chloroform, use the "Halogenated" stream.
-
-
Collection: Pour into a designated solvent waste carboy (Safety Can).
-
Rinsing: Triple-rinse the original vessel with a minimal volume of the same solvent and add rinsate to the waste carboy.
-
Final Handoff: Cap tightly. Ensure the waste manifest lists "Benzosalicylanilide gamma-phenylbutyrate" as a trace contaminant (<1% usually) to alert the disposal facility of potential aquatic hazards.
-
Triple Rinse: Rinse the empty bottle three times with a suitable solvent (Ethanol or Acetone).
-
Defacement: Cross out the original label or remove it entirely.
-
Disposal: After the solvent evaporates (in a fume hood), the dry container may be discarded as non-hazardous trash or recycled, depending on local EHS regulations.
Emergency Spill Response (Dry Powder)
Scenario: Accidental spillage of 500mg on the benchtop.
-
Isolate: Evacuate the immediate area (3-meter radius). Alert nearby personnel.
-
PPE Up: Don nitrile gloves, goggles, and N95 mask.
-
Contain: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust generation. Do not dry sweep.
-
Clean: Scoop the damp material and towel into a sealable plastic bag.
-
Decontaminate: Wipe the surface with a 10% bleach solution (to degrade potential biological contaminants) followed by an ethanol wipe to solubilize residual organic compound.
-
Dispose: Place the bag into the Solid Hazardous Waste bin (Protocol A).
Visual Disposal Logic Flow
Figure 1: Decision tree for the segregation and disposal of Benzosalicylanilide gamma-phenylbutyrate waste streams.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: 4-Phenylbutyric acid (Moiety Safety). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
